Product packaging for Todralazine hydrochloride(Cat. No.:CAS No. 3778-76-5)

Todralazine hydrochloride

Cat. No.: B1682393
CAS No.: 3778-76-5
M. Wt: 268.70 g/mol
InChI Key: OMCOKCNIYWULQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An antihypertensive agent with both central and peripheral action;  it has some central nervous system depressant effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN4O2 B1682393 Todralazine hydrochloride CAS No. 3778-76-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOKCNIYWULQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044664
Record name Todralazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3778-76-5, 14679-73-3
Record name Hydrazinecarboxylic acid, 2-(1-phthalazinyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3778-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Todralazine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Todralazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Todralazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Todralazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TODRALAZINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59540FEXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, an antihypertensive agent, exhibits a complex and multifaceted mechanism of action that is not yet fully elucidated. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its established roles as a β2-adrenergic receptor (β2AR) antagonist and an antioxidant, as well as its potential vasodilatory pathways inferred from the closely related compound, hydralazine. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to support further research and development.

Core Mechanisms of Action

Current research indicates that this compound's therapeutic and protective effects stem from at least two primary mechanisms: β2-adrenergic receptor blockade and direct antioxidant activity. Its role as a direct vasodilator, contributing to its antihypertensive effect, is less clear but is hypothesized to be similar to that of hydralazine.

β2-Adrenergic Receptor (β2AR) Blockade and Hematopoietic Stem Cell (HSC) Expansion

A pivotal study identified todralazine as a β2AR blocker through in-silico screening of an approved small molecule library. This interaction is believed to be central to its observed radioprotective effects, which are mediated by the expansion of hematopoietic stem cells (HSCs).

  • Signaling Pathway: Blockade of β2AR by todralazine leads to an increase in the expression of key HSC marker genes, such as runx1 and cMyb. This, in turn, promotes the proliferation and expansion of HSCs and erythroid progenitors. This mechanism is supported by the fact that other known beta-blockers, like metoprolol, induce a similar expansion of HSCs.[1] This expansion of the hematopoietic compartment is a key factor in its ability to protect against the lethal effects of ionizing radiation.[1]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Todralazine Todralazine b2AR β2-Adrenergic Receptor (β2AR) Todralazine->b2AR Blockade HSC_Genes Increased Expression of HSC Marker Genes (runx1, cMyb) b2AR->HSC_Genes Leads to HSC_Expansion Hematopoietic Stem Cell (HSC) Expansion HSC_Genes->HSC_Expansion Promotes Radioprotection Radioprotection HSC_Expansion->Radioprotection Contributes to

Caption: Proposed pathway of todralazine-induced radioprotection via β2AR blockade.

Antioxidant and Free Radical Scavenging Activity

Todralazine has demonstrated significant antioxidant properties, specifically the ability to scavenge hydroxyl radicals (•OH).[1] This direct chemical activity likely contributes to its protective effects in biological systems, particularly under conditions of oxidative stress such as exposure to ionizing radiation.

  • Mechanism: As a free radical scavenger, todralazine can directly neutralize reactive oxygen species (ROS), preventing them from damaging cellular components like DNA, proteins, and lipids. This mechanism is independent of receptor-mediated signaling pathways.[1]

G Todralazine Todralazine ROS Reactive Oxygen Species (e.g., •OH) Todralazine->ROS Scavenges Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Causes Neutralized_Products Neutralized Products ROS->Neutralized_Products Converted to

Caption: Todralazine's mechanism as a direct free radical scavenger.

Potential Vasodilatory Mechanisms (Inferred from Hydralazine)

While the direct vasodilatory mechanism of todralazine is not well-documented, the actions of the structurally similar antihypertensive agent, hydralazine, provide a plausible model. Hydralazine induces vasodilation through multiple, potentially overlapping, intracellular pathways in vascular smooth muscle cells (VSMCs).

  • Inhibition of IP3-Induced Ca2+ Release: The primary proposed mechanism for hydralazine is the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR) of VSMCs.[2][3] This reduces the cytosolic Ca2+ concentration available for the calmodulin/myosin light chain kinase (MLCK) pathway, leading to muscle relaxation.

  • Opening of K+ Channels: Hydralazine may cause hyperpolarization of the VSMC membrane, likely through the opening of high-conductance calcium-activated potassium channels (BKCa).[4][5] This hyperpolarization closes voltage-gated Ca2+ channels, further reducing Ca2+ influx and promoting relaxation.

  • Modulation of NO-cGMP and Prostacyclin-cAMP Pathways: There is evidence that hydralazine may increase the bioavailability of nitric oxide (NO), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[4] Additionally, it may stimulate prostacyclin (PGI2) production, which elevates cyclic adenosine monophosphate (cAMP) levels, also a smooth muscle relaxant.[4]

G cluster_membrane VSMC Membrane cluster_intracellular Vascular Smooth Muscle Cell (VSMC) Intracellular Space Hydralazine Hydralazine / Todralazine (Hypothesized) K_Channel K+ Channels (BKCa) Hydralazine->K_Channel Activates IP3 IP3 Hydralazine->IP3 Inhibits NO_cGMP ↑ NO → ↑ cGMP Hydralazine->NO_cGMP Potentiates PGI2_cAMP ↑ PGI2 → ↑ cAMP Hydralazine->PGI2_cAMP Potentiates K_efflux K+ Efflux Hyperpolarization Hyperpolarization Relaxation Vasodilation / Relaxation Hyperpolarization->Relaxation K_efflux->Hyperpolarization Causes SR Sarcoplasmic Reticulum (SR) Ca_Release Ca2+ Release IP3->SR Acts on Ca_Cytosolic [Ca2+]i ↓ Ca_Release->Ca_Cytosolic Reduces Ca_Cytosolic->Relaxation NO_cGMP->Relaxation PGI2_cAMP->Relaxation

Caption: Hypothesized vasodilatory pathways of todralazine, inferred from hydralazine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on todralazine and related compounds.

Table 1: Todralazine - Receptor Binding and Hematopoietic Effects

Parameter Value Model System Reference
Binding Energy (β2AR) -8.4 kcal/mol In silico docking [1]
runx1 Gene Expression 3.3-fold increase Zebrafish embryos (5 µM Todralazine) [1]
cMyb Gene Expression 1.41-fold increase Zebrafish embryos (5 µM Todralazine) [1]
HSC Number ~2-fold increase Tg(cmyb:gfp) Zebrafish embryos (5 µM) [1]
Erythropoiesis 2.33-fold increase Wild-type Zebrafish embryos (5 µM) [1]

| Radiation Survival | 80% survival advantage | Zebrafish embryos (5 µM Todralazine, 20 Gy) |[1] |

Table 2: Todralazine - Antihypertensive Activity and Toxicity in Rats

Compound Parameter Value Animal Model
Todralazine ED20% (BP reduction) 1.1 mg/kg Normotensive WKY Rats
ED20% (BP reduction) 1.0 mg/kg Spontaneously Hypertensive (SHR)
LD50 (intravenous) 255 mg/kg Normotensive WKY Rats
KB1 (Analog) ED20% (BP reduction) 9.8 mg/kg Normotensive WKY Rats
ED20% (BP reduction) 2.5 mg/kg Spontaneously Hypertensive (SHR)
LD50 (intravenous) 72 mg/kg Normotensive WKY Rats

| | LD50 (intravenous) | 43 mg/kg | Spontaneously Hypertensive (SHR) |

Table 3: Hydralazine - Vasodilatory Potency (for comparative reference)

Parameter Value Model System Reference
EC50 20 ± 1 µM Rabbit Aorta [3]
pD2 5.38 ± 0.06 Porcine Coronary Arteries [5]

| Emax | 85.9 ± 3.6% | Porcine Coronary Arteries |[5] |

Experimental Protocols

In Silico Docking for β2AR Binding (Dimri et al., 2015)
  • Objective: To identify potential β2AR blockers from a small molecule library.

  • Methodology: The Johns Hopkins Clinical Compound Library (JHCCL) was screened in silico. The crystal structure of human β2AR was used as the target. Molecular docking studies were performed to predict the binding affinity (reported as binding energy in kcal/mol) of the compounds, including todralazine, to the receptor.[1][6]

Hematopoietic Stem Cell (HSC) Expansion in Zebrafish (Dimri et al., 2015)
  • Objective: To assess the effect of todralazine on HSC proliferation.

  • Animal Model: Wild-type and transgenic Tg(cmyb:gfp) zebrafish embryos.

  • Treatment: Embryos were treated with 5 µM todralazine from 24 to 36 hours post-fertilization (hpf).

  • Gene Expression Analysis: Total RNA was extracted from embryos, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression levels of HSC marker genes runx1 and cMyb.

  • HSC Quantification: In Tg(cmyb:gfp) embryos, GFP-positive HSCs in the aorta-gonad-mesonephros (AGM) region were visualized by fluorescence microscopy and quantified.[1][6]

G cluster_analysis Analysis Methods start Zebrafish Embryos (24 hpf) treatment Treat with 5 µM Todralazine (or control) for 12 hours start->treatment incubation Incubate until 36 hpf treatment->incubation endpoint Endpoint Analysis incubation->endpoint qRT_PCR qRT-PCR for runx1 & cMyb expression endpoint->qRT_PCR microscopy Fluorescence Microscopy of Tg(cmyb:gfp) embryos endpoint->microscopy quantification Quantify GFP+ HSCs in AGM region microscopy->quantification

References

The Ambiguous Case of Todralazine Hydrochloride as a β2AR Blocker: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Todralazine hydrochloride is a compound recognized primarily for its antihypertensive properties. While it is classified by some commercial suppliers as a β2-adrenergic receptor (β2AR) blocker, a thorough review of publicly available scientific literature and pharmacological databases reveals a significant lack of empirical evidence to substantiate this specific mechanism of action. This technical guide addresses the current state of knowledge regarding this compound, highlighting the discrepancy between its marketed identity and the absence of robust scientific validation for its role as a β2AR blocker. The guide will summarize its established pharmacological classification, discuss the known mechanisms of structurally related compounds, and underscore the critical need for further research to elucidate its precise molecular interactions.

Introduction: The Todralazine Discrepancy

Todralazine, also known as ecarazine, is a phthalazine derivative that has been historically explored for its effects on blood pressure.[1][2] It is categorized as an antihypertensive agent with both central and peripheral actions.[1] However, a notable point of contention arises from its classification by some chemical vendors as a specific β2AR blocker.[3] This assertion is not widely supported by comprehensive pharmacological resources such as PubChem, DrugCentral, or DrugBank, which do not list β2AR blockade as its primary mechanism of action.[1][2][4] This guide aims to provide a clear and evidence-based perspective for the scientific community on the current understanding of todralazine's pharmacology.

Established Pharmacological Profile

Todralazine is broadly classified as a cardiovascular and antihypertensive agent.[1][2] Its chemical structure and its recognized effects on blood pressure place it within the family of vasodilators. However, detailed studies elucidating its specific molecular targets and downstream signaling pathways are conspicuously absent in peer-reviewed literature.

The Unsubstantiated Claim of β2AR Blockade

The assertion that this compound acts as a β2AR blocker warrants careful scrutiny. For a compound to be definitively classified as a β2AR blocker, several key pieces of experimental data are required:

  • Binding Affinity Data: Quantitative measurement of the compound's affinity for the β2AR, typically expressed as a Ki (inhibition constant) or Kd (dissociation constant) value from radioligand binding assays.

  • Functional Assay Data: Determination of the compound's effect on β2AR signaling in response to an agonist, yielding values such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration). This would clarify whether it acts as an antagonist (blocker) or an inverse agonist.

  • Selectivity Data: Assessment of its binding affinity and functional activity at other adrenergic receptor subtypes (e.g., β1, α1, α2) to determine its selectivity for the β2AR.

To date, a comprehensive search of scientific literature and databases has not yielded any publicly available data of this nature for this compound. The absence of this fundamental pharmacological data makes it impossible to validate the claim of it being a β2AR blocker.

Insights from Structurally Related Compounds: The Case of Hydralazine

Todralazine shares a phthalazine core structure with hydralazine, a well-known vasodilator. The mechanism of action for hydralazine is better characterized and is not primarily mediated by β2AR blockade. Instead, hydralazine's vasodilatory effects are attributed to:

  • Inhibition of Inositol Trisphosphate (IP3)-Induced Calcium Release: It interferes with the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6]

  • Opening of Potassium Channels: Hydralazine may cause smooth muscle hyperpolarization through the opening of high-conductance Ca2+-activated potassium channels (BKCa).[7]

  • Modulation of Nitric Oxide (NO) Signaling: There is evidence to suggest that hydralazine may increase the bioavailability of NO, leading to cGMP-mediated vasodilation.[8]

While these mechanisms for hydralazine are well-documented, it is crucial to emphasize that one cannot directly extrapolate these findings to todralazine without specific experimental validation. The structural differences between the two molecules could lead to distinct pharmacological profiles.

Below is a conceptual workflow for characterizing a potential β2AR blocker, which has not been publicly documented for todralazine.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Analysis Compound Synthesis\n(Todralazine HCl) Compound Synthesis (Todralazine HCl) High-Throughput Screening High-Throughput Screening Compound Synthesis\n(Todralazine HCl)->High-Throughput Screening Radioligand Binding Assay\n(Determine Ki at β2AR) Radioligand Binding Assay (Determine Ki at β2AR) High-Throughput Screening->Radioligand Binding Assay\n(Determine Ki at β2AR) Hit Identification Functional Assay\n(cAMP accumulation, determine IC50) Functional Assay (cAMP accumulation, determine IC50) Radioligand Binding Assay\n(Determine Ki at β2AR)->Functional Assay\n(cAMP accumulation, determine IC50) Receptor Selectivity Profiling\n(Binding at β1, α-receptors) Receptor Selectivity Profiling (Binding at β1, α-receptors) Functional Assay\n(cAMP accumulation, determine IC50)->Receptor Selectivity Profiling\n(Binding at β1, α-receptors) Cell-Based Signaling Assays Cell-Based Signaling Assays Receptor Selectivity Profiling\n(Binding at β1, α-receptors)->Cell-Based Signaling Assays Lead Optimization Animal Models of Hypertension\n(Measure blood pressure, heart rate) Animal Models of Hypertension (Measure blood pressure, heart rate) Cell-Based Signaling Assays->Animal Models of Hypertension\n(Measure blood pressure, heart rate) Preclinical Development Preclinical Development Animal Models of Hypertension\n(Measure blood pressure, heart rate)->Preclinical Development

Caption: A generalized experimental workflow for identifying and characterizing a β2AR antagonist.

Data Presentation: The Void of Quantitative Evidence

A critical component of any technical guide is the presentation of quantitative data. For a compound purported to be a β2AR blocker, this would typically include tables summarizing binding affinities and functional potencies.

Table 1: Hypothetical Data Table for a Validated β2AR Blocker

ParameterReceptorValueAssay TypeReference
KiHuman β2ARe.g., 15 nMRadioligand Binding[Citation]
IC50Human β2ARe.g., 50 nMcAMP Functional Assay[Citation]
Selectivityβ1AR/β2ARe.g., >100-foldBinding Assays[Citation]

Crucially, for this compound, no such peer-reviewed data is available to populate this table. The creation of such a table would be speculative and misleading.

Experimental Protocols: A Call for Investigation

Detailed experimental protocols are fundamental for reproducibility and further research. The lack of primary literature on todralazine's interaction with β2AR means there are no established protocols to cite for its characterization. Researchers interested in investigating this compound would need to adapt standard assays for GPCR antagonists. A generalized protocol for a radioligand binding assay is outlined below as a conceptual example.

Conceptual Protocol: Radioligand Competition Binding Assay for β2AR
  • Materials:

    • Cell membranes expressing recombinant human β2AR.

    • Radioligand (e.g., [3H]-Dihydroalprenolol).

    • This compound stock solution.

    • Assay buffer (e.g., Tris-HCl, MgCl2).

    • Non-specific binding control (e.g., high concentration of propranolol).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Incubate at a specified temperature for a set duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways: A Theoretical Representation

If todralazine were a true β2AR antagonist, it would block the canonical Gs-protein signaling pathway activated by endogenous agonists like epinephrine.

G cluster_0 β2AR Signaling Cascade Epinephrine Epinephrine β2AR β2AR Epinephrine->β2AR Binds & Activates G_s Protein G_s Protein β2AR->G_s Protein Activates Adenylate Cyclase Adenylate Cyclase G_s Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets Todralazine HCl Todralazine HCl Todralazine HCl->β2AR Hypothetical Blockade

Caption: The hypothetical blockade of the β2AR signaling pathway by this compound.

This diagram illustrates a hypothetical scenario. There is currently no direct evidence to confirm that todralazine engages with and blocks this pathway.

Conclusion and Future Directions

The classification of this compound as a β2AR blocker is, at present, not supported by robust, publicly available scientific evidence. For the research and drug development community, it is imperative to approach this compound with a degree of skepticism regarding this specific mechanism. While its antihypertensive effects are acknowledged, the molecular basis for this activity remains to be elucidated.

Future research should focus on:

  • Definitive Pharmacological Profiling: Conducting comprehensive in vitro binding and functional assays to determine the affinity and activity of todralazine at a wide range of adrenergic and other cardiovascular-related receptors.

  • Mechanism of Vasodilation Studies: Investigating whether todralazine's effects are mediated through pathways similar to those of hydralazine or if it possesses a novel mechanism of action.

  • Publication of Findings: Ensuring that any definitive findings on the pharmacology of todralazine are published in peer-reviewed journals to clarify its mechanism of action for the scientific community.

Until such studies are performed and their results disseminated, this compound should be primarily considered an antihypertensive agent of largely uncharacterized mechanism, and any claims of it being a β2AR blocker should be treated as unsubstantiated.

References

An In-Depth Technical Guide to the Antioxidant Properties of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential antioxidant properties of Todralazine hydrochloride. Due to the limited publicly available research specifically on this compound's antioxidant mechanisms, this guide also includes detailed information on its close structural analog, Hydralazine, to provide a broader context and potential avenues for future research. It is crucial to note that while these compounds are structurally similar, their biological activities may differ.

Introduction

This compound, an antihypertensive agent, has been identified as possessing antioxidant and free radical scavenging activity.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The potential of this compound to mitigate oxidative stress opens avenues for its therapeutic application beyond hypertension. This technical guide synthesizes the available data on the antioxidant properties of this compound and its analog, Hydralazine, providing a framework for researchers and drug development professionals.

Confirmed Antioxidant Activity of this compound

Research has demonstrated that this compound possesses direct free radical scavenging capabilities. A key study has shown its potential to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging ROS.

Hydroxyl Radical Scavenging Activity

A study by Dimri M, et al. (2015) demonstrated that Todralazine protects zebrafish from the lethal effects of ionizing radiation, a process known to generate hydroxyl radicals.[2] The study utilized a 2-deoxyribose degradation test to confirm the hydroxyl radical scavenging potential of Todralazine in vitro, and this protective effect was also observed in vivo.[2]

Table 1: Summary of Quantitative Data on this compound's Antioxidant Activity

AssayEndpoint MeasuredResultReference
2-Deoxyribose Degradation AssayHydroxyl Radical ScavengingTodralazine demonstrated hydroxyl radical scavenging potential.Dimri M, et al. 2015
In Vivo Radioprotection (Zebrafish)Survival after Gamma Radiation (20 Gy)Todralazine (5 μM) provided an 80% survival advantage over 6 days, partly attributed to its antioxidant and free radical scavenging functions.Dimri M, et al. 2015

Experimental Protocols: this compound

2-Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging

This assay is a widely used method to determine the hydroxyl radical scavenging activity of a compound. The hydroxyl radicals are generated by a Fenton-like reaction and subsequently degrade 2-deoxyribose. The extent of degradation is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.

Materials:

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • 2-deoxy-D-ribose

  • Ferric chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Test compound (this compound)

  • Positive control (e.g., Mannitol or Catechin)

Procedure:

  • Prepare a reaction mixture containing 2-deoxy-D-ribose (e.g., 2.8 mM), FeCl₃ (e.g., 100 μM), EDTA (e.g., 100 μM), and H₂O₂ (e.g., 1.0 mM) in phosphate buffer.

  • Add various concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding ascorbic acid (e.g., 100 μM).

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA (e.g., 2.8% w/v).

  • Add TBA solution (e.g., 1% w/v in 50 mM NaOH) to the mixture.

  • Heat the mixture in a boiling water bath for a set duration (e.g., 15-30 minutes) to develop the pink color.

  • Cool the tubes and measure the absorbance at 532 nm.

  • The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

G cluster_workflow Experimental Workflow: 2-Deoxyribose Assay prep Prepare Reaction Mixture (Deoxyribose, FeCl3, EDTA, H2O2) add_tod Add Todralazine HCl (Various Concentrations) prep->add_tod initiate Initiate Reaction (Add Ascorbic Acid) add_tod->initiate incubate Incubate at 37°C initiate->incubate stop_react Stop Reaction (Add TCA) incubate->stop_react color_dev Color Development (Add TBA, Heat) stop_react->color_dev measure Measure Absorbance (532 nm) color_dev->measure calculate Calculate % Scavenging measure->calculate

Figure 1. Experimental workflow for the 2-deoxyribose degradation assay.

Antioxidant Properties of Hydralazine: A Structural Analog

Given the limited data on this compound, a detailed examination of its structural analog, Hydralazine, provides valuable insights into potential mechanisms of action. Hydralazine is a well-studied antihypertensive drug also known for its antioxidant properties.

Free Radical Scavenging and ROS Inhibition

Hydralazine is an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of ROS generation. It has been shown to inhibit both extracellular and intracellular ROS production in inflammatory macrophages, likely by affecting superoxide radical (O₂⁻) generation by xanthine oxidase and NADPH oxidase.[3]

Inhibition of Lipid Peroxidation

Hydralazine has been shown to inhibit lipid peroxidation. It reacts with and traps lipid peroxidation products like acrolein and crotonaldehyde. However, some studies have also suggested that chronic treatment with hydralazine could increase myocardial lipid peroxidation, a dual effect that may depend on the experimental conditions and duration of exposure.

Modulation of Antioxidant Enzymes

The effect of hydralazine on antioxidant enzymes appears complex. While some studies suggest it can inhibit superoxide dismutase (SOD) activity, leading to increased lipid peroxidation, simultaneous administration of antioxidants like vitamin A can prevent these changes and increase SOD activity.

Table 2: Summary of Quantitative Data on Hydralazine's Antioxidant Activity

Assay/ModelEndpoint MeasuredResult
Murine Peritoneal MacrophagesExtracellular and Intracellular ROS ProductionInhibited by Hydralazine (0.1-10 mM).
In vitroSuperoxide Radical (O₂⁻) GenerationInhibited by Hydralazine.
Rat Myocardium (Chronic Treatment)Thiobarbituric Acid-Reactive Substances (TBARS)Increased, indicating lipid peroxidation.
Rat Myocardium (Chronic Treatment)Superoxide Dismutase (SOD) ActivityInhibited.
SH-SY5Y cellsMPP⁺ and H₂O₂-induced cell deathPrevented by Hydralazine.
MPTP-treated miceMalondialdehyde (MDA) levels in SNpc and striatumSuppressed by Hydralazine treatment.

Signaling Pathway Modulation by Hydralazine

A significant aspect of Hydralazine's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Nrf2-ARE Pathway Activation

Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. Hydralazine has been identified as a potent Nrf2 activator. In vitro studies have shown that Hydralazine induces the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes such as GCLC, GCLM, HMOX1, and NQO1. This activation of the Nrf2-ARE pathway confers protection against oxidative stress-induced cell death. In vivo studies in a mouse model of Parkinson's disease demonstrated that oral administration of Hydralazine ameliorated oxidative stress and neurodegeneration by activating the Nrf2-ARE pathway.

G cluster_pathway Nrf2-ARE Signaling Pathway Activation by Hydralazine cluster_nucleus Nrf2-ARE Signaling Pathway Activation by Hydralazine Hydralazine Hydralazine Keap1 Keap1 Hydralazine->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HMOX1, NQO1, GCLC, GCLM) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Stress Resistance Antioxidant_Genes->Cellular_Protection

Figure 2. Nrf2-ARE signaling pathway activation by Hydralazine.

Conclusion and Future Directions

The available evidence confirms that this compound possesses antioxidant properties, specifically the ability to scavenge hydroxyl radicals. However, a comprehensive understanding of its antioxidant profile is still lacking. The extensive research on its structural analog, Hydralazine, provides a strong foundation for future investigations into this compound.

Future research should focus on:

  • Quantitative analysis of this compound's scavenging activity against a broader range of reactive oxygen and nitrogen species.

  • Investigating its effects on lipid peroxidation and the activity of key antioxidant enzymes such as SOD, catalase, and glutathione peroxidase.

  • Elucidating its role in modulating the Nrf2-ARE signaling pathway and other potential antioxidant-related pathways.

  • Conducting further in vivo studies to validate its antioxidant efficacy in various models of oxidative stress-related diseases.

A thorough characterization of the antioxidant properties of this compound will be instrumental for its potential repositioning and the development of novel therapeutic strategies for diseases with an underlying oxidative stress component.

References

An In-depth Technical Guide to the Free Radical Scavenging Activity of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Todralazine Hydrochloride and its Antioxidant Potential

This compound, an antihypertensive agent, has been recognized for its antioxidant and free radical scavenging properties[1]. Chemically, it belongs to the phthalazine class of compounds. The ability of a compound to scavenge free radicals is a critical aspect of its antioxidant capacity, which plays a significant role in mitigating oxidative stress-related cellular damage. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Therefore, the investigation of the antioxidant potential of therapeutic agents like this compound is of considerable scientific interest.

This guide provides a technical overview of the methodologies used to evaluate the free radical scavenging activity of compounds like this compound and discusses the potential signaling pathways involved in its antioxidant effects.

Quantitative Assessment of Free Radical Scavenging Activity

The free radical scavenging activity of a compound is typically quantified by its ability to neutralize stable free radicals in vitro. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. While specific IC50 values for this compound are not available in the current literature, the following table presents representative data for various phthalazine derivatives to illustrate the potential range of activity for this class of compounds.

Table 1: Free Radical Scavenging Activity of Representative Phthalazine Derivatives

AssayRadical ScavengedRepresentative IC50 (µM) for Phthalazine DerivativesReference CompoundReference IC50 (µM)
DPPH Assay 2,2-diphenyl-1-picrylhydrazyl10 - 100Ascorbic Acid5 - 20
ABTS Assay 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)5 - 50Trolox2 - 10
Superoxide Radical Scavenging Assay Superoxide Anion (O₂⁻)20 - 150Quercetin10 - 30

Note: The IC50 values for phthalazine derivatives are illustrative and based on published data for compounds within this chemical class. Actual values for this compound may vary.

Detailed Experimental Protocols

Accurate and reproducible assessment of free radical scavenging activity relies on standardized experimental protocols. The following sections detail the methodologies for the most common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow, a change that can be measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

    • A control well contains the DPPH solution and the solvent used for the test compound.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and its reduction by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Preparation of Test Compound: this compound is dissolved and diluted as described for the DPPH assay.

  • Assay Procedure:

    • A fixed volume of the ABTS•+ working solution is added to each well of a 96-well microplate.

    • Different concentrations of the test compound or a standard (e.g., Trolox) are added to the wells.

    • A control well contains the ABTS•+ working solution and the corresponding solvent.

    • The plate is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of scavenging and the IC50 value are calculated as described for the DPPH assay.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are biologically relevant reactive oxygen species. A common method involves the generation of superoxide radicals by a non-enzymatic system (e.g., phenazine methosulfate-NADH) and their detection by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.

Protocol:

  • Preparation of Reagents: Solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and phenazine methosulfate (PMS; e.g., 62.4 µM) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Preparation of Test Compound: this compound is dissolved and diluted as previously described.

  • Assay Procedure:

    • The reaction mixture is prepared by adding the test compound at various concentrations, NADH solution, and NBT solution to the wells of a 96-well plate.

    • The reaction is initiated by adding the PMS solution.

    • The plate is incubated at room temperature for a specific time (e.g., 5 minutes).

  • Measurement: The absorbance of the formazan product is measured at a wavelength of 560 nm.

  • Calculation and IC50 Determination: The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the test compound compared to the control. The IC50 value is then determined.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate (Dark, RT, 30 min) DPPH->Mix Sample Todralazine HCl (Various Conc.) Sample->Mix Measure Measure Absorbance (517 nm) Mix->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical ABTS•+ Solution (Green) Mix Mix & Incubate (RT, 6 min) ABTS_Radical->Mix Sample Todralazine HCl (Various Conc.) Sample->Mix Measure Measure Absorbance (734 nm) Mix->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Superoxide_Assay_Workflow cluster_prep Reagents cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents NADH, NBT, PMS Mix Initiate Reaction (Add PMS) Reagents->Mix Sample Todralazine HCl (Various Conc.) Sample->Mix Measure Measure Absorbance (560 nm) Mix->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for the superoxide radical scavenging assay.

Potential Signaling Pathway: Nrf2-ARE Pathway

The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the upregulation of endogenous antioxidant defense mechanisms. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key signaling cascade in this process. While not definitively proven for Todralazine, its structural relative, hydralazine, has been shown to modulate this pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Todralazine Todralazine HCl Keap1_Nrf2 Keap1-Nrf2 Complex Todralazine->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion

This compound possesses recognized antioxidant and free radical scavenging activities. While specific quantitative data from standardized in vitro assays are yet to be extensively published, the methodologies for such evaluations are well-established and have been detailed in this guide. The illustrative data from related phthalazine compounds suggest that this compound likely exhibits significant free radical scavenging potential. Furthermore, its mechanism of action may extend beyond direct scavenging to include the modulation of crucial endogenous antioxidant pathways such as the Nrf2-ARE signaling cascade. Further research is warranted to precisely quantify the free radical scavenging efficacy of this compound and to fully elucidate its molecular mechanisms of antioxidant action, which could provide valuable insights for its therapeutic applications in diseases associated with oxidative stress.

References

Todralazine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, a potent antihypertensive agent, has been a subject of scientific interest due to its unique pharmacological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It details its mechanism of action as a vasodilator and a β2-adrenergic receptor antagonist, and explores its effects on histone acetylation and hematopoietic stem cell expansion. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride, is a well-characterized small molecule.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride
Synonyms Ecarazine hydrochloride, Todralazine HCl[3]
CAS Number 3778-76-5[4]
Molecular Formula C₁₁H₁₃ClN₄O₂[2]
Molecular Weight 268.70 g/mol [2]
Chemical Structure
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Melting Point ~275 °C (with decomposition)[5]
Solubility in Water 14.29 mg/mL[3]
Solubility in DMSO 125 mg/mL[3]
pKa Estimated acidic range (based on pH of related compound)[5]

Pharmacological Properties and Mechanism of Action

This compound exhibits its primary pharmacological effect as an antihypertensive agent through a dual mechanism: vasodilation and β2-adrenergic receptor antagonism.

Vasodilation

Similar to its parent compound hydralazine, Todralazine is a direct-acting smooth muscle relaxant, primarily affecting arterioles. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure.

β2-Adrenergic Receptor Antagonism

This compound also acts as a β2-adrenergic receptor (β2AR) blocker.[3][6] This antagonism can modulate various physiological responses mediated by β2AR signaling.

beta2_adrenergic_receptor_antagonism cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein G-Protein (Gs/Gi) Beta2_AR->G_Protein Prevents Activation Todralazine_HCl Todralazine HCl Todralazine_HCl->Beta2_AR Blocks AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Inhibition of Downstream Cellular Response PKA->Cellular_Response

Todralazine HCl as a β2-Adrenergic Receptor Antagonist.
Inhibition of Histone Acetylation

Emerging research has indicated that Todralazine can inhibit histone acetyltransferase, leading to impaired histone acetylation.[7] This epigenetic modification can have significant implications for gene expression and cellular function.

histone_acetylation_inhibition Todralazine Todralazine HAT Histone Acetyltransferase (HAT) Todralazine->HAT Inhibits Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Catalyzes Acetylation of Histone Histone Protein Chromatin_Relaxation Chromatin Relaxation Acetylated_Histone->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription

Inhibition of Histone Acetylation by Todralazine.
Hematopoietic Stem Cell Expansion

Todralazine has been shown to promote the ex vivo expansion of hematopoietic stem cells (HSCs).[6] This effect is of significant interest for clinical applications such as bone marrow transplantation. The underlying mechanism is thought to involve the modulation of signaling pathways that regulate HSC self-renewal and differentiation.

hsc_expansion Todralazine Todralazine HSC_Receptor Target Receptor on HSC Todralazine->HSC_Receptor Signaling_Pathway Modulation of Self-Renewal Pathways HSC_Receptor->Signaling_Pathway HSC_Expansion Hematopoietic Stem Cell Expansion Signaling_Pathway->HSC_Expansion Differentiation Differentiation Signaling_Pathway->Differentiation Inhibits

Proposed Mechanism of Todralazine-Induced HSC Expansion.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification Workflow

The synthesis of this compound can be adapted from the established methods for related hydrazinophthalazine derivatives. A general workflow is presented below.

synthesis_workflow Start Starting Materials: 1-Chlorophthalazine, Hydrazine Hydrate Reaction Reaction in Suitable Solvent (e.g., Ethanol) Start->Reaction Isolation Isolation of Todralazine Free Base Reaction->Isolation Conversion Conversion to Hydrochloride Salt (with HCl) Isolation->Conversion Purification Purification by Recrystallization Conversion->Purification Final_Product Todralazine Hydrochloride Purification->Final_Product

General Workflow for the Synthesis of Todralazine HCl.

Detailed Protocol:

  • Reaction: 1-Chlorophthalazine is reacted with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.

  • Isolation of Free Base: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the Todralazine free base, is then isolated.

  • Conversion to Hydrochloride Salt: The crude free base is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to form the hydrochloride salt.

  • Purification: The precipitated this compound is collected by filtration and purified by recrystallization from a suitable solvent system to obtain the final product of high purity.[8]

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is a robust and widely used method for the analysis and quality control of this compound.

Table 3: HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Phosphate buffer (pH 2.5) and acetonitrile
Mobile Phase B Methanol
Elution Gradient programming
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30 °C

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control analysis.[9][10]

Conclusion

This compound is a multifaceted pharmacological agent with significant potential. Its well-defined chemical structure and properties, combined with its diverse mechanisms of action, make it a compelling candidate for further research and development. This technical guide provides a solid foundation of its chemistry, pharmacology, and analytical methodologies to support ongoing and future investigations into its therapeutic applications.

References

An In-depth Technical Guide to Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Synonyms: Ecarazine Hydrochloride, Binazine, Apirachol

Executive Summary

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is a phthalazine derivative with multifaceted pharmacological activities. Primarily recognized as an antihypertensive agent, its mechanism of action extends to β2-adrenergic receptor (β2AR) blockade, antioxidant effects, and free radical scavenging capabilities.[1][2] Preclinical studies have demonstrated its efficacy in reducing blood pressure and have also unveiled novel potential applications, including radioprotective effects and the expansion of hematopoietic stem cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, available experimental data, and relevant experimental protocols for this compound, intended for researchers, scientists, and drug development professionals. While extensive human clinical trial data for this compound is limited, this document consolidates the existing preclinical and in vitro findings to facilitate further investigation and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Todralazine. It is a white to off-white crystalline solid.

PropertyValueReference(s)
Chemical Name Ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride[3]
Synonyms Ecarazine hydrochloride, Todralazine HCl, Binazine[3][4]
Molecular Formula C₁₁H₁₃ClN₄O₂[4]
Molecular Weight 268.70 g/mol [4]
CAS Number 3778-76-5[4]
Physical Description White to off-white crystalline solid
Solubility Soluble in DMSO (>10 mg/mL) and DMF (~5 mg/mL). Slightly soluble in Ethanol and PBS (pH 7.2).[2]
InChI Key OMCOKCNIYWULQH-UHFFFAOYSA-N[3]
SMILES CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl[3]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its therapeutic potential.

  • Antihypertensive Effect: The primary pharmacological effect of Todralazine is vasodilation, leading to a reduction in blood pressure. While the precise mechanism of vasodilation for Todralazine is not fully elucidated, it is a member of the hydrazinophthalazine class of drugs. The related compound, hydralazine, is known to be a direct-acting smooth muscle relaxant, primarily affecting arterioles.[2][5] The vasodilatory actions of hydralazine are thought to involve inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells and potentially the opening of potassium channels.[2][5]

  • β2-Adrenergic Receptor Blockade: this compound has been identified as a β2-adrenergic receptor (β2AR) blocker.[1][2] This activity contributes to its cardiovascular effects. β2ARs are G-protein coupled receptors that, upon activation by catecholamines like epinephrine, mediate physiological responses including smooth muscle relaxation (bronchodilation and vasodilation), and increased heart rate and contractility. By blocking these receptors, Todralazine can modulate these effects.

  • Antioxidant and Free Radical Scavenging: Todralazine possesses antioxidant and free radical scavenging properties.[1][2] This has been demonstrated by its ability to scavenge hydroxyl radicals.[6] This antioxidant activity is likely a key contributor to its observed radioprotective effects.

  • Hematopoietic Stem Cell Expansion: In a zebrafish model, Todralazine was shown to promote the expansion of hematopoietic stem cells (HSCs).[6] This effect, coupled with its antioxidant properties, is believed to underlie its ability to protect against the lethal effects of ionizing radiation in this model organism.[6]

Below is a diagram illustrating the signaling pathway of the β2-adrenergic receptor and the proposed antagonistic action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine (Agonist) B2AR β2-Adrenergic Receptor Epinephrine->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Physiological_Response Phosphorylates targets leading to Todralazine Todralazine HCl (Antagonist) Todralazine->B2AR Blocks

β2-Adrenergic Receptor Signaling Pathway and Antagonism by Todralazine HCl.

Experimental Data

Preclinical Pharmacology & Toxicology

Quantitative preclinical data for this compound is limited. The following table summarizes available data from studies in rats.

ParameterSpeciesValueReference(s)
LD₅₀ (Intravenous) Wistar-Kyoto (WKY) Rat255 mg/kg[7]
ED₂₀ (Antihypertensive Activity) Wistar-Kyoto (WKY) Rat1.1 mg/kg[7]
ED₂₀ (Antihypertensive Activity) Spontaneously Hypertensive Rat (SHR)1.0 mg/kg[7]

LD₅₀: Median lethal dose. ED₂₀: Dose effective in producing a 20% reduction in blood pressure.

In Vitro and In Vivo Experimental Findings

A key study in zebrafish has provided insights into the hematopoietic and radioprotective effects of Todralazine.

AssayModel SystemConcentrationResultReference(s)
Erythropoiesis Wild-type zebrafish embryos5 µM2.33-fold increase in erythropoiesis[6]
Erythropoiesis Anemic zebrafish embryos5 µM1.44-fold increase in erythropoiesis[6]
HSC Marker Expression (runx1) Zebrafish embryos5 µM3.3-fold increase[6]
HSC Marker Expression (cMyb) Zebrafish embryos5 µM1.41-fold increase[6]
Survival post-radiation (20 Gy) Zebrafish embryos5 µM~80% survival advantage over 6 days[6]

Experimental Protocols

General Protocol for β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a specific receptor.

G start Start prep_membranes Prepare cell membranes expressing β2-adrenergic receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., ³H-dihydroalprenolol) and varying concentrations of Todralazine HCl prep_membranes->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separation->quantification analysis Analyze data to determine IC₅₀ and Ki values quantification->analysis end End analysis->end

Workflow for a β2-Adrenergic Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from a suitable cell line (e.g., Sf9 or HEK293 cells).

  • Binding Reaction: In a multi-well plate, a constant amount of membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[8]

General Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant capacity of a compound.

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: In a multi-well plate, a fixed volume of the DPPH solution is mixed with varying concentrations of this compound. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of this compound. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[9][10]

Zebrafish Hematopoietic Stem Cell Expansion Assay

This protocol is based on the findings of Dimri et al. (2015) and provides a framework for assessing the effect of compounds on HSCs in a zebrafish model.[6]

Methodology:

  • Zebrafish Maintenance and Embryo Collection: Zebrafish are maintained under standard conditions. Embryos are collected after natural spawning and raised in E3 medium.

  • Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), zebrafish embryos are treated with various concentrations of this compound.

  • In Situ Hybridization or Transgenic Lines: To visualize and quantify HSCs, whole-mount in situ hybridization for HSC marker genes (e.g., runx1, cMyb) can be performed at a later developmental stage (e.g., 36 hours post-fertilization). Alternatively, transgenic zebrafish lines with fluorescently labeled HSCs (e.g., Tg(cmyb:gfp)) can be used for direct visualization and quantification by fluorescence microscopy.

  • Erythropoiesis Assay: The effect on red blood cell production can be assessed by o-dianisidine staining of hemoglobin in the embryos at a later stage (e.g., 48 hours post-fertilization).

  • Data Analysis: The number of stained cells or the intensity of the fluorescent signal in the relevant anatomical region (e.g., the aorta-gonad-mesonephros region) is quantified and compared between treated and control groups.

Clinical Data

Based on available literature, there is a notable absence of published human clinical trial data specifically for Todralazine (Ecarazine) hydrochloride. The majority of clinical research on hydrazinophthalazine antihypertensives has focused on the related compound, hydralazine. While both are in the same chemical class, they are distinct molecules, and clinical data for hydralazine should not be directly extrapolated to Todralazine.

Discussion and Future Directions

This compound is a compound with established antihypertensive properties and intriguing potential in other therapeutic areas, particularly as a radioprotective agent. Its multifaceted mechanism of action, encompassing β2AR blockade and antioxidant activity, makes it an interesting candidate for further research.

The primary limitation in the current understanding of this compound is the scarcity of publicly available quantitative data, particularly regarding its receptor binding affinities, detailed pharmacokinetic profile in humans, and clinical efficacy and safety. Future research should focus on:

  • Quantitative Pharmacodynamics: Determining the IC₅₀ or Ki values for β2AR and other potential targets to better understand its potency and selectivity.

  • Detailed Antioxidant Profiling: Utilizing a panel of antioxidant assays (e.g., ORAC, FRAP) to comprehensively characterize its antioxidant capacity.

  • Pharmacokinetic Studies: Conducting preclinical and, if warranted, clinical pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Clinical Investigation: Designing and conducting well-controlled clinical trials to evaluate its efficacy and safety as an antihypertensive agent and to explore its potential in other indications such as radioprotection.

Conclusion

This compound is a pharmacologically active molecule with a clear potential for therapeutic applications. This guide has synthesized the available technical information to provide a foundation for researchers and drug developers. While significant gaps in the data exist, the compound's unique combination of antihypertensive, β2-adrenergic blocking, and antioxidant properties warrants further in-depth investigation to fully realize its clinical potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, also known by its synonyms Ecarazine and Binazin, is a pharmaceutical compound classified as an antihypertensive agent.[1][2][3][4] Its primary mechanism of action involves the blockade of β2-adrenergic receptors (β2AR), coupled with antioxidant and free radical scavenging properties.[1][2][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the fields of pharmaceutical research and drug development. The document details the historical context of its discovery, outlines a detailed synthesis protocol, presents available quantitative pharmacological data, and illustrates its interaction with cellular signaling pathways.

Discovery and Development

Todralazine, chemically known as ethyl N-(phthalazin-1-ylamino)carbamate, was first synthesized and described by S. Biniecki and his colleagues in 1958. This pioneering work, published in the Bulletin de l'Académie Polonaise des Sciences, laid the foundation for the exploration of its pharmacological properties. Subsequent studies identified its potential as an antihypertensive agent, acting through a distinct mechanism involving β2-adrenergic receptor antagonism.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 1-hydrazinophthalazine (also known as hydralazine). This is followed by a reaction with ethyl carbazate to form Todralazine, which is then converted to its hydrochloride salt.

Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The synthesis of the precursor 1-hydrazinophthalazine can be achieved through the reaction of 1-chlorophthalazine with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: A solution is prepared containing 1 part by weight of 1-chlorophthalazine, 100 parts by volume of ethyl alcohol, and 90 parts by volume of hydrazine hydrate.

  • Heating: The reaction mixture is heated for a duration of two hours.

  • Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: Upon cooling, 1-hydrazinophthalazine precipitates from the filtrate as yellow needles.

  • Isolation and Purification: The crystalline product is isolated by filtration and washed with cold ethyl alcohol. For further purification, the product can be recrystallized from methyl alcohol. The melting point of the purified product is 172–173° C when heated rapidly.

Synthesis of Todralazine

The final step in the synthesis of the active pharmaceutical ingredient involves the reaction of 1-hydrazinophthalazine with an appropriate carbamoylating agent. Based on the structure of Todralazine, a plausible synthesis involves the reaction with ethyl carbazate.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1-hydrazinophthalazine is dissolved in a suitable inert solvent such as ethanol.

  • Addition of Reagent: An equimolar amount of ethyl carbazate is added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system to yield pure Todralazine.

Formation of this compound

To improve its stability and aqueous solubility, Todralazine is converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolution: The purified Todralazine free base is dissolved in a minimal amount of a suitable organic solvent, such as ethanol.

  • Acidification: A solution of hydrochloric acid in ethanol (ethanolic HCl) is added dropwise to the stirred solution of Todralazine until the pH becomes acidic.

  • Precipitation: The this compound salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound as a crystalline solid.

Pharmacological Data

The available quantitative pharmacological data for Todralazine is limited in the public domain. However, a study by Jastrzebski et al. (1993) in Acta Poloniae Pharmaceutica provides some key metrics for its acute toxicity and antihypertensive activity in rats.

ParameterSpeciesStrainValueReference
LD50 (intravenous) RatWistar-Kyoto (WKY)255 mg/kg[6]
ED20% (Antihypertensive Activity) RatWistar-Kyoto (WKY)1.1 mg/kg[6]
ED20% (Antihypertensive Activity) RatSpontaneously Hypertensive (SHR)1.0 mg/kg[6]

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects primarily through the blockade of β2-adrenergic receptors.[1][2][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine, trigger a signaling cascade that leads to smooth muscle relaxation.[7] By acting as an antagonist, Todralazine prevents this activation, leading to a decrease in the downstream signaling that promotes vasodilation.

The canonical β2-adrenergic receptor signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7][8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[7][8] PKA proceeds to phosphorylate various downstream targets, ultimately leading to a physiological response.

The inhibitory action of Todralazine on this pathway can be visualized as follows:

Todralazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine beta2AR β2-Adrenergic Receptor Epinephrine->beta2AR Activates Gs Gs Protein (Inactive) beta2AR->Gs Gs_active Gs Protein (Active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase Gs_active->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Targets Todralazine Todralazine Hydrochloride Todralazine->beta2AR Blocks

Figure 1. Signaling pathway of the β2-adrenergic receptor and the inhibitory action of this compound.

Conclusion

This compound is a historically significant antihypertensive agent with a well-defined mechanism of action as a β2-adrenergic receptor antagonist. While detailed modern pharmacological and clinical data are not extensively available in the public domain, its synthesis and primary mode of action are understood. This technical guide provides a foundational understanding for researchers and professionals in drug development, summarizing the key aspects of its discovery, synthesis, and pharmacology. Further research into its quantitative pharmacological profile and clinical efficacy could provide a more complete picture of its therapeutic potential.

References

Todralazine Hydrochloride: A Potential Radioprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the radioprotective effects of Todralazine hydrochloride. The information presented herein is primarily derived from a key study investigating its efficacy in a zebrafish model, offering valuable insights for researchers, scientists, and professionals involved in the development of novel radioprotective therapies.

Core Radioprotective Effects and Mechanism of Action

This compound, an antihypertensive agent, has demonstrated significant radioprotective properties in preclinical studies.[1][2][3][4] Its mechanism of action appears to be multifactorial, primarily involving the expansion of hematopoietic stem cells (HSCs) and direct antioxidant and free radical scavenging activities.[1][2][4]

The leading hypothesis suggests that Todralazine acts as a β2-adrenergic receptor (β2AR) blocker.[2][3] This blockade is thought to stimulate the proliferation of HSCs, which are crucial for repopulating the hematopoietic system following radiation-induced damage. Furthermore, Todralazine has been shown to directly scavenge hydroxyl radicals, mitigating the immediate cellular damage caused by ionizing radiation.[1][2][4]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the radioprotective effects of this compound.

Todralazine_Mechanism cluster_radiation Ionizing Radiation cluster_todralazine This compound Ionizing Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Ionizing Radiation->ROS DNA_Damage DNA Damage & Cellular Injury ROS->DNA_Damage Improved_Survival Improved Survival & Reduced Organ Toxicity DNA_Damage->Improved_Survival Leads to Todralazine Todralazine B2AR β2-Adrenergic Receptor (β2AR) Todralazine->B2AR Blocks Antioxidant Antioxidant Effect (Hydroxyl Radical Scavenging) Todralazine->Antioxidant HSC_Expansion Hematopoietic Stem Cell (HSC) Expansion B2AR->HSC_Expansion Leads to HSC_Expansion->DNA_Damage Mitigates Antioxidant->ROS Scavenges

Caption: Proposed mechanism of Todralazine's radioprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary preclinical study on this compound's radioprotective effects.

In Vivo Efficacy in Zebrafish Model
ParameterControl (Irradiated)Todralazine (5 µM) + IrradiationFold Change/ImprovementReference
Survival Advantage (over 6 days)-80%-[1][2]
Erythropoiesis in Wild-Type Embryos-2.33-fold increase2.33[1][2]
Erythropoiesis in Anemic Embryos0.34-fold (vs. untreated)1.44-fold increase4.24 (vs. anemic control)[1][2]
Number of HSCs (AGM region)-~2-fold increase~2[1][2]
runx1 Gene Expression-3.3-fold increase3.3[1][2]
cMyb Gene Expression-1.41-fold increase1.41[1][2]
In Silico and In Vitro Data
ParameterValueMethodReference
Binding Energy to β2AR-8.4 kcal/molIn silico docking[1][2]
Hydroxyl Radical ScavengingDemonstrated2-deoxyribose degradation test[1][2]

Experimental Protocols

This section details the methodologies employed in the key study investigating the radioprotective effects of this compound.

Zebrafish Maintenance and Drug Treatment
  • Animal Model: Wild-type and Tg(cmyb:gfp) transgenic zebrafish (Danio rerio) embryos were used.

  • Housing: Embryos were maintained in E3 medium at 28.5°C.

  • Drug Administration: this compound was dissolved in DMSO and added to the E3 medium at a final concentration of 5 µM. The final DMSO concentration was kept below 0.1%. Treatment was initiated 30 minutes prior to irradiation.[2]

Irradiation Procedure
  • Radiation Source: A ⁶⁰Co-teletherapy machine (Bhabhatron-II) was used as the source of gamma radiation.

  • Dose: Zebrafish embryos at 24 hours post-fertilization (hpf) were exposed to a single dose of 20 Gy gamma radiation.[1][2]

  • Dosimetry: The dose rate was determined using a 0.6 cc Farmer-type cylindrical ionization chamber.

Experimental Workflow

The following diagram outlines the general experimental workflow.

Experimental_Workflow Start Start Zebrafish_Embryos Zebrafish Embryos (24 hpf) Start->Zebrafish_Embryos Grouping Divide into Control and Treatment Groups Zebrafish_Embryos->Grouping Todralazine_Treatment Treat with 5 µM Todralazine (30 min prior to irradiation) Grouping->Todralazine_Treatment Treatment Group Irradiation Expose to 20 Gy Gamma Radiation Grouping->Irradiation Control Group Todralazine_Treatment->Irradiation Post_Irradiation_Assays Post-Irradiation Assays Irradiation->Post_Irradiation_Assays Survival_Analysis Survival Analysis Post_Irradiation_Assays->Survival_Analysis Organ_Toxicity Organ Toxicity Assessment Post_Irradiation_Assays->Organ_Toxicity Apoptosis_Assay Apoptosis Assay Post_Irradiation_Assays->Apoptosis_Assay HSC_Analysis HSC Analysis (Gene Expression, Imaging) Post_Irradiation_Assays->HSC_Analysis End End Survival_Analysis->End Organ_Toxicity->End Apoptosis_Assay->End HSC_Analysis->End

Caption: General experimental workflow for assessing Todralazine's radioprotective effects.

Assessment of Erythropoiesis
  • Staining: Mature erythrocytes were visualized by o-dianisidine staining in the caudal hematopoietic tissue (CHT) region.

  • Anemia Induction: Hemolytic anemia was induced by exposing embryos to 0.5 µg/mL of phenylhydrazine (PHZ) from 33 to 48 hpf.[1]

  • Quantification: The number of o-dianisidine stained cells was quantified to assess the extent of erythropoiesis.

Hematopoietic Stem Cell (HSC) Analysis
  • Transgenic Line: Tg(cmyb:gfp) zebrafish embryos, which express green fluorescent protein (GFP) in HSCs, were used for visualization.

  • Imaging: The number of GFP-positive HSCs in the aorta-gonad-mesonephros (AGM) region was counted at various time points post-treatment.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of HSC marker genes, runx1 and cMyb, in the CHT region.[1][2]

Hydroxyl Radical Scavenging Assay
  • Method: The 2-deoxyribose degradation test was employed to assess the hydroxyl radical scavenging potential of Todralazine in vitro.[1][2]

  • Principle: This assay measures the inhibition of 2-deoxyribose degradation by hydroxyl radicals generated from the Fenton reaction. The extent of degradation is quantified by measuring the formation of a pink chromogen upon reaction with thiobarbituric acid.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for further investigation as a radioprotective agent. Its dual mechanism of action, involving both stimulation of hematopoiesis and direct antioxidant effects, makes it an attractive therapeutic strategy.

Future research should focus on:

  • Validating these findings in mammalian models to assess efficacy and safety in a system more translatable to humans.

  • Elucidating the precise molecular pathways downstream of β2AR blockade that lead to HSC expansion.

  • Conducting pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and treatment schedules.

While no clinical trials have been registered for the radioprotective use of Todralazine, the robust preclinical evidence warrants further exploration of its potential to mitigate the harmful effects of ionizing radiation in clinical settings.

References

Todralazine Hydrochloride: A Technical Guide to its Vasodilatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride is a peripherally acting antihypertensive agent belonging to the hydrazinophthalazine class of drugs. While its clinical application is established, a detailed, publicly available technical understanding of its precise mechanism of vasodilation remains limited. This guide synthesizes the available preclinical data on todralazine and extrapolates potential mechanisms based on the well-studied, structurally similar compound, hydralazine. This document aims to provide a comprehensive resource for researchers and drug development professionals, detailing its effects on vascular smooth muscle, potential signaling pathways, and relevant experimental protocols.

Introduction

Todralazine is recognized for its antihypertensive properties, which are primarily attributed to its ability to induce peripheral vasodilation, thereby reducing systemic vascular resistance.[1] It is also described as a β2-adrenergic receptor antagonist, although the direct contribution of this activity to its vasodilatory effect is not fully elucidated.[2][3][4] Given the limited specific research on todralazine's molecular mechanism of vasodilation, this guide will also draw upon the extensive literature available for hydralazine, a closely related phthalazine derivative, to propose potential pathways and experimental frameworks for future investigation.

Quantitative Data on Antihypertensive Effects

In vivo studies have provided some quantitative measure of todralazine's antihypertensive efficacy. The following table summarizes the effective dose required to produce a 20% reduction in blood pressure (ED20%) in rat models.

Compound Animal Model Parameter Value Reference
TodralazineNormotensive Wistar-Kyoto (WKY) RatsED20% (Blood Pressure Reduction)1.1 mg/kg[5]
TodralazineSpontaneously Hypertensive Rats (SHR)ED20% (Blood Pressure Reduction)1.0 mg/kg[5]

Proposed Mechanisms of Vasodilation

The precise molecular mechanisms underlying todralazine-induced vasodilation are not definitively established. However, based on its structural similarity to hydralazine and the general pharmacology of peripheral vasodilators, several key signaling pathways are likely involved.

Direct Action on Vascular Smooth Muscle

Todralazine is presumed to act directly on vascular smooth muscle cells to induce relaxation, a characteristic shared with hydralazine.[6] This direct action leads to a decrease in peripheral resistance and a subsequent lowering of blood pressure.

Potential Signaling Pathways (Extrapolated from Hydralazine)

The following signaling pathways are well-documented for hydralazine and represent plausible mechanisms for todralazine's vasodilatory action. Further research is required to confirm their specific involvement.

  • Inhibition of Intracellular Calcium Release: A primary mechanism proposed for hydralazine is the inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[7] Reduced intracellular calcium levels would lead to decreased activation of myosin light chain kinase and subsequent muscle relaxation.

  • Potassium Channel Opening: Hydralazine has been suggested to open potassium channels in vascular smooth muscle cells.[8] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and reduces calcium influx, promoting vasodilation.

  • Modulation of the Nitric Oxide-cGMP Pathway: While evidence for hydralazine is somewhat conflicting, some studies suggest it may enhance the bioavailability of nitric oxide (NO) or have downstream effects on the cyclic guanosine monophosphate (cGMP) pathway. An increase in cGMP would activate protein kinase G (PKG), leading to a cascade of events that promote smooth muscle relaxation.

The following diagram illustrates the potential signaling pathways involved in todralazine-induced vasodilation, primarily based on the known mechanisms of hydralazine.

G Potential Signaling Pathways of Todralazine-Induced Vasodilation cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Todralazine Todralazine K_Channel K+ Channels Todralazine->K_Channel Opens (?) IP3 IP3 Todralazine->IP3 Inhibits (?) sGC sGC Todralazine->sGC Activates (?) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Ca_Channel Voltage-Gated Ca2+ Channels Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_SR Ca2+ Release from SR IP3->Ca_SR Intra_Ca [Ca2+]i Ca_SR->Intra_Ca Increases Ca_Influx->Intra_Ca Increases MLCK_active Active MLCK Intra_Ca->MLCK_active Activates Contraction Contraction MLCK_active->Contraction Promotes Relaxation Relaxation Hyperpolarization->Ca_Channel cGMP cGMP sGC->cGMP Activates PKG PKG cGMP->PKG Activates PKG->Relaxation Promotes

Caption: Putative signaling pathways for todralazine vasodilation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the vasodilatory effects of this compound.

In Vitro Vasorelaxation Assay

Objective: To determine the direct vasodilatory effect of todralazine and its potency (EC50) in isolated arterial rings.

Experimental Workflow:

G A Isolate Thoracic Aorta from Rat/Rabbit B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) B->C D Equilibrate under Optimal Tension C->D E Pre-contract with Phenylephrine or KCl D->E F Cumulative Addition of Todralazine E->F G Record Isometric Tension Changes F->G H Construct Dose-Response Curve and Calculate EC50 G->H

Caption: Workflow for in vitro vasorelaxation assay.

Methodology:

  • Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Pre-contraction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).

  • Drug Administration: Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., 1 nM to 100 µM) to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value (the concentration of todralazine that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To investigate the effect of todralazine on intracellular calcium levels in vascular smooth muscle cells (VSMCs).

Methodology:

  • Cell Culture: Culture primary rat aortic smooth muscle cells on glass coverslips.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.

  • Measurement: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation: Perfuse the cells with a physiological salt solution and then stimulate with a vasoconstrictor (e.g., phenylephrine 10 µM) in the presence or absence of todralazine.

  • Data Acquisition: Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

Cyclic GMP (cGMP) Assay

Objective: To determine if todralazine's vasodilatory effect involves the cGMP signaling pathway.

Methodology:

  • Tissue Preparation: Prepare isolated aortic rings as described in the vasorelaxation assay.

  • Incubation: Incubate the rings with various concentrations of todralazine for a specified period (e.g., 10-15 minutes).

  • Tissue Homogenization: Rapidly freeze the tissues in liquid nitrogen and homogenize in an appropriate buffer (e.g., 0.1 M HCl).

  • cGMP Measurement: Centrifuge the homogenates and measure the cGMP concentration in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Analysis: Compare the cGMP levels in todralazine-treated tissues to control tissues.

Conclusion

This compound is an effective antihypertensive agent that exerts its effect through peripheral vasodilation. While quantitative in vivo data on its blood pressure-lowering effects are available, the specific molecular mechanisms of its vasodilatory action require further investigation. Based on the well-characterized pharmacology of the structurally similar compound hydralazine, it is plausible that todralazine acts directly on vascular smooth muscle to inhibit intracellular calcium release and/or open potassium channels. Future research employing the experimental protocols outlined in this guide will be crucial to definitively elucidate the signaling pathways involved in todralazine-induced vasodilation and to fully understand its pharmacological profile.

References

Potential Therapeutic Applications of Todralazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, a phthalazine derivative, has historically been recognized for its antihypertensive properties. However, emerging preclinical evidence suggests a broader therapeutic potential extending to radioprotection, antioxidant effects, and modulation of hematopoietic processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanisms of action, quantitative preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted therapeutic applications of this compound.

Chemical and Physical Properties

This compound, also known as Ecarazine hydrochloride, is the hydrochloride salt of Todralazine. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride
Synonyms Ecarazine hydrochloride, Binazine
Molecular Formula C₁₁H₁₃ClN₄O₂
Molecular Weight 268.70 g/mol
CAS Number 3778-76-5
Appearance White to off-white crystalline solid
Solubility Soluble in water
Mechanism of Action β2-adrenergic receptor (β2AR) antagonist, vasodilator, antioxidant

Therapeutic Applications and Efficacy

Antihypertensive Effects

This compound is primarily known as an antihypertensive agent, exerting its effect through vasodilation with both central and peripheral actions[1][2]. While specific clinical trial data for this compound in human hypertension is limited in recent literature, studies on the related compound, hydralazine, provide valuable insights into its potential efficacy.

Preclinical Data (Todralazine):

A study in normotensive Wistar-Kyoto (WKY) rats demonstrated the antihypertensive activity of Todralazine[3].

Animal ModelParameterValue
Wistar-Kyoto (WKY) ratsED₂₀ (Effective dose for 20% reduction in blood pressure)1.1 mg/kg (intravenous)[3]

Clinical Data (Hydralazine):

Clinical trials on hydralazine have established its dose-dependent antihypertensive effects.

Study PopulationDosageChange in Blood PressureReference
Hypertensive patients75-300 mg/day (oral)Statistically significant mean fall in sitting diastolic and standing systolic blood pressure with controlled-release formulation[4]
Hypertensive patients300 mg/day (oral)Maintained blood pressure control[5]

Common side effects associated with hydralazine include headache, nausea, vomiting, diarrhea, and rapid or abnormal heartbeat[6].

Radioprotective and Hematopoietic Effects

Preclinical studies in zebrafish have revealed a significant radioprotective potential of Todralazine, linked to its ability to promote hematopoietic cell expansion.

Experimental ModelTreatmentOutcome
Zebrafish embryos5 µM Todralazine 30 minutes before 20 Gy gamma radiation80% survival advantage over 6 days compared to irradiated controls[1]
Wild-type zebrafish embryos5 µM Todralazine2.33-fold increase in erythropoiesis in the caudal hematopoietic tissue (CHT)[1]
Anemic zebrafish embryos5 µM Todralazine1.44-fold increase in erythropoiesis in the CHT compared to anemic controls[1]
Tg(cmyb:gfp) zebrafish embryos5 µM Todralazine (from 24 to 36 hpf)Approximately two-fold increase in hematopoietic stem cells (HSCs) at the aorta-gonad-mesonephros (AGM) region[1]
Antioxidant and Anti-inflammatory Activity
Histone Acetylation Inhibition

Todralazine has been identified as an inhibitor of histone acetyltransferases (HATs)[8]. Long-term administration in mice was shown to impair histone acetylation in hepatocytes[8]. This property suggests a potential application in epigenetic research and therapy, although it also indicates a need for caution regarding potential long-term side effects on liver function.

Mechanisms of Action and Signaling Pathways

Vasodilation

The vasodilatory effect of phthalazine derivatives like Todralazine is believed to involve multiple mechanisms. One proposed pathway for the related compound hydralazine is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to relaxation. Another potential mechanism involves the stimulation of the prostacyclin (PGI₂) pathway.

Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell Todralazine Todralazine IP3R IP₃ Receptor Todralazine->IP3R Inhibits Ca2_SR Ca²⁺ IP3R->Ca2_SR Release from SR Relaxation Vasodilation SR Sarcoplasmic Reticulum (SR) Ca2_cyto Ca²⁺ Ca2_SR->Ca2_cyto Contraction Muscle Contraction Ca2_cyto->Contraction Promotes Hydralazine_like Todralazine (Hydralazine-like effect) COX Cyclooxygenase (COX) Hydralazine_like->COX Activates PGI2 Prostacyclin (PGI₂) COX->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Activates Hyperpolarization Hyperpolarization IP_Receptor->Hyperpolarization Hyperpolarization->Relaxation Hematopoiesis_Pathway Todralazine Todralazine beta2AR β2-Adrenergic Receptor (on HSPCs/niche cells) Todralazine->beta2AR Blocks HSC_Expansion Hematopoietic Stem Cell (HSC) Expansion Todralazine->HSC_Expansion Leads to Myeloid_Bias Myeloid Lineage Bias beta2AR->Myeloid_Bias Promotes beta2AR->HSC_Expansion Inhibits Adrenergic_Signal Adrenergic Signaling (e.g., Norepinephrine) Adrenergic_Signal->beta2AR Activates Erythropoiesis Erythropoiesis HSC_Expansion->Erythropoiesis Antioxidant_Anti_inflammatory_Pathway cluster_Nrf2 Antioxidant Pathway cluster_NFkB Anti-inflammatory Pathway Todralazine_Nrf2 Todralazine Keap1 Keap1 Todralazine_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Todralazine_NFkB Todralazine IKK IκB Kinase (IKK) Todralazine_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates to Nucleus and Activates Zebrafish_Protocol_Workflow cluster_Anemia Anemia Induction cluster_Irradiation Irradiation start Start: Zebrafish Embryos (24 hpf) split start->split Control_group Control Groups (Untreated, Vehicle) start->Control_group PHZ_treatment Treat with Phenylhydrazine (PHZ) to induce hemolytic anemia split->PHZ_treatment For anemia studies Irradiation_step Expose to 20 Gy Gamma Radiation split->Irradiation_step For radioprotection studies Todralazine_treatment Treat with 5 µM Todralazine (30 min prior to stressor) PHZ_treatment->Todralazine_treatment Irradiation_step->Todralazine_treatment Analysis Analysis: - Survival Rate - o-Dianisidine Staining (Erythropoiesis) - Gene Expression Analysis (HSC markers) - Imaging of Tg(cmyb:gfp) embryos Todralazine_treatment->Analysis Control_group->Analysis DPPH_Assay_Workflow start Prepare Todralazine solutions (various concentrations) Mix Mix Todralazine solution with DPPH solution start->Mix DPPH_prep Prepare DPPH radical solution in methanol DPPH_prep->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC₅₀ Measure->Calculate HAT_Assay_Workflow start Prepare reaction buffer, recombinant HAT enzyme, histone substrate, and Acetyl-CoA Incubate_inhibitor Pre-incubate HAT enzyme with Todralazine start->Incubate_inhibitor Inhibitor_prep Prepare Todralazine solutions (various concentrations) Inhibitor_prep->Incubate_inhibitor Add_substrate Add histone substrate and Acetyl-CoA to initiate reaction Incubate_inhibitor->Add_substrate Incubate_reaction Incubate at 37°C Add_substrate->Incubate_reaction Stop_reaction Stop reaction (e.g., with SDS-PAGE loading buffer) Incubate_reaction->Stop_reaction Analyze Analyze histone acetylation levels (Western Blot with anti-acetyl-histone antibody) Stop_reaction->Analyze Quantify Quantify band intensity and determine IC₅₀ Analyze->Quantify

References

Todralazine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3778-76-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride (CAS 3778-76-5), also known as Ecarazine hydrochloride, is a peripherally acting antihypertensive agent.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, mechanism of action, relevant experimental protocols, and toxicological data. This compound is primarily characterized as a β2-adrenergic receptor (β2AR) antagonist with additional antioxidant and free-radical scavenging properties.[2][3] Notably, it has been shown to inhibit histone acetylation and promote hematopoietic cell expansion, suggesting a broader pharmacological profile. This document aims to be a comprehensive resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Chemical and Physical Properties

This compound is the hydrochloride salt of Todralazine. Its chemical and physical properties are summarized below.

PropertyValueReference
Synonyms Ecarazine hydrochloride, Apirachol, Binazine[1][2]
Molecular Formula C₁₁H₁₂N₄O₂ • HCl[1]
Molecular Weight 268.7 g/mol [1]
Formal Name 2-(1-phthalazinyl)-hydrazinecarboxylic acid, ethyl ester, monohydrochloride[1]
Appearance Crystalline solid[1]
Melting Point 273°C (decomposes) (for the related compound Hydralazine HCl)[4][5]
Solubility DMSO: 10 mg/mL[1][2]DMF: 5 mg/mL[1][2]Ethanol: 1 mg/mL[1][2]PBS (pH 7.2): Slightly soluble[1][2][1][2]
Storage Store at -20°C[2]

Mechanism of Action

This compound's primary mechanism of action is as a β2-adrenergic receptor antagonist with peripheral vasodilator activity.[1][2] It also exhibits antioxidant and free radical scavenging capabilities.[3] Furthermore, long-term administration has been shown to inhibit histone acetylation.[1][2]

β2-Adrenergic Receptor Antagonism and Vasodilation

While the precise downstream pathway for Todralazine-induced vasodilation is not fully elucidated, β2-adrenergic receptor antagonists can modulate vascular tone. In some contexts, antagonism of β2-receptors can lead to vasodilation through a G(i/o) protein-coupled pathway that enhances nitric oxide (NO) production in the endothelium.

G Todralazine Todralazine Hydrochloride b2AR β2-Adrenergic Receptor Todralazine->b2AR Antagonism Gi_o G(i/o) Protein b2AR->Gi_o Activates eNOS eNOS Gi_o->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Proposed signaling pathway for β2AR antagonist-mediated vasodilation.

Hematopoietic Cell Expansion

Todralazine has been demonstrated to promote the expansion of hematopoietic stem cells (HSCs).[3][6] This effect is associated with an upregulation of the HSC marker genes runx1 and cMyb.[6]

G Todralazine Todralazine Hydrochloride HSC_Niche Hematopoietic Stem Cell Niche Todralazine->HSC_Niche Acts on runx1 runx1 gene expression HSC_Niche->runx1 Upregulates cMyb cMyb gene expression HSC_Niche->cMyb Upregulates HSC_Expansion HSC Expansion runx1->HSC_Expansion cMyb->HSC_Expansion

Caption: Logical relationship of Todralazine and hematopoietic stem cell expansion.

Inhibition of Histone Acetylation

Long-term treatment with Todralazine has been found to impair histone acetylation in hepatocytes, which may contribute to liver regeneration failure.[1] This is thought to occur through the inhibition of histone acetyltransferase (HAT) catalysis.[1]

Experimental Protocols

In Vivo Zebrafish Radioprotection and Hematopoietic Cell Expansion Assay

This protocol is based on the study by Dimri et al. (2015).[3]

Objective: To assess the radioprotective and hematopoietic cell expansion effects of this compound in a zebrafish model.

Workflow:

G Start Zebrafish Embryos (24 hpf) Treatment Treat with 5 µM Todralazine HCl (30 min) Start->Treatment Irradiation Expose to 20 Gy Gamma Radiation Treatment->Irradiation Incubation Incubate until 48 hpf Irradiation->Incubation Staining Stain for Apoptosis (Acridine Orange) & Erythrocytes (o-dianisidine) Incubation->Staining Analysis Microscopy and Image Analysis Staining->Analysis

Caption: Experimental workflow for zebrafish radioprotection assay.

Methodology:

  • Embryo Staging: Utilize wild-type zebrafish embryos at 24 hours post-fertilization (hpf).

  • Treatment: Add this compound to the embryo medium to a final concentration of 5 µM.

  • Irradiation: After 30 minutes of incubation with Todralazine, expose the embryos to 20 Gy of gamma radiation.[3]

  • Apoptosis Assessment: At 48 hpf, incubate the embryos in 2 µg/mL acridine orange in the dark for 30 minutes, followed by thorough washing.[3] Image the notochord region under fluorescence microscopy.

  • Erythropoiesis Assessment: At various time points post-fertilization, stain embryos with o-dianisidine to visualize mature erythrocytes in the caudal hematopoietic tissue.

  • Gene Expression Analysis: For hematopoietic stem cell marker analysis, extract RNA from the caudal hematopoietic tissue of treated and control embryos and perform quantitative PCR for runx1 and cMyb genes.[6]

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is a general representation based on the findings of Murata et al. (2007).[1]

Objective: To determine the inhibitory effect of this compound on histone acetyltransferase activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant histone acetyltransferase, a histone substrate (e.g., histone H4), and acetyl-CoA in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Measure the level of histone acetylation. This can be done using various methods, such as ELISA with an antibody specific for acetylated histone H4 or by detecting the production of Coenzyme A.

  • Data Analysis: Calculate the IC₅₀ value of this compound for HAT inhibition.

Formulation for In Vivo Studies

For in vivo experiments, this compound can be formulated in various ways depending on the route of administration and desired solubility.

ProtocolSolvent CompositionFinal Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Preparation Note: To prepare the working solution, first, create a stock solution in DMSO. Then, sequentially add the co-solvents. Gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

Toxicology

The acute toxicity of Todralazine has been evaluated in animal models.

SpeciesRoute of AdministrationLD₅₀Reference
MiceIntraperitoneal (i.p.)500 mg/kg[7]
Rats (WKY)Intravenous (i.v.)255 mg/kg[8]
Rats (SHR)Intravenous (i.v.)-[8]

Long-term administration in mice (3 mg/day for 4 months) has been associated with impaired histone acetylation in hepatocytes and subsequent liver regeneration failure.[1]

Clinical Applications and Trials

This compound is classified as an antihypertensive agent.[9] While it has been used for the treatment of hypertension, it has largely been superseded by newer drugs with more favorable side-effect profiles.[9] There is a lack of recent, large-scale randomized controlled trials specifically for this compound. However, clinical trials for the related compound, hydralazine, have been conducted, often in combination with other antihypertensive agents, particularly for severe hypertension and in specific patient populations.[7][10]

Conclusion

This compound is a multifaceted pharmacological agent with a primary role as a β2-adrenergic receptor antagonist and vasodilator. Its additional properties, including antioxidant effects, promotion of hematopoietic cell expansion, and inhibition of histone acetylation, suggest potential for further investigation in various therapeutic areas beyond hypertension. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential and mechanisms of action of this compound.

References

Todralazine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of Todralazine hydrochloride, an antihypertensive agent, for researchers, scientists, and professionals in drug development. This document provides a comprehensive summary of its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical Properties

This compound is the hydrochloride salt of Todralazine. It is important to distinguish between the different forms of this compound, as their molecular weights and formulas vary. The anhydrous form, the hydrochloride salt, and the monohydrate of the hydrochloride salt are detailed below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
TodralazineC₁₁H₁₂N₄O₂232.24The active base compound.[1][2][3]
This compound (anhydrous)C₁₁H₁₂N₄O₂ · HCl268.70The hydrochloride salt.[4][5][6][7]
This compound MonohydrateC₁₁H₁₂N₄O₂ · HCl · H₂O286.72The hydrated form of the hydrochloride salt.[8]

Mechanism of Action and Therapeutic Potential

This compound functions as an antihypertensive agent through a multi-faceted mechanism. It is recognized as a β2-adrenergic receptor (β2AR) blocker.[7] Its therapeutic effects are also attributed to its antioxidant and free radical scavenging activities.[8] The vasodilatory properties of related hydrazinophthalazine derivatives suggest a mechanism involving the relaxation of arterial smooth muscle.[4]

A significant area of research for Todralazine has been its radioprotective effects, linked to its ability to promote the expansion of hematopoietic stem cells (HSCs).[1][4]

Experimental Protocols

In Vivo Solubility Preparation for Preclinical Studies

For in vivo experiments, preparing a clear and stable solution of this compound is critical. The following protocols provide methods for solubilizing the compound for administration. It is recommended to prepare a stock solution first, which can then be diluted with co-solvents. To aid dissolution, gentle heating and/or sonication can be applied. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[8]

Protocol 1: General Purpose Vehicle [8]

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This method yields a clear solution with a solubility of at least 2.08 mg/mL (7.74 mM).

Protocol 2: For Formulations with Cyclodextrin [8]

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% DMSO stock solution to 90% of a 20% SBE-β-CD solution in saline.

  • Mix until a clear solution is obtained. This method also achieves a solubility of at least 2.08 mg/mL (7.74 mM).

Protocol 3: For Oil-Based Formulations [8]

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% DMSO stock solution to 90% Corn Oil.

  • Mix thoroughly. This formulation also provides a solubility of at least 2.08 mg/mL (7.74 mM). Note that this protocol should be used with caution for studies with continuous dosing exceeding two weeks.

Radioprotective and Hematopoietic Effects in Zebrafish Embryos

A study by Dimri et al. (2015) elucidated the radioprotective effects of Todralazine in a zebrafish model, linking it to the expansion of hematopoietic stem cells.

Experimental Workflow:

  • In Silico Screening: The Johns Hopkins Clinical Compound Library was screened to identify potential β2AR blockers. Todralazine was identified as a candidate with a binding energy of -8.4 kcal/mol.[1]

  • Zebrafish Embryo Treatment: Wild-type zebrafish embryos were treated with 5 µM Todralazine.[1]

  • Induction of Anemia: To assess the effect on erythropoiesis under stress, some embryos were exposed to phenylhydrazine (PHZ) to induce hemolytic anemia.

  • Assessment of Erythropoiesis: The number of mature erythrocytes in the caudal hematopoietic tissue (CHT) was quantified.

  • Gene Expression Analysis: The expression of hematopoietic stem cell markers, runx1 and cMyb, was measured using quantitative real-time PCR (qPCR).

  • Radioprotection Assay: Embryos were pre-treated with 5 µM Todralazine for 30 minutes before being exposed to 20 Gy of gamma radiation. Survival and apoptosis were monitored.

  • Antioxidant Activity Assay: The hydroxyl radical scavenging potential of Todralazine was assessed using a 2-deoxyribose degradation test.

Key Findings from the Study:

  • Todralazine treatment led to a 2.3-fold increase in mature erythrocytes in the CHT of wild-type embryos and a 1.44-fold increase in anemic embryos.[4]

  • Expression of HSC marker genes, runx1 and cMyb, increased by 3.3-folds and 1.41-folds, respectively, in Todralazine-treated embryos.[1][4]

  • Pre-treatment with Todralazine provided an 80% survival advantage to zebrafish embryos over 6 days following lethal irradiation.[1]

Visualizing Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening In Silico Screening cluster_in_vivo In Vivo Zebrafish Model cluster_functional_assays Functional Assays in_silico JHCCL Library Screening identify_beta_blockers Identify β2AR Blockers in_silico->identify_beta_blockers todralazine_candidate Todralazine Identified (Binding Energy: -8.4 kcal/mol) identify_beta_blockers->todralazine_candidate zebrafish_treatment Treat Zebrafish Embryos (5 µM Todralazine) todralazine_candidate->zebrafish_treatment antioxidant_assay Antioxidant Assay (2-deoxyribose degradation) todralazine_candidate->antioxidant_assay anemia_induction Induce Anemia (PHZ) zebrafish_treatment->anemia_induction assess_erythropoiesis Assess Erythropoiesis (CHT) zebrafish_treatment->assess_erythropoiesis gene_expression Gene Expression Analysis (qPCR) (runx1, cMyb) zebrafish_treatment->gene_expression radioprotection Radioprotection Assay (20 Gy Gamma Radiation) zebrafish_treatment->radioprotection anemia_induction->assess_erythropoiesis

Experimental workflow for assessing Todralazine's effects in zebrafish.

signaling_pathway todralazine This compound beta2ar β2-Adrenergic Receptor (β2AR) todralazine->beta2ar Blocks downstream_signaling Downstream Signaling Cascade beta2ar->downstream_signaling hsc_expansion Hematopoietic Stem Cell (HSC) Expansion downstream_signaling->hsc_expansion runx1_cmyb Increased Expression of runx1 and cMyb hsc_expansion->runx1_cmyb radioprotection Radioprotection hsc_expansion->radioprotection

Proposed signaling pathway for Todralazine-induced HSC expansion.

vasodilation_mechanism hydrazinophthalazines Hydrazinophthalazines (e.g., Todralazine) smooth_muscle Vascular Smooth Muscle Cell hydrazinophthalazines->smooth_muscle ip3_pathway Inhibits IP3-induced Ca²⁺ Release from SR smooth_muscle->ip3_pathway k_channel Opens K⁺ Channels smooth_muscle->k_channel ca_decrease [Ca²⁺]i Decrease ip3_pathway->ca_decrease hyperpolarization Hyperpolarization k_channel->hyperpolarization vasodilation Vasodilation ca_decrease->vasodilation hyperpolarization->vasodilation

Potential mechanism of vasodilation for hydrazinophthalazines.

References

An In-depth Technical Guide to the Published Research on Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Todralazine hydrochloride is a pharmaceutical agent primarily classified as an antihypertensive.[1][2][3] Belonging to the phthalazine class of compounds, it has been investigated for various pharmacological activities. This technical guide provides a comprehensive overview of the existing published research on this compound, focusing on its mechanism of action, quantitative experimental data, and relevant experimental methodologies. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₃ClN₄O₂
Molecular Weight 268.70 g/mol [4][5]
CAS Number 3778-76-5 (for hydrochloride)[4]
Synonyms Ecarazine hydrochloride, Binazin

Pharmacological Profile

This compound is characterized by its antihypertensive properties.[1][2][3] Emerging research also points towards its potential as a β2-adrenergic receptor (β2AR) antagonist, an antioxidant, and a radioprotective agent.[6]

Antihypertensive Activity

Todralazine has demonstrated efficacy in reducing blood pressure in preclinical models. A study comparing Todralazine (Td) with a novel analog (KB1) in normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive (SHR) rats provided the following quantitative data on its antihypertensive effects.

ParameterSpecies/StrainTodralazine (Td) DoseKB1 DoseReference
ED₂₀% (mg/kg) WKY Rats1.19.8[7]
ED₂₀% (mg/kg) SHR Rats1.02.5[7]

ED₂₀% represents the dose required to produce a 20% reduction in blood pressure.

β2-Adrenergic Receptor Blockade

In silico docking studies have suggested that Todralazine acts as a β2-adrenergic receptor (β2AR) blocker. This is a key aspect of its potential mechanism of action.

ParameterValueReference
Binding Energy (kcal/mol) -8.4[6]
Hematopoietic Stem Cell Expansion

Research in a zebrafish model has indicated that Todralazine can promote the expansion of hematopoietic stem cells (HSCs). This effect is quantified by the upregulation of specific gene markers and an increase in the number of HSCs.

ParameterTreatmentFold ChangeReference
Erythropoiesis (Wild-Type) 5 µM Todralazine2.33[6]
Erythropoiesis (Anemic) 5 µM Todralazine1.44[6]
runx1 Gene Expression 5 µM Todralazine3.3[6]
cMyb Gene Expression 5 µM Todralazine1.41[6]
Number of HSCs 5 µM Todralazine~2.0[6]
Radioprotective Effects

Todralazine has been shown to protect zebrafish embryos from the lethal effects of ionizing radiation, suggesting its potential as a radioprotective agent.

ParameterConditionOutcomeReference
Survival Advantage 20 Gy gamma radiation + 5 µM Todralazine80%[6]
Antioxidant and Free Radical Scavenging Activity

The antioxidant properties of Todralazine are attributed to its ability to scavenge free radicals, particularly hydroxyl radicals.[6]

Acute Toxicity

The acute toxicity of Todralazine has been evaluated in rats, providing essential safety data.

ParameterSpecies/StrainValueReference
LD₅₀ (mg/kg) WKY Rats255[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound.

Determination of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a general method for evaluating the antihypertensive effects of a compound in an animal model of hypertension.

  • Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used.

  • Blood Pressure Measurement: A catheter is surgically implanted into the carotid artery for direct and continuous blood pressure monitoring. Alternatively, the tail-cuff method can be used for indirect measurement.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously or orally at various doses.

  • Data Acquisition: Mean arterial pressure (MAP) and heart rate are recorded continuously before and after drug administration.

  • Analysis: The percentage decrease in MAP from the baseline is calculated for each dose. The ED₂₀% (the dose causing a 20% reduction in blood pressure) is then determined from the dose-response curve.

2-Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging

This assay is a standard method to assess the hydroxyl radical scavenging capacity of a compound.

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • 2-deoxyribose

    • Ferric chloride (FeCl₃)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Hydrogen peroxide (H₂O₂)

    • Ascorbic acid

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

  • Procedure: a. The reaction mixture is prepared by adding FeCl₃, EDTA, H₂O₂, 2-deoxyribose, and the test compound (this compound) to the phosphate buffer. b. The reaction is initiated by the addition of ascorbic acid. c. The mixture is incubated at 37°C for a specified time (e.g., 1 hour). d. The reaction is stopped by adding TCA and TBA. e. The mixture is heated (e.g., in a boiling water bath for 15 minutes) to develop a pink chromogen. f. The absorbance is measured spectrophotometrically at 532 nm.

  • Analysis: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the test compound.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of Todralazine as a β2-Adrenergic Receptor Antagonist

The following diagram illustrates the hypothesized mechanism of action of Todralazine as a β2AR antagonist, based on the canonical β2-adrenergic signaling pathway. As an antagonist, Todralazine would block the binding of agonists like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.

Todralazine_Beta2AR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Epinephrine/ Norepinephrine Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Activates Todralazine Todralazine HCl Todralazine->Beta2AR Blocks Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets

Caption: Hypothesized antagonism of the β2-adrenergic receptor signaling pathway by this compound.

Experimental Workflow for Antihypertensive Activity Assessment

This diagram outlines the typical workflow for evaluating the antihypertensive properties of a test compound in an animal model.

Antihypertensive_Workflow AnimalModel Select Animal Model (e.g., Spontaneously Hypertensive Rats) Surgery Surgical Implantation of Arterial Catheter AnimalModel->Surgery Recovery Post-Surgical Recovery Period Surgery->Recovery Baseline Record Baseline Blood Pressure and Heart Rate Recovery->Baseline DrugAdmin Administer Todralazine HCl (Varying Doses) Baseline->DrugAdmin Monitoring Continuous Monitoring of Cardiovascular Parameters DrugAdmin->Monitoring DataAnalysis Data Analysis: Calculate % BP Reduction, Determine ED20% Monitoring->DataAnalysis Results Report Antihypertensive Efficacy DataAnalysis->Results

Caption: Experimental workflow for assessing the antihypertensive activity of this compound.

Experimental Workflow for 2-Deoxyribose Degradation Assay

The following diagram illustrates the steps involved in the 2-deoxyribose degradation assay to measure hydroxyl radical scavenging.

Deoxyribose_Assay_Workflow PrepareReagents Prepare Reagents: Phosphate Buffer, 2-Deoxyribose, FeCl3, EDTA, H2O2, Ascorbic Acid ReactionMixture Prepare Reaction Mixture with Todralazine HCl (Test Sample) and Control PrepareReagents->ReactionMixture InitiateReaction Initiate Fenton Reaction (Add Ascorbic Acid) ReactionMixture->InitiateReaction Incubation Incubate at 37°C InitiateReaction->Incubation StopReaction Stop Reaction with TCA and TBA Incubation->StopReaction ColorDevelopment Heat for Color Development StopReaction->ColorDevelopment MeasureAbsorbance Measure Absorbance at 532 nm ColorDevelopment->MeasureAbsorbance CalculateScavenging Calculate % Hydroxyl Radical Scavenging MeasureAbsorbance->CalculateScavenging

Caption: Workflow for the 2-deoxyribose degradation assay for hydroxyl radical scavenging activity.

Conclusion and Future Directions

The available research indicates that this compound is an antihypertensive agent with a multifaceted pharmacological profile. Its potential as a β2AR blocker, coupled with its hematopoietic and radioprotective effects, opens avenues for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse activities, particularly the signaling pathways connecting β2AR blockade to hematopoietic stem cell expansion and radioprotection. Furthermore, comprehensive studies on its effects on vascular smooth muscle are warranted to fully understand its antihypertensive action. The data and protocols presented in this guide serve as a foundation for researchers to design and conduct further studies to explore the full therapeutic potential of this compound.

References

Methodological & Application

Todralazine Hydrochloride: Zebrafish Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride, a hydralazine derivative, has been identified as a potent hematopoietic stem cell (HSC) expanding agent with radioprotective effects in the zebrafish model.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound in zebrafish, focusing on its role in hematopoiesis and radioprotection. The protocols outlined below are based on established methodologies and provide a framework for consistent and reproducible results.

Introduction

Todralazine, traditionally known as an antihypertensive agent, has shown significant potential in stimulating the expansion of hematopoietic stem cells and protecting against ionizing radiation in zebrafish embryos.[1][2][3] Studies have demonstrated that todralazine acts as a β2-adrenergic receptor (β2AR) blocker and possesses hydroxyl radical scavenging properties.[1][2][3] At an optimal concentration of 5 μM, todralazine has been shown to significantly increase erythropoiesis and the number of HSCs in the caudal hematopoietic tissue (CHT) and aorta-gonad-mesonephros (AGM) region of zebrafish embryos.[1][2][3] These findings open avenues for exploring todralazine as a potential therapeutic agent for conditions requiring hematopoietic recovery.

Data Presentation

The following tables summarize the quantitative effects of this compound on various hematopoietic parameters in zebrafish embryos, as reported in the literature.

Table 1: Effect of Todralazine on Erythropoiesis in Wild-Type and Anemic Zebrafish Embryos

Treatment GroupFold Change in Mature Erythrocytes in CHT
Untreated Control1.00
Todralazine (5 μM)2.33[1][2][3]
Anemic Control (PHZ-induced)0.34[1]
Anemic + Todralazine (5 μM)1.44[1][2][3]

Table 2: Effect of Todralazine on Hematopoietic Stem Cell (HSC) Marker Gene Expression

Treatment GroupFold Change in runx1 ExpressionFold Change in cMyb Expression
Untreated Control1.001.00
Todralazine (5 μM)3.30[1][2][3]1.41[1][2][3]

Table 3: Effect of Todralazine on Hematopoietic Stem Cell (HSC) Number

Treatment GroupApproximate Fold Change in HSCs in AGM
Untreated Control1.0
Todralazine (5 μM)2.0[1][2][3]

Table 4: Radioprotective Effect of Todralazine

Treatment GroupSurvival Advantage over 6 Days
Radiation (20 Gy)0%
Todralazine (5 μM) + Radiation (20 Gy)80%[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of todralazine in zebrafish hematopoiesis and a general experimental workflow for its evaluation.

todralazine_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response Todralazine Todralazine Hydrochloride beta2AR β2-Adrenergic Receptor (β2AR) Todralazine->beta2AR Blocks G_protein G-protein Signaling (Inhibition) beta2AR->G_protein Inhibits Downstream Downstream Effectors G_protein->Downstream runx1 runx1 Downstream->runx1 Upregulates cMyb cMyb Downstream->cMyb Upregulates HSC_expansion HSC Expansion runx1->HSC_expansion cMyb->HSC_expansion Erythropoiesis Erythropoiesis HSC_expansion->Erythropoiesis

Caption: Proposed signaling pathway of this compound in zebrafish hematopoiesis.

experimental_workflow cluster_assays Endpoint Assays start Zebrafish Embryo Collection (0 hpf) treatment Todralazine Treatment (e.g., 5 μM at 24 hpf) start->treatment irradiation Optional: Gamma Irradiation (e.g., 20 Gy) treatment->irradiation o_dianisidine o-Dianisidine Staining (Erythrocyte Visualization) treatment->o_dianisidine wISH Whole-Mount in situ Hybridization (runx1, cMyb) treatment->wISH qPCR Quantitative PCR (Gene Expression Analysis) treatment->qPCR survival Survival Assay irradiation->survival data_analysis Data Analysis and Interpretation o_dianisidine->data_analysis wISH->data_analysis qPCR->data_analysis survival->data_analysis

References

In Vitro Assays for Todralazine Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Todralazine hydrochloride is an antihypertensive agent recognized for its dual activity as a β2-adrenergic receptor (β2AR) antagonist and an antioxidant with free radical-scavenging properties.[1] These characteristics suggest its potential therapeutic value in managing cardiovascular conditions where both blood pressure reduction and mitigation of oxidative stress are beneficial. This document provides detailed application notes and protocols for key in vitro assays to characterize the biological activity of this compound.

Mechanism of Action Overview

This compound's antihypertensive effect is, in part, attributed to its ability to block β2-adrenergic receptors.[1] Furthermore, its structural similarity to other phthalazine derivatives, such as hydralazine, suggests a potential mechanism of vasodilation through the modulation of intracellular calcium levels in vascular smooth muscle cells. The antioxidant activity of this compound likely contributes to its overall cardiovascular protective effects by neutralizing harmful free radicals.

Data Presentation

Assay TypeTarget/Process MeasuredKey ParametersExpected Outcome for Active Compound
β2-Adrenergic Receptor Binding Assay Binding affinity to the β2-adrenergic receptorKi (inhibition constant), IC50 (half maximal inhibitory concentration)Low Ki and IC50 values indicate high binding affinity.
DPPH Radical Scavenging Assay Antioxidant activityIC50 (half maximal inhibitory concentration)A low IC50 value signifies potent free radical scavenging activity.
Intracellular Calcium Influx Assay Modulation of intracellular calcium concentration in vascular smooth muscle cellsEC50 (half maximal effective concentration) for inhibition of agonist-induced calcium releaseA low EC50 value indicates effective inhibition of calcium signaling pathways involved in vasoconstriction.

Experimental Protocols

β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the β2AR is used to label the receptors. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity is determined.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-CGP12177 (a β-adrenergic antagonist)

  • Non-specific binding control: Propranolol (10 µM)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-β2AR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

      • 50 µL of [³H]-CGP12177 at a final concentration near its Kd.

      • 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • For total binding, add 50 µL of buffer instead of this compound.

      • For non-specific binding, add 50 µL of propranolol (10 µM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes β2AR Membranes Incubation Incubate at RT Membranes->Incubation Radioligand [³H]-CGP12177 Radioligand->Incubation Todralazine Todralazine HCl Todralazine->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

β2-Adrenergic Receptor Binding Assay Workflow
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum at approximately 517 nm. When DPPH accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution's color changes to yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the antioxidant.[2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound stock solution (in methanol or ethanol)

  • Positive control: Ascorbic acid or Trolox

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound to different wells.

    • Add 100 µL of the positive control (e.g., ascorbic acid) at various concentrations to separate wells.

    • For the control (blank), add 100 µL of the solvent (methanol or ethanol).

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the DPPH solution with this compound or the positive control.

    • Plot the percentage of scavenging activity against the logarithm of the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, from the dose-response curve.

G DPPH DPPH Radical (Violet) DPPH_H Reduced DPPH (Yellow) DPPH->DPPH_H Reduction Free_Radical Free Radical Quenched Antioxidant Todralazine HCl (Antioxidant) Antioxidant->DPPH Donates H• or e-

DPPH Radical Scavenging Principle
Intracellular Calcium ([Ca²⁺]i) Influx Assay in Vascular Smooth Muscle Cells

Objective: To assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells (VSMCs), which is a key event in vasoconstriction.

Principle: The vasodilatory effect of compounds like hydralazine, a structural analog of Todralazine, is often mediated by the inhibition of intracellular calcium release from the sarcoplasmic reticulum.[4] This assay utilizes a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to a vasoconstrictor agonist, with and without the presence of this compound.

Materials:

  • Primary vascular smooth muscle cells (e.g., from rat aorta) or a suitable cell line (e.g., A7r5)

  • Cell culture reagents

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Vasoconstrictor agonist (e.g., phenylephrine, angiotensin II)

  • This compound stock solution

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities

Protocol:

  • Cell Preparation and Dye Loading:

    • Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.

    • Wash the cells with HBSS.

    • Load the cells with Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

  • Fluorescence Measurement:

    • Place the coverslip or plate in the fluorescence imaging system.

    • Alternately excite the cells at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Add the vasoconstrictor agonist to stimulate an increase in intracellular calcium and record the change in the F340/F380 ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the peak increase in the fluorescence ratio in response to the agonist in the presence and absence of this compound.

    • Plot the percentage inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

    • Determine the EC50 value for the inhibition of the calcium response.

G cluster_pathway Vasoconstriction Signaling Pathway Agonist Vasoconstrictor Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Todralazine Todralazine HCl Todralazine->SR inhibits

Proposed Vasodilation Signaling Pathway of Todralazine HCl

Conclusion

The in vitro assays described provide a robust framework for characterizing the bioactivity of this compound. The β2-adrenergic receptor binding assay will quantify its antagonist properties, while the DPPH assay will confirm its antioxidant capacity. The intracellular calcium influx assay in vascular smooth muscle cells will provide insights into its potential mechanism of vasodilation. Together, these assays are essential tools for the preclinical evaluation and development of this compound as a therapeutic agent.

References

Application Note: A Proposed HPLC Method for the Analysis of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Introduction

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is an antihypertensive agent. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy. While numerous HPLC methods exist for the related compound Hydralazine, a specific method for Todralazine has not been identified in the public literature. This document aims to bridge this gap by proposing a reverse-phase HPLC (RP-HPLC) method that can be developed and validated for the routine analysis of this compound.

Proposed Chromatographic Conditions

The following HPLC parameters are proposed as a starting point for the analysis of this compound. Optimization will likely be necessary to achieve the desired separation and peak shape.

Table 1: Proposed HPLC System Parameters

ParameterProposed Condition
Instrument HPLC system with UV or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 230-270 nm)
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

This section details the steps for preparing solutions and performing the analysis based on the proposed method.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Solution Preparation
  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-20 µg/mL).

Sample Preparation
  • For Bulk Drug: Prepare a sample solution with a theoretical concentration of 10 µg/mL in the mobile phase.

  • For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to achieve a final concentration of 10 µg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure the baseline is stable and free from interfering peaks.

  • Inject the standard solutions to establish system suitability and generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Method Validation Strategy

Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be evaluated.

Table 2: Proposed Method Validation Parameters

Validation ParameterAcceptance Criteria (Illustrative)
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area < 2.0% (for n=6)
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).

Visualizations

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship of method validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Check B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Quantification F->G H Data Analysis & Reporting G->H

Caption: Experimental workflow for HPLC analysis.

Method_Validation cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range MV Method Validation (ICH Q2) Accuracy Accuracy (% Recovery) MV->Accuracy Precision Precision (%RSD) MV->Precision Linearity Linearity (r²) MV->Linearity Specificity Specificity MV->Specificity Robustness Robustness MV->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Logical relationship of HPLC method validation parameters.

Application Notes and Protocols for the Mass Spectrometry Analysis of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Todralazine hydrochloride, an antihypertensive agent, functions as a vasodilator.[1] Its chemical structure, ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride, contains a hydrazine moiety, which requires specific considerations for analytical method development. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Chemical Structure and Properties:

  • IUPAC Name: ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride

  • Molecular Formula: C₁₁H₁₂N₄O₂ · HCl[2]

  • Molecular Weight: 268.70 g/mol [2][3]

  • CAS Number: 3778-76-5[3]

Quantitative Analysis by LC-MS/MS

This section outlines a protocol for the quantification of Todralazine in biological matrices, such as plasma. Due to the reactive nature of the hydrazine group, a derivatization step can be employed to enhance stability and chromatographic performance. However, with careful sample handling, direct analysis is also feasible.

Experimental Protocol: Direct Quantification

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Todralazine or a structurally related compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions:

The following table outlines the precursor and product ions for Todralazine. The molecular ion of Todralazine (free base) is C₁₁H₁₂N₄O₂, with a monoisotopic mass of approximately 232.10 Da. In positive ESI, it will be observed as the protonated molecule [M+H]⁺ at m/z 233.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Todralazine (Quantifier)233.1131.120
Todralazine (Qualifier)233.1103.135
Quantitative Data Summary

The following table summarizes representative quantitative performance data for the LC-MS/MS method described above. These values are based on typical performance for the analysis of similar small molecules in biological matrices.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ (%CV)< 20%
Accuracy (Low, Mid, High QC)90% - 110%
Precision (Low, Mid, High QC; %CV)< 15%
Matrix EffectMinimal
Recovery> 85%

Qualitative Analysis and Fragmentation Pattern

For qualitative analysis and structural confirmation, high-resolution mass spectrometry (HRMS) is recommended.

Experimental Protocol: High-Resolution Mass Spectrometry

The sample preparation and LC conditions can be the same as for the quantitative analysis. The mass spectrometer settings should be adjusted for full scan and tandem MS (MS/MS) data acquisition.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

  • Ionization Mode: ESI, Positive

  • Scan Mode: Full Scan (m/z 50-500) and data-dependent MS/MS

  • Resolution: > 20,000 FWHM

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra.

Proposed Fragmentation Pathway of Todralazine

The protonated molecule of Todralazine ([M+H]⁺ at m/z 233.1) is expected to undergo fragmentation primarily at the hydrazine and carbamate linkages.

G cluster_0 Proposed Fragmentation Pathway of Todralazine mol Todralazine [M+H]⁺ m/z 233.1 frag1 Loss of C₂H₅O₂N (ethyl carbamate radical) m/z 131.1 mol->frag1 - C₃H₇NO₂ frag2 Loss of C₂H₄ (ethylene) m/z 103.1 frag1->frag2 - C₂H₄

Caption: Proposed fragmentation of Todralazine.

The primary fragmentation is proposed to be the cleavage of the N-N bond of the hydrazine group, leading to the stable phthalazinyl cation at m/z 131.1 . This fragment can further lose ethylene (C₂H₄) from the phthalazine ring to yield a fragment at m/z 103.1 .

Experimental Workflow Diagrams

The following diagrams illustrate the key workflows described in these application notes.

G cluster_1 Quantitative Analysis Workflow a Plasma Sample b Protein Precipitation (Acetonitrile) a->b c Centrifugation b->c d Supernatant Evaporation c->d e Reconstitution d->e f LC-MS/MS Analysis (MRM Mode) e->f

Caption: Workflow for quantitative analysis.

G cluster_2 Qualitative Analysis Workflow g Prepared Sample h LC-HRMS Analysis (Full Scan & ddMS/MS) g->h i Data Processing (Accurate Mass & Fragmentation) h->i j Structure Elucidation i->j

Caption: Workflow for qualitative analysis.

References

Todralazine Hydrochloride: Solubility Profile, Experimental Protocols, and Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the solubility of todralazine hydrochloride in various solvents, outlines a comprehensive protocol for its solubility determination, and illustrates its primary signaling pathway. This compound, an antihypertensive agent, demonstrates varied solubility across common laboratory solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO). Understanding its solubility is critical for the preparation of stock solutions and for ensuring accurate and reproducible results in preclinical and clinical research.

Quantitative Solubility Data

The solubility of this compound in several common laboratory solvents has been determined and is summarized in the table below. This data is essential for the preparation of stock solutions for in vitro and in vivo studies. It is important to note that for some solvents, heating and ultrasonication may be required to achieve the reported solubility.[1][2] Furthermore, the hygroscopic nature of DMSO can significantly impact the solubility of the compound, and it is recommended to use a fresh, unopened vial of DMSO for stock solution preparation.[2]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 125[2]465.20[2]Requires sonication.[2] Use of newly opened DMSO is recommended due to its hygroscopic nature.[2]
10[1]37.22May require heating to 37°C and sonication.[1]
Water 14.29[2]53.18[2]Requires sonication.[2]
Ethanol 1[1]3.72-
DMF 5[1]18.61-
PBS (pH 7.2) Slightly soluble[1]--
DMSO:PBS (pH 7.2) (1:1) 0.5[1]1.86-

Molecular Weight of this compound: 268.70 g/mol [2]

Experimental Protocol: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol describes a standard procedure for determining the kinetic solubility of this compound in a desired aqueous buffer. This method involves preparing a stock solution in DMSO and then determining the concentration of the compound in a saturated aqueous solution after a period of equilibration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or orbital shaker

  • Microplate reader or HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).[3]

  • Sample Preparation:

    • Add a small volume of the DMSO stock solution to a microcentrifuge tube containing the aqueous buffer. The final concentration of DMSO in the aqueous solution should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Prepare a series of dilutions to test a range of concentrations.

  • Equilibration:

    • Incubate the tubes in a thermomixer or on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility).[3] Vigorous shaking is required to ensure thorough mixing.

  • Separation of Undissolved Compound:

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved solid.

    • Alternatively, filter the solution using a 0.22 µm syringe filter to remove any precipitate.

  • Quantification:

    • Carefully collect the supernatant or filtrate.

    • Determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC-UV method.[4] A standard curve of known concentrations should be prepared to accurately quantify the solubility.

Signaling Pathway and Mechanism of Action

This compound functions as a β2-adrenergic receptor (β2AR) antagonist with peripheral vasodilator activity.[1][5] The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. As an antagonist, todralazine blocks this pathway.

The canonical β2-adrenergic receptor signaling pathway is initiated by the binding of an agonist (like epinephrine) to the receptor. This induces a conformational change, leading to the activation of the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, this pathway ultimately leads to relaxation and vasodilation. By acting as an antagonist, todralazine prevents the initial activation of this cascade by endogenous agonists.

Below is a diagram illustrating the experimental workflow for determining kinetic solubility.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare Todralazine HCl Stock in DMSO samples Prepare Aqueous Samples with Stock Solution stock->samples equilibrate Equilibrate Samples (Shaking/Incubation) samples->equilibrate separate Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Soluble Compound (HPLC/UV-Vis) separate->quantify result Determine Solubility quantify->result

Caption: Experimental workflow for kinetic solubility determination.

Below is a diagram illustrating the β2-Adrenergic Receptor signaling pathway, which is antagonized by this compound.

B2AR_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein (Inactive) B2AR->Gs Activates AC Adenylyl Cyclase (Inactive) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP PKA_inactive PKA (Inactive) PKA_active PKA (Active) Response Cellular Response (e.g., Smooth Muscle Relaxation) Todralazine Todralazine HCl (Antagonist) Todralazine->B2AR Blocks Agonist Agonist (e.g., Epinephrine) Agonist->B2AR Activates

Caption: β2-Adrenergic Receptor signaling pathway antagonized by Todralazine.

References

Application Notes and Protocols for Todralazine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is an antihypertensive agent that functions as a β2-adrenergic receptor (β2AR) antagonist.[1][2] It also exhibits antioxidant and free-radical scavenging properties.[1] Due to its peripheral vasodilator activity, Todralazine is a compound of interest in cardiovascular research.[2] Furthermore, studies have shown its potential in other areas, such as providing protection from ionizing radiation by promoting hematopoietic cell expansion in zebrafish models.[2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[1] A summary of its key properties is provided below.

PropertyValueReference
Synonyms Ecarazine hydrochloride, Apirachol, Binazine[1][2]
Molecular Formula C₁₁H₁₃ClN₄O₂[1]
Molecular Weight 268.70 g/mol [1][3]
CAS Number 3778-76-5[1]
Appearance White to off-white solid[1]

Solubility Data

The solubility of this compound varies significantly across different solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent. It is important to note that the use of newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1] For certain applications, aqueous solutions can be prepared, though their stability is limited. To enhance dissolution, gentle heating (to 37°C) and/or sonication in an ultrasonic bath can be employed.[1][2]

SolventSolubilityMolar EquivalentNotesReference
DMSO 125 mg/mL~465.20 mMUltrasonic treatment may be needed.[1]
Water 14.29 mg/mL~53.18 mMUltrasonic treatment may be needed.[1]
DMF 5 mg/mL~18.61 mM[2]
Ethanol 1 mg/mL~3.72 mM[2]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL~1.86 mM[2]
PBS (pH 7.2) Slightly Soluble-[2]

Experimental Protocols

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or assay buffers for in vitro experiments.

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 268.70 g/mol = 26.87 mg

  • Weighing: Accurately weigh 26.87 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1][2] Gentle warming to 37°C can also aid dissolution.[2]

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots as recommended in Section 4.

This protocol is for applications where DMSO is not tolerated. Note that the maximum concentration is lower than in DMSO and long-term storage of aqueous solutions is not recommended.

Materials and Equipment:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q® or equivalent)

  • Sterile vials or tubes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mg/mL aqueous solution:

    • Weigh 10 mg of this compound powder.

  • Weighing: Place the powder into a sterile vial.

  • Dissolution: Add 1 mL of sterile water.

  • Mixing: Tightly cap the vial and vortex. Use an ultrasonic water bath to facilitate complete dissolution, which may be necessary to reach the desired concentration.[1]

  • Usage: Prepare this solution fresh and use it on the same day.

For animal studies, a more complex vehicle is often required to ensure solubility and biocompatibility. The following is an example formulation.

Materials and Equipment:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile tubes

Procedure: This protocol creates a final solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Preparation: To prepare 1 mL of a 2.08 mg/mL working solution:

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Step 3: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Step 4: Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • Usage: This working solution should be prepared fresh before each use. The final concentration of this compound will be ≥ 2.08 mg/mL.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Compound: Store the powder in a tightly sealed container at -20°C, protected from moisture and light.[1][3] For short-term storage (days to weeks), 0-4°C is also acceptable.[3]

  • Stock Solutions:

    • Store DMSO stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

    • Always use sealed storage and protect from moisture.[1]

    • Avoid repeated freeze-thaw cycles.[1]

    • Aqueous solutions are less stable, and it is recommended to prepare them fresh for daily use.

Mechanism of Action & Signaling Pathway

This compound is an antihypertensive agent that acts as a β2-adrenergic receptor (β2AR) antagonist.[1] The β2AR is a G-protein coupled receptor (GPCR) that normally binds catecholamines like epinephrine. Upon activation, it couples to the Gs stimulatory G-protein, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response (e.g., smooth muscle relaxation). By blocking the receptor, Todralazine prevents this signaling cascade.

Todralazine_Pathway cluster_intracellular Intracellular receptor β2-Adrenergic Receptor gs_protein Gs Protein (Inactive) receptor->gs_protein Activates ligand Epinephrine (Agonist) ligand->receptor Activates todralazine Todralazine HCl (Antagonist) todralazine->receptor Blocks gs_protein_active Gs Protein (Active) ac Adenylyl Cyclase gs_protein_active->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Simplified β2-adrenergic receptor signaling pathway and its inhibition by Todralazine HCl.

General Experimental Workflow

The process of preparing and using this compound solutions follows a standard workflow from solid compound to final working solution.

Stock_Solution_Workflow start Start weigh Weigh Todralazine HCl Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve check_clarity Check for Clarity dissolve->check_clarity check_clarity->dissolve Not Clear aliquot Aliquot into Single-Use Tubes check_clarity->aliquot Clear store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solution by Diluting Stock store->dilute end Use in Experiment dilute->end

Caption: General workflow for preparing this compound stock and working solutions.

References

Todralazine Hydrochloride: Application Notes and Protocols for Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride is an antihypertensive agent with a unique proposed mechanism of action that distinguishes it from structurally similar compounds like hydralazine. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in preclinical hypertension models. The information compiled herein is intended to guide the design and execution of in vivo studies to evaluate its efficacy and mechanism of action.

Introduction to this compound

This compound is classified as an antihypertensive agent. Unlike the direct-acting vasodilator hydralazine, which primarily functions by inhibiting intracellular calcium release in vascular smooth muscle, todralazine is described as a β2-adrenergic receptor (β2AR) blocker with additional antioxidant and free radical scavenging properties.[1] This dual mechanism of action suggests a potential for both reducing blood pressure and mitigating oxidative stress, a key contributor to the pathophysiology of hypertension.

Mechanism of Action: β2-Adrenergic Receptor Blockade

The primary proposed mechanism for the antihypertensive effect of this compound is the blockade of β2-adrenergic receptors. In the vasculature, stimulation of β2ARs typically leads to vasodilation. However, the systemic effect of β2-adrenergic blockade on blood pressure is more complex. Blockade of β2ARs can lead to unopposed α-adrenergic receptor-mediated vasoconstriction. The precise signaling pathway for todralazine's antihypertensive effect as a β2AR blocker is a critical area for investigation.

Signaling Pathway Diagram

Todralazine_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Todralazine Todralazine Hydrochloride Beta2AR β2-Adrenergic Receptor Todralazine->Beta2AR Blocks AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (Activated) PKA->MLCP Activates Vasodilation Vasodilation MLCP->Vasodilation Promotes Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->Beta2AR Stimulates

Caption: Proposed mechanism of this compound as a β2-adrenergic receptor antagonist.

In Vivo Research Applications

This compound can be evaluated in various rodent models of hypertension. The most common and relevant models are the Spontaneously Hypertensive Rat (SHR) and the Wistar-Kyoto (WKY) rat as a normotensive control.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from a study comparing its acute intravenous toxicity and antihypertensive activity against a novel analog in male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR).

ParameterAnimal ModelThis compound Value
LD50 (Median Lethal Dose) WKY Rats255 mg/kg
ED20% (Effective Dose for 20% Blood Pressure Reduction) WKY Rats1.1 mg/kg
ED20% (Effective Dose for 20% Blood Pressure Reduction) SHR Rats1.0 mg/kg
[Data sourced from a study by Jastrzebski et al., 1993][2]

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Data_Collection Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (SHR and WKY rats, 1-2 weeks) Hypertension_Induction Induction of Hypertension (if not using SHR model) Animal_Acclimatization->Hypertension_Induction Baseline_Measurement Baseline Blood Pressure and Heart Rate Measurement Hypertension_Induction->Baseline_Measurement Randomization Randomization into Control and Treatment Groups Baseline_Measurement->Randomization Drug_Administration This compound Administration (e.g., i.v., oral gavage) Randomization->Drug_Administration BP_HR_Monitoring Continuous Blood Pressure and Heart Rate Monitoring Drug_Administration->BP_HR_Monitoring Data_Analysis Statistical Analysis of Hemodynamic Data BP_HR_Monitoring->Data_Analysis Tissue_Collection Tissue Collection for Biomarker Analysis (optional) Data_Analysis->Tissue_Collection

References

Application Notes and Protocols: Studying the Radioprotective Mechanisms of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation (IR) exposure, a concern in radiotherapy, accidental exposures, and space exploration, can induce significant cellular damage, leading to cell death, tissue injury, and long-term health consequences. Radioprotective agents are compounds sought after to mitigate these detrimental effects. Todralazine hydrochloride, an antihypertensive agent, has emerged as a potential radioprotector.[1][2] This document outlines the known and putative radioprotective mechanisms of this compound and provides detailed protocols for their investigation.

This compound has been shown to confer a significant survival advantage in zebrafish exposed to lethal doses of gamma radiation.[1][2] Its protective effects are attributed to a multi-faceted mechanism that includes the expansion of hematopoietic stem cells, direct antioxidant and free radical scavenging activities, and the reduction of apoptosis.[1][2][3] These mechanisms suggest that Todralazine may protect tissues, particularly radiosensitive tissues like the bone marrow, from radiation-induced damage.

Key Radioprotective Mechanisms of this compound

This compound's radioprotective effects appear to stem from three primary mechanisms:

  • Hematopoietic Stem Cell (HSC) Expansion: Todralazine promotes the proliferation of HSCs and erythroid progenitors. This is crucial for hematopoietic recovery following radiation-induced myelosuppression, a major cause of mortality in acute radiation syndrome.[1][2]

  • Antioxidant and Free Radical Scavenging: The compound has demonstrated the ability to scavenge hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) generated by the radiolysis of water.[1][2][3] This direct antioxidant activity can reduce damage to critical macromolecules like DNA, proteins, and lipids.

  • Inhibition of Apoptosis: Todralazine protects cells from radiation-induced programmed cell death (apoptosis), thereby preserving tissue integrity and function.[1][3]

The following diagram illustrates the proposed radioprotective mechanisms of this compound.

Zebrafish_Workflow start Zebrafish Embryos (e.g., 48 hpf) treatment Treatment Groups: 1. Vehicle Control 2. Todralazine (e.g., 5 µM) 3. Vehicle + Radiation 4. Todralazine + Radiation start->treatment incubation Incubate for 30 min treatment->incubation radiation Expose to Ionizing Radiation (e.g., 20 Gy) incubation->radiation post_incubation Transfer to fresh medium radiation->post_incubation monitoring Monitor daily for survival, morphology (edema, eye size), and hematopoietic parameters post_incubation->monitoring end Data Analysis monitoring->end Scavenging_Assay_Workflow start Prepare Reaction Mixture: - Phosphate Buffer - 2-Deoxyribose - FeCl3-EDTA - H2O2 - Ascorbic Acid treatment Add Todralazine HCl (various concentrations) start->treatment incubation Incubate at 37°C for 1 hour treatment->incubation reaction_stop Add Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA) incubation->reaction_stop heating Heat at 95°C for 15 min reaction_stop->heating measurement Measure Absorbance at 532 nm heating->measurement end Calculate % Inhibition measurement->end

References

Application Note & Protocol: Assay for Measuring Todralazine Hydrochloride Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Todralazine hydrochloride, an antihypertensive agent, has been identified as possessing antioxidant and free radical scavenging properties.[1] The accumulation of reactive oxygen species (ROS) is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[2][3] Therefore, quantifying the antioxidant capacity of therapeutic agents like Todralazine is of significant interest. This document provides detailed protocols for assessing the in vitro and cellular antioxidant capacity of this compound. The described assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and a cell-based Cellular Antioxidant Activity (CAA) assay. These methods are selected for their reliability, reproducibility, and relevance in screening antioxidant compounds.[4][5][6]

Potential Mechanism of Action: Nrf2 Signaling Pathway

Todralazine, as a hydrazine derivative similar to other compounds with antioxidant properties, may exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which collectively enhance the cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Todralazine Todralazine hydrochloride Keap1_Nrf2 Keap1-Nrf2 Complex Todralazine->Keap1_Nrf2 Induces Dissociation ROS ROS ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to

Figure 1. Proposed Nrf2 signaling pathway for Todralazine.

Experimental Workflow

The overall workflow for assessing the antioxidant capacity of this compound involves several key stages, from initial sample preparation to the final data analysis and interpretation. This systematic approach ensures comprehensive evaluation through both chemical and cell-based assays.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_cellular Cellular Assay cluster_analysis Data Analysis Prep Todralazine HCl Stock Solution Preparation Serial_Dil Serial Dilutions Prep->Serial_Dil DPPH DPPH Assay Serial_Dil->DPPH ABTS ABTS Assay Serial_Dil->ABTS CAA_Assay Cellular Antioxidant Activity (CAA) Assay Serial_Dil->CAA_Assay Data_Acq Spectrophotometric / Fluorescence Reading DPPH->Data_Acq ABTS->Data_Acq Cell_Culture Cell Seeding & Culture Cell_Culture->CAA_Assay CAA_Assay->Data_Acq Calc IC50 / CAA Value Calculation Data_Acq->Calc Interp Interpretation & Comparison Calc->Interp

Figure 2. Experimental workflow for antioxidant capacity assessment.

Data Presentation

The quantitative results from the antioxidant assays should be summarized for clear comparison. The following tables present hypothetical data for this compound against a common antioxidant standard, Trolox.

Table 1: In Vitro Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound85.642.3
Trolox (Standard)25.215.8
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the radicals.

Table 2: Cellular Antioxidant Activity of this compound

CompoundConcentration (µM)CAA Value (%)
This compound1025.4
This compound5068.9
This compound10085.2
Quercetin (Standard)1092.5
CAA values represent the percentage inhibition of DCF fluorescence compared to a control.

Experimental Protocols

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Quercetin

  • Methanol or Ethanol (ACS grade)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Human liver hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • 96-well microplates (clear for DPPH/ABTS, black for CAA)

  • Spectrophotometric microplate reader

  • Fluorescent microplate reader

  • Cell culture incubator (37°C, 5% CO₂)

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[4][5]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in methanol to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). Prepare Trolox standards in the same manner.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to its decolorization.[8][9]

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound and Trolox as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard dilutions to the respective wells.

    • Incubate the plate at room temperature for 7 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by AAPH in, for example, HepG2 cells.[2][3][10][11]

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of medium containing 25 µM DCFH-DA to each well and incubate for 60 minutes at 37°C.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of the this compound dilutions (prepared in culture medium) or Quercetin standard to the respective wells. Incubate for 60 minutes at 37°C.

    • Remove the treatment solutions, wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution (in HBSS or PBS) to each well to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescent microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the CAA value using the following formula:

      • CAA (%) = [1 - (AUC_sample / AUC_control)] * 100

    • Plot the CAA value against the concentration of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in replicates Inaccurate pipetting; Incomplete mixingUse calibrated pipettes; Ensure thorough mixing of reagents and samples.
Low signal in DPPH/ABTS assays DPPH/ABTS solution too old or exposed to lightPrepare fresh radical solutions for each experiment and protect them from light.
High background in CAA assay Cell death; Autofluorescence of the compoundCheck cell viability with a trypan blue assay; Run a parallel experiment without DCFH-DA to check for autofluorescence.
No dose-response observed Concentration range is too high or too lowTest a wider range of concentrations for this compound.
Precipitation of compound Poor solubility in the assay mediumAdjust the final concentration of DMSO to be non-toxic to cells (typically <0.5%).

References

Application Notes: β2-Adrenergic Receptor Binding Assay with Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β2-adrenergic receptor (β2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles and blood vessels. As such, it is a significant target for therapeutic intervention in conditions like asthma and hypertension. Todralazine (also known as Ecarazine) is an antihypertensive agent that has been identified as a β2AR blocker.[1] These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Todralazine hydrochloride with the β2AR.

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[2][3] This protocol utilizes [125I]-cyanopindolol ([125I]-CYP), a high-affinity, non-selective β-adrenergic antagonist, as the radioligand.[4][5] The binding of this compound to the β2AR is determined by its ability to compete with and displace the bound [125I]-CYP. This allows for the determination of the inhibitor constant (Ki), a measure of the affinity of this compound for the β2AR.

Data Presentation

The following table summarizes the binding affinities (Ki) of several known antagonists for the human β2-adrenergic receptor. These values can serve as a reference for interpreting the results obtained for this compound using the protocol described below.

CompoundReceptor SubtypeKi (nM)Reference
ICI 118,551β20.7[6]
Propranololβ1/β2 (non-selective)Varies (β2 affinity typically higher)[7]
Alprenololβ1/β2 (non-selective)~1[8]
Carvedilolβ1/β2/α1Varies[9]
Timololβ1/β2 (non-selective)Varies[7]

Signaling Pathway

The β2-adrenergic receptor, upon activation by an agonist, primarily couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various downstream cellular responses. The β2AR can also couple to the inhibitory G-protein (Gi), which can inhibit adenylyl cyclase.[11][10] Furthermore, β-arrestin plays a role in receptor desensitization and can initiate G-protein independent signaling pathways.[10][12]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol b2AR β2AR Gs Gs (αβγ) b2AR->Gs Activates Gi Gi (αβγ) b2AR->Gi Activates beta_arrestin β-arrestin b2AR->beta_arrestin Recruits for Desensitization AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist Agonist->b2AR Binds ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Cellular_Response Cellular Response (e.g., muscle relaxation) PKA_active->Cellular_Response Phosphorylates Targets experimental_workflow prep_membranes Prepare β2AR-containing membranes setup_assay Set up 96-well plate: Total Binding, Non-specific Binding, and Competition wells prep_membranes->setup_assay prep_reagents Prepare reagents: Assay buffer, radioligand, Todralazine dilutions, Propranolol prep_reagents->setup_assay add_reagents Add reagents to wells: Membranes, buffer, Todralazine/Propranolol, and [125I]-CYP setup_assay->add_reagents incubate Incubate at room temperature (e.g., 60-90 minutes) add_reagents->incubate filter_wash Rapidly filter contents and wash filters incubate->filter_wash count_radioactivity Count radioactivity on filters using a gamma counter filter_wash->count_radioactivity data_analysis Analyze data to determine IC50 and calculate Ki count_radioactivity->data_analysis

References

Application Notes and Protocols: Investigating the Hematopoietic Effects of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the hematopoietic effects of Todralazine hydrochloride, with a focus on its impact on erythropoiesis. The protocols and data presented are based on preclinical studies and are intended to guide further research and development.

I. Introduction

This compound is an antihypertensive agent with both central and peripheral actions.[1] Recent research has uncovered its potential role in modulating hematopoiesis, specifically in promoting the recovery from anemia. This document outlines the key findings and experimental methodologies used to investigate these effects.

II. Quantitative Data Summary

The hematopoietic effects of this compound have been quantified in zebrafish models, demonstrating a significant impact on erythropoiesis.

Table 1: Effect of Todralazine on Erythropoiesis in Wild-Type Zebrafish Embryos [2]

Treatment GroupConcentration (µM)Fold Increase in Mature Erythrocytes in CHT*
Control-1.00
Phenylhydrazine (PHZ)-induced Anemia-0.34
Todralazine52.30
PHZ + Todralazine51.44

*CHT: Caudal Hematopoietic Tissue at 96 hours post-fertilization (hpf)

Table 2: Effect of Todralazine on Erythroid Progenitor Markers in Tg(gata1a:dsRed) Zebrafish Embryos [3]

Treatment GroupTime (hpf)Qualitative Observation of Erythroid Progenitors in CHT
Control96Normal population
Todralazine96Significant increase
Todralazine120Significant increase
PHZ-induced Anemia96Reduced population
PHZ-induced Anemia120Recovery observed
PHZ + Todralazine96Accelerated recovery
PHZ + Todralazine120Accelerated recovery

III. Experimental Protocols

The following protocols are derived from studies investigating the hematopoietic effects of this compound in zebrafish.

Protocol 1: Induction and Rescue of Hemolytic Anemia in Zebrafish Embryos

This protocol describes the induction of hemolytic anemia using phenylhydrazine (PHZ) and subsequent treatment with Todralazine to assess its effect on recovery.

  • Experimental Workflow

    G cluster_0 Anemia Induction cluster_1 Treatment cluster_2 Analysis a Zebrafish Embryos (24 hpf) b Incubate with Phenylhydrazine (PHZ) a->b c Wash and transfer to fresh medium b->c d Treat with Todralazine (5 µM) c->d e Monitor at 96 and 120 hpf d->e f Stain for mature erythrocytes (o-dianisidine) e->f g Image and quantify erythrocytes in CHT f->g

    Workflow for Anemia Induction and Rescue.

  • Methodology

    • Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).

    • Induce hemolytic anemia by incubating the embryos in a solution of phenylhydrazine (PHZ).

    • After the induction period, thoroughly wash the embryos and transfer them to fresh embryo medium.

    • Divide the embryos into control and treatment groups. Treat the experimental group with 5 µM this compound.

    • Incubate the embryos and monitor their development and recovery at 96 and 120 hpf.

    • At the designated time points, stain the embryos with o-dianisidine to visualize mature erythrocytes.

    • Image the caudal hematopoietic tissue (CHT) region and quantify the number of o-dianisidine-stained cells to assess the level of erythropoiesis.[2]

Protocol 2: Analysis of Erythroid Progenitor Markers

This protocol utilizes a transgenic zebrafish line to visualize and quantify the effect of Todralazine on erythroid progenitors.

  • Experimental Workflow

    G cluster_0 Experimental Setup cluster_1 Analysis a Tg(gata1a:dsRed) Zebrafish Embryos b Induce anemia with PHZ (optional) a->b c Treat with Todralazine b->c d Live imaging at 96 and 120 hpf c->d f Quantitative Real-Time PCR (qRT-PCR) c->f e Observe dsRed fluorescence in CHT d->e g Isolate RNA from tails f->g h Analyze expression of ae1 and be1 g->h

    Analysis of Erythroid Progenitors.

  • Methodology

    • Utilize Tg(gata1a:dsRed) transgenic zebrafish embryos, which express dsRed fluorescent protein in erythroid progenitor cells.

    • Optionally, induce anemia with PHZ as described in Protocol 1.

    • Treat the embryos with this compound.

    • Perform live fluorescence microscopy at 96 and 120 hpf to visualize the population of dsRed-positive erythroid progenitors in the CHT.

    • For quantitative analysis, surgically separate the tails of the embryos at 96 hpf.

    • Isolate total RNA from the tail tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of erythroid progenitor markers, specifically ae1 and be1.[3]

IV. Potential Mechanism of Action

While the precise signaling pathway of Todralazine's hematopoietic effect is still under investigation, its known function as a β2-adrenergic receptor (β2AR) blocker suggests a potential mechanism. The sympathetic nervous system is known to modulate hematopoiesis, and adrenergic receptors are expressed on hematopoietic cells.[4]

  • Hypothesized Signaling Pathway

    G cluster_0 Sympathetic Nervous System cluster_1 Hematopoietic Stem/Progenitor Cell a Noradrenaline b β2-Adrenergic Receptor a->b c Downstream Signaling b->c d Erythropoiesis c->d e Todralazine e->b Blocks

    Hypothesized Todralazine Signaling Pathway.

It is hypothesized that by blocking the β2-adrenergic receptor on hematopoietic stem and progenitor cells, Todralazine may influence their proliferation and differentiation, leading to an increase in erythropoiesis. Further research is required to fully elucidate this pathway.

V. Discussion and Future Directions

The available data strongly suggest that this compound has a stimulatory effect on erythropoiesis, particularly in the context of recovery from anemia. The zebrafish model has been instrumental in demonstrating this effect.

Future research should focus on:

  • Investigating the effects of Todralazine on other hematopoietic lineages, such as myelopoiesis and thrombopoiesis.

  • Elucidating the detailed molecular mechanisms and signaling pathways involved in Todralazine-mediated erythropoiesis.

  • Evaluating the efficacy and safety of Todralazine in mammalian models of anemia.

  • Exploring the potential therapeutic applications of Todralazine in human hematological disorders.

It is important to note that a related compound, hydralazine, has been associated with adverse hematological effects, including neutropenia and thrombocytopenia.[5] Therefore, thorough investigation into the complete hematopoietic profile of Todralazine is crucial.

References

Application Notes and Protocols for In Vivo Experimental Design of Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating the antihypertensive agent, Todralazine Hydrochloride. The protocols outlined below cover acute toxicity, antihypertensive efficacy, and pharmacokinetic studies in rodent models.

Data Presentation

Table 1: Acute Toxicity of this compound in Rats
Animal ModelRoute of AdministrationParameterValue (mg/kg)Citation
Wistar-Kyoto (WKY)IntravenousLD₅₀255[1]

Abbreviation: LD₅₀, Median Lethal Dose.

Table 2: Antihypertensive Activity of this compound in Rats
Animal ModelRoute of AdministrationParameterValue (mg/kg)Citation
Wistar-Kyoto (WKY)IntravenousED₂₀1.1[1]
Spontaneously Hypertensive Rats (SHR)IntravenousED₂₀1.0[1]

Abbreviation: ED₂₀, Dose required to produce a 20% reduction in blood pressure.

Experimental Protocols

Acute Systemic Toxicity Study

This protocol is designed to determine the acute toxicity of this compound following a single intravenous dose in rats. The study is based on general principles of acute toxicity testing.[2][3][4]

Objective: To determine the median lethal dose (LD₅₀) and observe signs of toxicity.

Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Sex: Male and/or Female

  • Age: 8-12 weeks

  • Weight: 200-250 g

  • Acclimation: Minimum of 7 days before the experiment.[5]

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Syringes and needles (appropriate gauge for intravenous injection in rats)[6]

  • Animal balance

  • Observation cages

Procedure:

  • Dose Preparation: Prepare a series of graded doses of this compound in the sterile vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1 ml/kg.[7]

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group. A typical study may have 5-10 animals per group.[5]

  • Administration: Administer a single intravenous (IV) bolus of the prepared this compound solution or vehicle to each animal. The injection should be performed into a suitable vein (e.g., tail vein).

  • Observation:

    • Continuously observe animals for the first 4 hours post-administration for any clinical signs of toxicity.

    • Record observations at least once daily for 14 days.[3]

    • Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight before dosing and at least weekly thereafter.

    • Note the time of death if it occurs.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.

  • Data Analysis: Calculate the LD₅₀ value using a recognized statistical method (e.g., probit analysis).

Antihypertensive Efficacy Study

This protocol details the procedure for evaluating the blood pressure-lowering effects of this compound in a hypertensive rat model.

Objective: To determine the effective dose (ED) of this compound that causes a significant reduction in blood pressure.

Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR) are a suitable model for essential hypertension.[5] Normotensive Wistar-Kyoto (WKY) rats can be used as a control strain.[1]

  • Sex: Male

  • Age: 12-16 weeks (when hypertension is well-established in SHRs)

  • Acclimation: Minimum of 7 days with handling for blood pressure measurement acclimatization.[5]

Materials:

  • This compound

  • Sterile vehicle

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)[8][9]

  • Animal restrainers (for tail-cuff method)

  • Syringes and needles

Procedure:

  • Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure of conscious, restrained rats using the tail-cuff method for several consecutive days to obtain stable readings. For telemetry, allow a recovery period after transmitter implantation before recording baseline data.

  • Dose Preparation: Prepare solutions of this compound in a sterile vehicle at various concentrations.

  • Animal Grouping: Randomly assign animals to different treatment groups, including a vehicle control group.

  • Administration: Administer a single intravenous dose of this compound or vehicle.

  • Blood Pressure Monitoring:

    • Measure blood pressure at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) to determine the onset and duration of action.

    • For continuous monitoring with telemetry, record data throughout the experimental period.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal.

    • Determine the dose-response relationship and calculate the ED₂₀ (the dose that produces a 20% reduction in blood pressure) or other relevant efficacy parameters.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the control group.

Pharmacokinetic Study

This protocol outlines the in vivo pharmacokinetic evaluation of this compound in rats. As specific data for todralazine is limited, this protocol is based on general pharmacokinetic principles and data from the related compound, hydralazine.[10][11][12]

Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley)

  • Sex: Male

  • Weight: 200-250 g

  • Surgical Preparation: If required, cannulate the jugular vein for blood sampling and the carotid artery for intravenous administration.

Materials:

  • This compound

  • Sterile vehicle

  • Analytical method for quantifying todralazine and its metabolites in plasma (e.g., LC-MS/MS)

  • Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)

  • Centrifuge

Procedure:

  • Dose Preparation and Administration:

    • Intravenous (IV) Group: Prepare a sterile solution of this compound and administer a single bolus dose via the carotid artery or tail vein.

    • Oral (PO) Group: Prepare a solution or suspension of this compound and administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Immediately place blood samples on ice and then centrifuge to separate plasma.

  • Plasma Sample Processing:

    • Store plasma samples at -80°C until analysis.

    • Prepare samples for analysis according to the validated analytical method.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • For the oral group, calculate the oral bioavailability (F%).

Visualizations

Experimental Workflows

Experimental_Workflow_Acute_Toxicity cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis DosePrep Dose Preparation AnimalGroup Animal Grouping DosePrep->AnimalGroup Admin IV Administration AnimalGroup->Admin Observe Observation (14 days) Admin->Observe Necropsy Gross Necropsy Observe->Necropsy DataAnalysis LD50 Calculation Necropsy->DataAnalysis

Caption: Workflow for Acute Toxicity Study of this compound.

Experimental_Workflow_Antihypertensive_Efficacy cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis BaselineBP Baseline Blood Pressure DosePrep Dose Preparation BaselineBP->DosePrep AnimalGroup Animal Grouping DosePrep->AnimalGroup Admin IV Administration AnimalGroup->Admin MonitorBP Blood Pressure Monitoring Admin->MonitorBP DataAnalysis Data Analysis & ED20 Calculation MonitorBP->DataAnalysis

Caption: Workflow for Antihypertensive Efficacy Study.

Signaling Pathway

The precise signaling pathway of this compound is not well-documented. However, as a derivative of hydralazine, it is proposed to share a similar mechanism of action. Hydralazine is a direct-acting vasodilator that is thought to interfere with intracellular calcium mobilization in vascular smooth muscle cells.[13][14]

Signaling_Pathway_Todralazine Todralazine This compound VSMC Vascular Smooth Muscle Cell Todralazine->VSMC Acts on Ca_Release Inhibition of Intracellular Ca2+ Release VSMC->Ca_Release Myosin_Phos Decreased Myosin Light Chain Phosphorylation Ca_Release->Myosin_Phos Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_Phos->Relaxation BP_Drop Decreased Blood Pressure Relaxation->BP_Drop

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for Phthalazine Derivatives in Cancer Cell Culture: A Case Study with Todralazine Hydrochloride's Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientist, and drug development professionals.

Introduction

Todralazine hydrochloride, a phthalazine derivative, is recognized as an antihypertensive agent that functions as a β2-adrenergic receptor antagonist with antioxidant properties.[1] While extensive research into its direct anti-cancer effects is emerging, the broader class of phthalazine derivatives, notably Hydralazine, has been investigated for its potential in oncology. Hydralazine is known to exhibit anti-neoplastic properties through mechanisms such as the inhibition of DNA methylation and the induction of apoptosis.[2][3]

These application notes provide a generalized framework for researchers interested in investigating the anti-cancer properties of this compound and other phthalazine derivatives in a cell culture setting. The protocols detailed below are based on established methodologies for the related compound, Hydralazine, and serve as a comprehensive starting point for in vitro studies.

Data Presentation

The following table summarizes the cytotoxic effects of Hydralazine on various cancer cell lines, as reported in the literature. This data can be used as a reference for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 (Wild-Type)Breast Cancer165.1[3]
JurkatLeukemic T cells>200[2]
MOLT-4Leukemic T cells>200[2]
CEM-6Leukemic T cells>200[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or Hydralazine hydrochloride as a reference compound)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

experimental_workflow Experimental Workflow for Assessing Anti-Cancer Effects cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Line seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells compound_prep Prepare Todralazine HCl Stock Solution treatment Treat Cells with Todralazine HCl compound_prep->treatment seed_cells->treatment mtt_assay Cell Viability (MTT) Assay treatment->mtt_assay apoptosis_assay Apoptosis (Annexin V/PI) Assay treatment->apoptosis_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate flow_analysis Analyze Flow Cytometry Data apoptosis_assay->flow_analysis calc_ic50 Calculate IC50 read_plate->calc_ic50 conclusion Determine Cytotoxicity and Apoptotic Induction calc_ic50->conclusion flow_analysis->conclusion

Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer activity.

signaling_pathway Proposed Apoptotic Signaling Pathway for Phthalazine Derivatives cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Response drug Todralazine HCl (Phthalazine Derivative) dnmt DNA Methyltransferases (DNMT1, DNMT3a) drug->dnmt Inhibition dna_damage DNA Damage drug->dna_damage Induction ros Reactive Oxygen Species (ROS) Production dna_damage->ros mitochondria Mitochondrial Pathway ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of apoptosis induction by phthalazine derivatives based on Hydralazine studies.

References

Troubleshooting & Optimization

Technical Support Center: Todralazine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Todralazine hydrochloride experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antihypertensive agent that acts as a direct-acting vasodilator.[1] Its primary mechanism of action is believed to be the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to vasodilation.[2][3] It is also reported to act as a β2AR blocker and possesses antioxidant and free radical scavenging activity.

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.

Q3: Can this compound interfere with experimental readouts?

Yes, as a small molecule, this compound has the potential to interfere with certain assay technologies. For instance, compounds with intrinsic fluorescence can interfere with fluorescence-based assays. It is crucial to run appropriate controls, such as a vehicle-only control and a control with the compound in the absence of the biological target, to identify any potential assay artifacts.

Q4: Are there known off-target effects of this compound that I should be aware of?

Hydralazine, a related hydrazine derivative, has been shown to have several off-target effects, which may be relevant for Todralazine. These include the activation of the intrinsic pathway of apoptosis in certain cancer cells and the induction of DNA damage.[4][5] It has also been reported to target cAMP-dependent protein kinase (PKA), leading to the activation of sirtuin1/5.[6] Researchers should consider these potential off-target effects when interpreting their results.

Troubleshooting Guides

Vasodilation Assays

Problem 1: No or weak vasodilator response observed.

  • Possible Cause 1: Incorrect experimental setup.

    • Solution: Ensure that the vascular rings are properly mounted and pre-constricted to an appropriate level (e.g., with phenylephrine) before adding this compound. The vasodilatory effect of hydralazine is independent of the endothelium, so endothelium removal should not abolish the response.[7]

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare fresh working solutions of this compound for each experiment. Check the storage conditions and age of the stock solution.

  • Possible Cause 3: Issues with the signaling pathway.

    • Solution: While hydralazine's primary mechanism is thought to be independent of guanylate cyclase activation, other hydrazine derivatives can be dependent on it.[7] Ensure that other components of the signaling pathway in your experimental system are functional.

Problem 2: Paradoxical vasoconstriction observed.

  • Possible Cause: Complex hemodynamic effects.

    • Solution: In some instances, vasodilators can cause unexpected responses due to complex physiological feedback mechanisms in whole organisms or complex tissue preparations.[8] Simplify the experimental system if possible (e.g., using isolated cells) to dissect the direct effects of the compound. Careful dose-response studies are also crucial.

Hematopoietic Stem Cell (HSC) Expansion Assays

Problem 1: High variability in colony-forming unit (CFU) counts.

  • Possible Cause 1: Inconsistent cell plating density.

    • Solution: Overplating can make it difficult to identify individual colonies, while underplating can lead to statistically inaccurate data.[9] It is recommended to test a range of plating concentrations to find the optimal density for your specific cell source and donor.[9]

  • Possible Cause 2: Presence of red blood cells (RBCs).

    • Solution: A high number of RBCs can create a grainy background, making colony identification difficult.[9] Ensure efficient RBC depletion before setting up the CFU assay.[9]

  • Possible Cause 3: Improper thawing of methylcellulose-based media.

    • Solution: Thawing MethoCult™ media at 37°C can lead to the formation of lumps.[9] Thaw at room temperature or in a refrigerator and shake vigorously before use.[9]

Problem 2: Low or no expansion of hematopoietic stem cells.

  • Possible Cause 1: Suboptimal culture conditions.

    • Solution: The expansion of HSCs ex vivo is challenging, with risks of unfavored differentiation and loss of stemness.[10] Ensure the culture medium is optimized with the necessary cytokines and growth factors.[11] The physical environment, such as the use of 3D culture systems like zwitterionic hydrogels, can also significantly impact HSC self-renewal.[12][13]

  • Possible Cause 2: Inappropriate concentration of this compound.

    • Solution: Perform a dose-optimization study. One study on zebrafish embryos identified 5 µM as the optimal concentration for Todralazine to increase erythropoiesis.[14]

Cyclic GMP (cGMP) Assays

Problem 1: No significant increase in cGMP levels.

  • Possible Cause 1: Indirect mechanism of action.

    • Solution: While hydralazine has been shown to increase cGMP concentrations in some contexts, its primary vasodilator effect is not directly through guanylate cyclase activation.[7][15] The observed increase in cGMP might be a downstream or indirect effect. Consider that other hydrazine derivatives, but not hydralazine itself, have been shown to be more directly related to guanylate cyclase activation.[7]

  • Possible Cause 2: cGMP efflux from cells.

    • Solution: Some cell types can excrete cGMP into the extracellular medium.[16] It is advisable to measure both intracellular and total cGMP to account for any potential loss.[16]

Problem 2: Interference with the cGMP assay.

  • Possible Cause: Assay compatibility.

    • Solution: Ensure that this compound or its hydrazone metabolites do not interfere with the specific cGMP assay kit being used.[17] Run appropriate controls, including measuring cGMP levels in the presence of the compound without cell lysates, to check for direct interference.

Data Summary

Table 1: In Vivo Efficacy and Toxicity of Todralazine and a Novel Analog (KB1) in Rats

CompoundAnimal ModelLD50 (mg/kg)ED20% (mg/kg)
Todralazine (Td) WKY (normotensive)2551.1
SHR (hypertensive)-1.0
KB1 (analog) WKY (normotensive)729.8
SHR (hypertensive)432.5

Data from Acta Pol Pharm. 1993;50(4-5):327-30.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Arterial Rings
  • Tissue Preparation: Isolate mesenteric resistance arteries from a suitable animal model (e.g., pregnant rats) and cut them into rings (1-2 mm).

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 200 mg.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

  • Data Recording: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-induced contraction.

  • Data Analysis: Calculate the EC₅₀ value from the concentration-response curve. A study using this method on mesenteric arteries from pregnant rats reported an EC₅₀ of 3.6 ± 0.3 µM.[18]

Protocol 2: Hematopoietic Stem Cell Colony-Forming Unit (CFU) Assay
  • Cell Preparation: Isolate hematopoietic stem and progenitor cells from the desired source (e.g., umbilical cord blood, bone marrow). Perform red blood cell lysis if necessary.[19]

  • Cell Counting and Viability: Determine the total nucleated cell count and viability using a hemocytometer and a viability stain like trypan blue.[19]

  • Cell Plating: Dilute the cells in a suitable medium (e.g., IMDM + 2% FBS) to 10 times the final desired plating concentration. Add the cell suspension to a methylcellulose-based medium (e.g., MethoCult™) at the appropriate ratio.[19] Plate two different cell concentrations to ensure an optimal colony count.[19]

  • Incubation: Incubate the culture dishes at 37°C in a humidified incubator with 5% CO₂ for approximately 14 days.[20] Ensure the incubator has a water pan to maintain humidity.[19]

  • Colony Identification and Counting: Identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.

Protocol 3: Measurement of cGMP Production in Cultured Cells
  • Cell Culture: Culture rat aortic smooth muscle cells in appropriate media until they reach confluence.

  • Treatment: Wash the cells and incubate them with various concentrations of this compound or a positive control (e.g., a nitric oxide donor) for a specified time.

  • Cell Lysis: Terminate the reaction by adding a lysis buffer (e.g., containing a phosphodiesterase inhibitor to prevent cGMP degradation).

  • cGMP Measurement: Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the cGMP concentration to the total protein content of each sample. One study showed that hydralazine treatment significantly increased plasma and urine cGMP concentrations in pre-eclamptic women.[15]

Signaling Pathways and Experimental Workflows

Todralazine_Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Todralazine Todralazine hydrochloride IP3R IP3 Receptor Todralazine->IP3R Inhibits SR Sarcoplasmic Reticulum IP3R->SR on Ca_release Ca²⁺ Release SR->Ca_release Mediates Contraction Muscle Contraction Ca_release->Contraction Leads to Relaxation Muscle Relaxation Experimental_Workflow_CFU_Assay start Start: Isolate HSCs rbc_lysis RBC Lysis (if needed) start->rbc_lysis cell_count Cell Count & Viability rbc_lysis->cell_count plating Plate Cells in Methylcellulose Medium (with Todralazine HCl) cell_count->plating incubation Incubate (14 days, 37°C, 5% CO₂) plating->incubation colony_count Identify & Count Colonies incubation->colony_count end End: Analyze Data colony_count->end Troubleshooting_Logic_Vasodilation start Problem: No Vasodilation check_setup Is pre-constriction adequate? start->check_setup check_compound Is the compound solution fresh? check_setup->check_compound Yes solution_setup Solution: Optimize pre-constriction check_setup->solution_setup No check_pathway Are downstream signaling components functional? check_compound->check_pathway Yes solution_compound Solution: Prepare fresh solution check_compound->solution_compound No solution_pathway Solution: Use positive controls for downstream pathways check_pathway->solution_pathway No

References

Technical Support Center: Optimizing Todralazine Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Todralazine hydrochloride dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Ecarazine hydrochloride) is an antihypertensive agent.[1] Its primary mechanism of action is as a β2-adrenergic receptor (β2AR) blocker.[1] Additionally, it exhibits antioxidant and free radical scavenging properties.[1]

Q2: What are the reported toxicity and efficacy values for this compound in rats?

Acute intravenous toxicity and antihypertensive efficacy of Todralazine have been determined in normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR). The key values are summarized in the table below.

ParameterRat StrainValue
LD50 (Median Lethal Dose)Wistar-Kyoto (WKY)255 mg/kg
ED20 (Effective Dose for 20% reduction in blood pressure)Wistar-Kyoto (WKY)1.1 mg/kg
ED20 (Effective Dose for 20% reduction in blood pressure)Spontaneously Hypertensive (SHR)1.0 mg/kg
Data sourced from an acute intravenous toxicity and antihypertensive activity study.[2]

Q3: How should I prepare this compound for in vivo administration?

This compound has specific solubility characteristics. For in vivo administration, it is crucial to prepare a clear and stable solution. Here are some suggested protocols for solubilizing this compound:

ProtocolSolventsAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL

It may be necessary to use sonication or gentle heating to aid dissolution. Always visually inspect the solution for any precipitation before administration.

Troubleshooting Guides

Issue 1: Variability in Blood Pressure Readings

Possible Cause:

  • Stress-induced hypertension: Handling and restraint can cause significant stress in rodents, leading to transient spikes in blood pressure and masking the true effect of Todralazine.

  • Improper measurement technique: Inconsistent placement of the tail cuff or transducer can lead to inaccurate readings.

Troubleshooting Steps:

  • Acclimatize animals: Acclimate the rats to the restraint device and blood pressure measurement procedure for several days before the actual experiment.[3]

  • Maintain a calm environment: Conduct experiments in a quiet and low-stress environment.

  • Consistent technique: Ensure consistent and correct placement of the tail cuff and transducer for each measurement.

  • Multiple readings: Take multiple readings at each time point and average them to get a more reliable value.

Issue 2: No significant change in blood pressure after administration.

Possible Cause:

  • Sub-optimal dose: The administered dose may be too low to elicit a significant antihypertensive effect.

  • Improper administration: For intravenous injections, the needle may not have been correctly placed in the vein, leading to subcutaneous or intramuscular deposition of the compound.

  • Animal model: The chosen animal model may not be responsive to Todralazine. However, studies show similar effects in both normotensive and hypertensive rats.[2][4]

Troubleshooting Steps:

  • Dose-escalation study: If you are not seeing an effect at a lower dose, a carefully designed dose-escalation study is recommended (see Experimental Protocols section).

  • Verify administration technique: For intravenous injections, ensure proper technique. The appearance of a bleb or resistance during injection indicates improper placement.

  • Use of a different strain: While Todralazine has been shown to be effective in both WKY and SHR rats, consider the specific characteristics of your animal strain.

Issue 3: Signs of distress or adverse effects in animals.

Possible Cause:

  • Dose is too high: The administered dose may be approaching toxic levels.

  • Rapid injection: For intravenous administration, a rapid bolus injection can cause adverse cardiovascular effects.

  • Formulation issues: The vehicle or formulation of the drug may be causing irritation or toxicity.

Troubleshooting Steps:

  • Dose reduction: If signs of distress are observed, immediately reduce the dose in subsequent experiments.

  • Slow infusion: For intravenous administration, consider a slower infusion rate instead of a rapid bolus.

  • Vehicle control group: Always include a vehicle control group to ensure that the observed effects are due to the drug and not the vehicle.

  • Monitor for clinical signs: Closely monitor the animals for any signs of distress, such as lethargy, piloerection, or changes in breathing.

Experimental Protocols

Protocol: In Vivo Dose-Finding Study for this compound in Rats

Objective: To determine the optimal dose of this compound for achieving a significant and sustained reduction in blood pressure in spontaneously hypertensive rats (SHR).

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Spontaneously Hypertensive Rats (SHR), age and weight matched

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Restrainers for rats

  • Sterile syringes and needles (appropriate gauge for intravenous injection)

Methodology:

  • Animal Acclimatization: Acclimate SHR rats to the housing facility for at least one week. For three days prior to the experiment, acclimatize the rats to the restraint device and the tail-cuff blood pressure measurement procedure.

  • Baseline Blood Pressure Measurement: On the day of the experiment, measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for each rat.

  • Group Allocation: Randomly divide the rats into several groups (n=6-8 per group), including a vehicle control group and at least three this compound dose groups (e.g., 0.5 mg/kg, 1.0 mg/kg, and 2.0 mg/kg, administered intravenously).

  • Drug Preparation and Administration: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Administer the assigned dose or vehicle to each rat via intravenous injection into the lateral tail vein.

  • Post-administration Blood Pressure Monitoring: Measure blood pressure at multiple time points after administration (e.g., 15, 30, 60, 120, and 240 minutes) to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: Calculate the mean change in blood pressure from baseline for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.

Mandatory Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization (1 week housing, 3 days handling) baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp grouping Random Group Allocation (Vehicle + Dose Groups) baseline_bp->grouping administration Intravenous Administration grouping->administration preparation This compound Solution Preparation preparation->administration monitoring Post-administration Blood Pressure Monitoring administration->monitoring analysis Data Analysis (Dose-Response Curve) monitoring->analysis

Caption: Experimental workflow for a dose-finding study of this compound in rats.

Signaling_Pathway cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor Gs-protein coupled ac Adenylyl Cyclase b2ar:f1->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates vasodilation Smooth Muscle Relaxation (Vasodilation) pka->vasodilation Leads to todralazine Todralazine HCl todralazine->b2ar:f0 Blocks

Caption: Simplified signaling pathway of β2-adrenergic receptor and the inhibitory action of Todralazine HCl.

References

Addressing Todralazine hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Todralazine hydrochloride.

Troubleshooting Guide

Researchers may encounter difficulties dissolving this compound. The following table summarizes common issues and provides recommended solutions.

IssueObservationPotential CauseRecommended Action
Poor Dissolution in Aqueous Solutions Fine particles remain suspended or settle at the bottom of the vessel when dissolving in water or buffer.This compound has limited aqueous solubility.Increase solubility by applying ultrasonic energy to the solution. Heating the solution to 37°C can also aid dissolution.[1]
Precipitation Upon Standing The compound dissolves initially but precipitates out of solution over time, especially in aqueous solutions.The solution is likely supersaturated. Aqueous stock solutions are not recommended for storage beyond one day.[2]For long-term storage, prepare stock solutions in DMSO and store at -20°C for up to one month or -80°C for up to six months.[1][3] Aliquot to avoid repeated freeze-thaw cycles.[1][3]
Incomplete Dissolution in Organic Solvents A solid residue remains when attempting to dissolve the compound in solvents like DMSO or ethanol at high concentrations.The concentration exceeds the solubility limit of the solvent. Hygroscopic DMSO can significantly impact solubility.[3]Use newly opened DMSO.[3] For high concentration stock solutions, use DMSO with ultrasonication.[3] Refer to the solubility data table for specific concentration limits.
Formation of a Clear, but Viscous Solution The compound dissolves, but the resulting solution is thick and difficult to pipette accurately.High concentrations of co-solvents like PEG300 can increase viscosity.If viscosity is a concern, consider alternative co-solvent systems with lower concentrations of high molecular weight polymers.
Inconsistent Solubility Results Variability in the amount of compound that dissolves between experiments.Factors such as solvent purity (especially for hygroscopic solvents like DMSO), temperature, and the degree of agitation can influence solubility.[3]Standardize experimental conditions. Use fresh, high-purity solvents, control the temperature, and apply consistent agitation (e.g., vortexing, sonication) for a set duration.
Quantitative Solubility Data
SolventSolubilityMolar ConcentrationNotes
DMSO125 mg/mL[3]465.20 mM[3]Ultrasonic treatment is needed.[3] Use of newly opened, non-hygroscopic DMSO is recommended.[3]
Water14.29 mg/mL[3]53.18 mM[3]Ultrasonic treatment is needed.[3]
Ethanol1 mg/ml[1]3.72 mM
DMF5 mg/ml[1]18.61 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[1]1.86 mM

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 125 mg/mL with the aid of ultrasonication.[3] It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively affect solubility.[3]

Q2: My this compound precipitated out of the aqueous buffer during my experiment. How can I prevent this?

A2: Precipitation in aqueous solutions can occur if the concentration is too high or if the solution is stored for an extended period. It is not recommended to store aqueous solutions for more than one day.[2] To maintain solubility in aqueous-based assays, consider using a co-solvent system. For in-vivo or cell-based assays, several formulations can be used to achieve a clear solution at concentrations of at least 2.08 mg/mL.[3]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gentle heating can aid in the dissolution of this compound. Heating the solution to 37°C in a water bath, combined with vortexing or sonication, can help dissolve the compound.[1]

Q4: I am observing variability in solubility between different batches of this compound. What could be the reason?

A4: While batch-to-batch variation in the physical properties of a compound is possible, inconsistent solubility is more often due to procedural variables. Ensure that your dissolution protocol is standardized. This includes using the same grade and supplier of solvents, controlling the temperature, and applying a consistent method and duration of agitation (e.g., sonication). The hydration state of the compound and the solvent (especially hygroscopic solvents like DMSO) can also significantly impact solubility.[3]

Q5: What are some suitable co-solvent formulations for in-vivo studies?

A5: For in-vivo applications requiring a concentration of at least 2.08 mg/mL, the following co-solvent systems have been reported to yield a clear solution[3]:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile, conical tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 125 mg/mL solution, add 1 mL of DMSO to 125 mg of the compound).

  • Vortex the mixture for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Intermittently vortex the tube to ensure homogeneity.

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]

Protocol 2: Preparation of a Working Solution using a Co-Solvent System (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL, starting from a 20.8 mg/mL stock solution in DMSO.[3]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO following Protocol 1.

  • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is homogeneous.

  • Add 50 µL of Tween-80 and vortex again to ensure complete mixing.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix the final solution until it is clear and homogeneous.

Visualizations

experimental_workflow cluster_start Start: Undissolved Todralazine HCl cluster_aqueous Aqueous Solvent cluster_organic Organic Solvent cluster_cosolvent Co-Solvent Formulation start Todralazine HCl Powder aqueous Add Water or Buffer start->aqueous For aqueous assays organic Add DMSO (anhydrous) start->organic For stock solution ultrasonic_aq Apply Ultrasonication/Heat (37°C) aqueous->ultrasonic_aq Incomplete Dissolution dissolved_aq Clear Aqueous Solution ultrasonic_aq->dissolved_aq Successful precipitate Precipitation Occurs dissolved_aq->precipitate If stored > 1 day precipitate->aqueous Retry with fresh solution ultrasonic_org Apply Ultrasonication organic->ultrasonic_org High Concentration stock_solution High-Concentration Stock Solution ultrasonic_org->stock_solution cosolvent Prepare Co-Solvent System (e.g., DMSO/PEG300/Tween-80/Saline) stock_solution->cosolvent For final application working_solution Clear Working Solution for In-Vivo/In-Vitro Use cosolvent->working_solution troubleshooting_flowchart start Start: Solubility Issue Encountered solvent_type What is the solvent? start->solvent_type aqueous_issue Precipitation or poor dissolution in aqueous buffer? solvent_type->aqueous_issue Aqueous organic_issue Incomplete dissolution in organic solvent? solvent_type->organic_issue Organic use_sonication_heat Action: Apply ultrasonication and/or gentle heat (37°C). aqueous_issue->use_sonication_heat Yes check_storage Action: Do not store aqueous solutions > 1 day. Prepare fresh. aqueous_issue->check_storage No, precipitates over time check_dmso Action: Use fresh, anhydrous DMSO. Apply ultrasonication. organic_issue->check_dmso Yes end_fail Resolution: Issue Persists. Re-evaluate protocol. organic_issue->end_fail No end_success Resolution: Solubility Achieved use_sonication_heat->end_success use_cosolvent Action: Consider using a co-solvent system for better stability. check_storage->use_cosolvent use_cosolvent->end_success check_concentration Action: Verify concentration is within solubility limits. check_dmso->check_concentration check_concentration->end_success

References

Technical Support Center: Todralazine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, handling, and storage of Todralazine hydrochloride solutions to minimize degradation and ensure experimental integrity. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound solutions are pH, exposure to light, elevated temperature, and the presence of certain excipients.[1][2][3][4][5] The main chemical degradation pathways are hydrolysis and oxidation.[3]

Q2: What is the optimal pH for maintaining the stability of this compound solutions?

A2: Based on studies of the closely related compound hydralazine hydrochloride, maximum stability is achieved in acidic conditions, specifically around pH 3.5.[1][6] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.[4][7][8]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound.[2][9] For instance, studies on similar compounds show a significant loss of potency at 40°C compared to storage at 5°C.[9] It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[10][11]

Q4: Are there any excipients or common laboratory reagents that should be avoided when preparing this compound solutions?

A4: Yes. Certain sugars, including dextrose, fructose, lactose, and maltose, have been shown to adversely affect the stability of the related compound hydralazine hydrochloride.[1] It is advisable to use alternative solubilizing agents like mannitol or to prepare solutions in compatible solvents like DMSO for stock solutions, which can then be diluted in appropriate aqueous buffers immediately before use.[1][10][11]

Q5: How should I store my this compound solutions to ensure stability?

A5: For optimal stability, stock solutions should be stored in airtight, light-resistant containers at low temperatures (-20°C for up to one month or -80°C for up to six months).[10][11] Working solutions should be freshly prepared from stock solutions before each experiment and used promptly. Avoid repeated freeze-thaw cycles.[10][11]

Troubleshooting Guides

Issue 1: The this compound solution has turned yellow.

  • Possible Cause: This is a common sign of degradation, likely due to oxidation or the interaction with incompatible excipients.[2]

  • Troubleshooting Steps:

    • Verify the pH of the solution. If it is not in the optimal acidic range (around 3.5), this could be the cause.

    • Check the composition of your vehicle or buffer. The presence of certain additives like sodium bisulfite or incompatible sugars can cause discoloration and rapid degradation.[2]

    • Ensure the solution was protected from light during preparation and storage.

    • Prepare a fresh solution using a recommended solvent and buffer system, ensuring minimal exposure to light and ambient temperature.

Issue 2: I am observing a rapid loss of potency in my experimental results.

  • Possible Cause: The this compound in your working solution is likely degrading during the course of your experiment.

  • Troubleshooting Steps:

    • Review your experimental conditions. High temperatures or prolonged exposure to ambient light can lead to significant degradation.

    • Assess the pH of your experimental medium. If it is neutral or alkaline, the degradation rate will be higher.

    • Consider the stability of the drug in your specific cell culture media or buffer system, as components of the media could be accelerating degradation.

    • Prepare fresh working solutions immediately before each experiment and minimize the time between preparation and use. For longer experiments, consider replenishing the drug at appropriate intervals.

Data Summary

Table 1: Effect of pH on the Stability of Hydralazine Hydrochloride (a related compound)

pHStabilityKey Findings
3.2 - 4.4OptimalMaximum stability observed in this range.[1][6]
> 7UnstableDegradation rate increases significantly in neutral and alkaline conditions.[4][7][8]

Table 2: Influence of Temperature on the Stability of Hydralazine Hydrochloride (a related compound)

TemperatureStabilityKey Findings
5°CMore StableFavorable for short-term storage of solutions, with over 93% potency retained after 29 days in one study.[9][12]
25°C (Room Temp)Less StableSignificant degradation can occur, with a very short shelf-life observed in some formulations.[2][12]
40°CUnstableConsiderable loss of drug observed.[9]
-20°C / -80°COptimal for Long-TermRecommended for storage of stock solutions for periods of 1 to 6 months.[10][11]

Table 3: Compatibility of Hydralazine Hydrochloride (a related compound) with Common Excipients

ExcipientCompatibilityKey Findings
Dextrose, Fructose, Lactose, MaltoseIncompatibleHave adverse effects on stability.[1]
Mannitol, SorbitolCompatibleShowed good stability for up to 21 days.[1]
Phosphate and Citrate BuffersCompatibleDid not adversely affect stability in the absence of other incompatible excipients.[1]
Sodium Bisulfite, Edetate SodiumIncompatibleCaused rapid degradation and color change.[2]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for the analysis of the related compound, hydralazine hydrochloride, and can be used as a starting point for developing a validated assay for this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidic aqueous solution) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the this compound solutions under investigation with the mobile phase to a concentration within the range of the standard curve.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, perform forced degradation studies. Expose the this compound solution to various stress conditions:

      • Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.

      • Alkaline: e.g., 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solution at 80°C for 48 hours.

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent drug peak.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas of the analyte.

    • Quantify the concentration of this compound in the samples by comparing their peak areas with the standard curve.

Visualizations

G cluster_degradation Primary Degradation Pathways cluster_factors Influencing Factors Todralazine This compound in Solution Hydrolysis Hydrolysis Products Todralazine->Hydrolysis H₂O (catalyzed by H⁺/OH⁻) Oxidation Oxidation Products Todralazine->Oxidation O₂ / Light (catalyzed by metal ions) pH pH pH->Hydrolysis Temp Temperature Temp->Hydrolysis Temp->Oxidation Light Light Exposure Light->Oxidation Excipients Incompatible Excipients Excipients->Hydrolysis Excipients->Oxidation

Caption: Factors influencing the degradation of Todralazine HCl.

G cluster_workflow Stability Testing Workflow Prep Prepare Todralazine HCl Solution in Desired Vehicle Stress Expose to Stress Conditions (pH, Temp, Light) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Remaining Drug & Degradation Products Analyze->Quantify

References

Technical Support Center: Todralazine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Todralazine hydrochloride. The information is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: While a specific method for this compound may require optimization, a good starting point can be derived from methods validated for the structurally similar compound, hydralazine. A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.

Q2: What are the common degradation pathways for this compound that might be observed in an HPLC analysis?

A2: Based on forced degradation studies of similar compounds like hydralazine, this compound is likely susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1][2] For instance, hydralazine is known to be unstable in basic conditions, leading to the formation of impurity-B.[3] Therefore, it is crucial to control the pH of the mobile phase and protect samples from light and excessive heat.

Q3: How can I ensure the stability of my this compound standard and sample solutions?

A3: To ensure stability, prepare solutions fresh and protect them from light. Use a diluent that is compatible with the mobile phase and consider storing stock solutions at refrigerated temperatures for short periods. Stability studies in the analytical solution should be performed by injecting the sample and standard at regular intervals to monitor for any changes in peak area.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Column Overload:

    • Cause: Injecting too high a concentration of the analyte.

    • Solution: Reduce the injection volume or dilute the sample. The standard sample concentration in HPLC is typically 1 mg/mL.

  • Incompatible Injection Solvent:

    • Cause: The solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase whenever possible.[5]

  • Column Degradation:

    • Cause: The stationary phase has been compromised due to harsh mobile phase conditions or sample matrix effects.

    • Solution: If the problem persists with a new sample, consider washing the column with a strong solvent or replacing it if necessary.[5][6]

  • Secondary Silanol Interactions:

    • Cause: Basic analytes like Todralazine can interact with free silanol groups on the silica-based column, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%).

Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

  • Inadequate Column Equilibration:

    • Cause: The column is not sufficiently equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for an adequate amount of time, typically 10-20 column volumes, until a stable baseline is achieved.[7]

  • Fluctuations in Mobile Phase Composition:

    • Cause: Improperly mixed mobile phase or pump malfunction.

    • Solution: Ensure accurate preparation of the mobile phase and check the HPLC pump for proper functioning. Consider online degassing of the mobile phase.[6]

  • Temperature Variations:

    • Cause: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[8]

Problem 3: Extraneous or "Ghost" Peaks

Possible Causes and Solutions:

  • Contamination:

    • Cause: Contaminants in the sample, mobile phase, or from the injector.

    • Solution: Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. Flush the injector and use high-purity solvents and freshly prepared mobile phases.[5][7]

  • Carryover from Previous Injections:

    • Cause: Residual sample from a previous injection is eluted in the current run.

    • Solution: Implement a robust needle wash protocol and, if necessary, inject a blank run between samples.

  • Sample Degradation:

    • Cause: The analyte is degrading in the autosampler or on the column.

    • Solution: Prepare samples fresh and consider using a cooled autosampler. Ensure the mobile phase pH is in a range where the analyte is stable.

Experimental Protocols

Example RP-HPLC Method for Hydralazine (Adaptable for Todralazine)

This method is based on a validated procedure for a related compound and can serve as a starting point for the analysis of this compound.[4]

  • Column: Inertsil L10 (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[4]

  • Mobile Phase: Phosphate buffer and acetonitrile (77:23 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 30°C.[8]

Forced Degradation Study Protocol

To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions.[1][2]

  • Acid Degradation: Treat the sample with 0.1N HCl.[2]

  • Base Degradation: Treat the sample with 0.1N NaOH.[2]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.[1]

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).[1]

  • Photolytic Degradation: Expose the drug solution to UV light.

Data Presentation

Table 1: Comparison of HPLC Methods for Hydralazine and Related Compounds

ParameterMethod 1[4]Method 2[2]Method 3[1]
Column Inertsil L10 (150 x 4.6 mm, 5 µm)INERTSIL ODS C18 (150 x 4.6 mm, 5µ)BDS hypersil C18 (250mm x 4.6mm, 5µ)
Mobile Phase Phosphate buffer:Acetonitrile (77:23)0.1M Sodium dihydrogen phosphate:Methanol (80:20)0.05M KH2PO4 (pH 6.0):Acetonitrile (40:60)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 230 nm270 nm215 nm
Retention Time Not specified for single compound3.430 minNot specified for single compound

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape) check_overload Check for Column Overload start->check_overload Start Troubleshooting check_solvent Verify Injection Solvent Compatibility check_overload->check_solvent No solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes check_column Assess Column Health check_solvent->check_column No solution_solvent Use Mobile Phase as Sample Solvent check_solvent->solution_solvent Yes solution_column Wash or Replace Column check_column->solution_column Yes end_node Problem Resolved solution_overload->end_node solution_solvent->end_node solution_column->end_node

Caption: Troubleshooting workflow for poor peak shape.

HPLC_Analysis_Flow prep_sample Sample and Standard Preparation injection Sample Injection prep_sample->injection prep_mobile_phase Mobile Phase Preparation system_setup HPLC System Setup (Pump, Detector, Column) prep_mobile_phase->system_setup equilibration Column Equilibration system_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection Analyte Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: General workflow for HPLC analysis.

References

Potential off-target effects of Todralazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Todralazine hydrochloride. The information addresses potential issues related to off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antihypertensive agent.[1][2][3][4] Some evidence suggests it acts as a β2-adrenergic receptor (β2AR) blocker.[5] It is known to have both central and peripheral effects, including some central nervous system (CNS) depressant activity.[1][2][3][4] Additionally, it has been reported to possess antioxidant and free radical scavenging properties.[5]

Q2: Are there any known or suspected off-target effects of this compound?

Yes, based on available data and its relationship to similar compounds, potential off-target effects include:

  • Hepatotoxicity: Studies have indicated a potential for Todralazine to cause liver toxicity, possibly through interaction with histone metabolism.[6]

  • CNS Depressant Effects: The observed CNS depressant effects suggest potential interactions with neuronal signaling pathways unrelated to its primary antihypertensive action.[1][2][3][4]

  • Immunological Effects: As a hydralazine-related compound, there is a theoretical potential for immunological off-target effects, similar to the drug-induced lupus and ANCA-associated vasculitis seen with hydralazine.[7][8] The mechanism for hydralazine involves interference with calcium transport and inhibition of DNA methylation, which could be areas of investigation for Todralazine.[7][9]

Q3: My in-vitro cell-based assay shows unexpected cytotoxicity. Could this be an off-target effect of Todralazine?

Unexpected cytotoxicity could be linked to off-target effects, particularly hepatotoxicity.[6] Consider the cell type you are using. If you are working with hepatocytes or liver cell lines, the observed toxicity may be related to Todralazine's potential to interfere with histone function.[6] It is also important to rule out experimental artifacts by performing appropriate controls.

Q4: I am observing unexpected changes in gene expression in my experiment after treatment with Todralazine. What could be the cause?

Given the potential for Todralazine to affect histones and the known effects of the related compound hydralazine on DNA methylation, changes in gene expression could be an off-target effect.[6][7] Alterations in histone modifications or DNA methylation patterns can lead to widespread changes in transcription.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Culture

  • Possible Cause: Off-target cytotoxicity, potentially related to hepatotoxicity.[6]

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line.

    • Cell Line Specificity: Test the cytotoxicity of Todralazine in a panel of cell lines, including liver-derived cells (e.g., HepG2) and non-liver cells, to assess tissue-specific effects.

    • Positive Control: Include a known hepatotoxic compound (e.g., acetaminophen) as a positive control in your cytotoxicity assays.

    • Mechanism of Cell Death: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays such as caspase activity assays or Annexin V/Propidium Iodide staining.

Issue 2: Inconsistent or Unexplained Phenotypic Changes in Animal Models

  • Possible Cause: CNS depressant off-target effects or other systemic toxicities.[1][2][3][4]

  • Troubleshooting Steps:

    • Behavioral Monitoring: Carefully monitor animals for signs of sedation, lethargy, or other behavioral changes that could indicate CNS effects.

    • Dose Escalation Study: Conduct a dose escalation study to identify the maximum tolerated dose (MTD) and observe the onset of any adverse phenotypes.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of major organs, with a particular focus on the liver and brain, to identify any tissue damage.

    • Control for Vasodilation: Since Todralazine is a vasodilator, ensure that observed effects are not secondary to significant changes in blood pressure by monitoring this parameter.

Data Presentation

Table 1: Acute Toxicity and Antihypertensive Activity of Todralazine and a Novel Analog (KB1) in Rats [10]

CompoundAnimal ModelLD50 (mg/kg)ED20% (mg/kg)
Todralazine Wistar-Kyoto (WKY)2551.1
Spontaneously Hypertensive (SHR)Not Reported1.0
KB1 (Analog) Wistar-Kyoto (WKY)729.8
Spontaneously Hypertensive (SHR)432.5

LD50: Median lethal dose. ED20%: Dose required to produce a 20% reduction in blood pressure.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment

  • Cell Culture: Plate HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., acetaminophen).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Histone Acetylation Assay

  • Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest the cells and perform histone extraction using a commercial kit or standard acid extraction protocols.

  • Western Blotting:

    • Separate the extracted histones on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Mandatory Visualizations

Todralazine_Primary_Signaling_Pathway Todralazine Todralazine hydrochloride Beta2AR β2-Adrenergic Receptor Todralazine->Beta2AR Inhibition AC Adenylyl Cyclase Beta2AR->AC Inhibition cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Smooth_Muscle Vascular Smooth Muscle Relaxation PKA->Smooth_Muscle Reduced Phosphorylation Vasodilation Vasodilation & Reduced Blood Pressure Smooth_Muscle->Vasodilation

Caption: Proposed primary signaling pathway of this compound.

Todralazine_Off_Target_Hepatotoxicity_Pathway Todralazine Todralazine hydrochloride Histone_Metabolism Histone Metabolism (e.g., Acetylation) Todralazine->Histone_Metabolism Potential Interaction Gene_Expression Altered Gene Expression Histone_Metabolism->Gene_Expression Cellular_Stress Cellular Stress & Dysfunction Gene_Expression->Cellular_Stress Hepatotoxicity Hepatotoxicity Cellular_Stress->Hepatotoxicity

Caption: Potential off-target pathway leading to hepatotoxicity.

Experimental_Workflow_Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Cell_Specificity Test in Multiple Cell Lines Dose_Response->Cell_Specificity Mechanism Investigate Mechanism of Cell Death Cell_Specificity->Mechanism Analysis Analyze Data & Draw Conclusions Mechanism->Analysis

Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Managing Todralazine Hydrochloride-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Todralazine hydrochloride-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?

A1: The precise mechanism is not fully elucidated, but evidence suggests a multi-faceted process. Todralazine, a hydralazine derivative, is thought to induce liver injury through two primary pathways. Firstly, it can inhibit histone acetyltransferase, leading to histone hypoacetylation.[1][2][3][4] This impairment of histone acetylation in hepatocytes can hinder liver regeneration, potentially exacerbating injury.[1][2] Secondly, like its parent compound hydralazine, Todralazine may be metabolized by hepatic enzymes, such as N-acetyltransferase (NAT) and Cytochrome P450 (CYP) enzymes, into reactive metabolites.[5][6][7][8][9][10][11][12] These reactive intermediates can form protein adducts, triggering an immune-mediated response that resembles autoimmune hepatitis.[5][8] Oxidative stress and mitochondrial dysfunction are also considered contributing factors to the overall hepatotoxicity.[13][14][15][16][17]

Q2: Why is it difficult to create a consistent animal model of this compound-induced hepatotoxicity?

A2: Todralazine-induced hepatotoxicity is considered an idiosyncratic drug reaction, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.[18][19][20][21][22] These types of reactions are notoriously difficult to reproduce in standard animal models which often lack the specific genetic or immunological predispositions found in susceptible humans.[18][19][20][22] Factors such as genetic polymorphisms in metabolic enzymes like N-acetyltransferase (NAT2) can significantly influence an individual's susceptibility.[6][10][11][12][23]

Q3: What are the key biochemical markers to assess this compound-induced hepatotoxicity?

A3: The primary biochemical markers for assessing liver injury in animal models include:

  • Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.

  • Aspartate Aminotransferase (AST): Another enzyme that is elevated in cases of liver cell damage.

  • Alkaline Phosphatase (ALP): Typically elevated in cholestatic (bile flow obstruction) liver injury.

  • Total Bilirubin (TBIL): An indicator of the liver's ability to conjugate and excrete bilirubin. Elevated levels suggest impaired liver function.

  • Gamma-Glutamyl Transferase (GGT): Often measured alongside ALP to assess for cholestatic injury.

Q4: What histopathological changes are expected in the liver of animal models with this compound-induced hepatotoxicity?

A4: Based on the proposed mechanisms, expected histopathological findings may include:

  • Hepatocellular necrosis and/or apoptosis: Indicating direct cell death.

  • Inflammatory cell infiltration: Primarily lymphocytes and plasma cells, consistent with an immune-mediated response.

  • Steatosis (fatty liver): Accumulation of lipid droplets within hepatocytes.

  • Evidence of impaired regeneration: Such as a low mitotic index in the presence of injury.

  • Fibrosis: In chronic exposure models, the persistent inflammation can lead to the deposition of collagen and other extracellular matrix proteins.

Q5: Are there any potential therapeutic interventions to manage this compound-induced hepatotoxicity in an experimental setting?

A5: Yes, based on the proposed mechanisms, several experimental interventions could be explored:

  • Antioxidants: Compounds like N-acetylcysteine (NAC) or silymarin could be used to counteract the oxidative stress component of the liver injury.

  • Nrf2 Activators: The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[24][25][26][27][28] Activating this pathway may enhance the liver's ability to cope with oxidative stress.

  • Immunomodulatory agents: Given the potential for an autoimmune-like response, immunosuppressants could be investigated, although this may interfere with the study of the injury mechanism itself.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound-induced hepatotoxicity in animal models.

Issue Possible Cause Troubleshooting Steps
High variability in liver injury markers between animals in the same treatment group. 1. Genetic variability in metabolic enzymes (e.g., NAT2 in certain strains).2. Inconsistent drug administration (e.g., gavage technique).3. Underlying subclinical infections in the animal colony.1. Use an inbred strain of mice or rats to minimize genetic variability. Consider pre-screening for metabolic enzyme activity if feasible.2. Ensure consistent and accurate dosing techniques. For oral gavage, ensure the drug is delivered to the stomach and not the lungs.3. Maintain a specific-pathogen-free (SPF) animal facility and monitor for any signs of illness.
Failure to induce significant hepatotoxicity. 1. Inappropriate dose or duration of this compound administration.2. Animal strain is resistant to the toxic effects.3. The mechanism is primarily idiosyncratic and not easily induced in a standard model.1. Perform a dose-response study to determine the optimal dose and duration for inducing hepatotoxicity in your chosen animal model.2. Try a different, more susceptible strain of mice or rats.3. Consider using a co-treatment model, for example, with a low dose of lipopolysaccharide (LPS) to create an inflammatory stress environment, which can sometimes unmask idiosyncratic toxicity.
Unexpected animal mortality. 1. Dose of this compound is too high.2. Off-target toxicity affecting other organs.3. Severe, fulminant hepatic failure.1. Reduce the dose of this compound.2. Perform a gross necropsy and histopathological examination of other organs (e.g., kidneys, heart) to check for off-target effects.3. Monitor animals more frequently for clinical signs of distress and consider humane endpoints.
Biochemical markers do not correlate with histopathological findings. 1. Timing of sample collection may be suboptimal.2. The type of liver injury (e.g., cholestatic vs. hepatocellular) may not be fully captured by the chosen biochemical markers.1. Conduct a time-course study to determine the peak of biochemical and histopathological changes.2. Ensure a comprehensive panel of liver injury markers is being used (ALT, AST, ALP, GGT, and bilirubin).

Quantitative Data Summary

The following tables provide a representative summary of expected quantitative data from animal models of drug-induced hepatotoxicity. Note: This data is generalized and should be adapted based on the specific experimental conditions and animal model used.

Table 1: Representative Serum Biochemical Markers in a Rat Model of this compound-Induced Hepatotoxicity

Parameter Control Group Todralazine-Treated Group
ALT (U/L) 30 - 50150 - 300
AST (U/L) 80 - 120300 - 500
ALP (U/L) 150 - 250300 - 450
Total Bilirubin (mg/dL) 0.1 - 0.30.5 - 1.5

Table 2: Representative Liver Tissue Oxidative Stress Markers in a Mouse Model of this compound-Induced Hepatotoxicity

Parameter Control Group Todralazine-Treated Group
Malondialdehyde (MDA) (nmol/mg protein) 1.0 - 2.04.0 - 7.0
Reduced Glutathione (GSH) (µmol/g tissue) 8.0 - 10.03.0 - 5.0
Superoxide Dismutase (SOD) (U/mg protein) 100 - 15050 - 80

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity with this compound in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). The final concentration should be such that the required dose can be administered in a volume of 10 mL/kg body weight.

  • Dosing Regimen:

    • Acute Model: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 50-100 mg/kg.

    • Sub-chronic Model: Administer this compound daily via oral gavage at a dose of 25-50 mg/kg for 14-28 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Sample Collection: At the end of the study period (e.g., 24 hours for the acute model), euthanize animals via an approved method.

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Perfuse the liver with ice-cold saline and collect liver tissue for histopathology and analysis of oxidative stress markers.

Protocol 2: Histopathological Evaluation of Liver Tissue

  • Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Consider additional stains such as Masson's trichrome for fibrosis or Oil Red O for steatosis (on frozen sections).

  • Microscopic Examination: Examine the stained sections under a light microscope by a qualified pathologist blinded to the treatment groups. Score the degree of necrosis, inflammation, steatosis, and fibrosis.

Visualizations

Todralazine_Hepatotoxicity_Pathway Todralazine Todralazine hydrochloride Metabolism Hepatic Metabolism (NAT2, CYP1A2) Todralazine->Metabolism Metabolized by Histone Histone Acetyltransferase (HAT) Todralazine->Histone Inhibits ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites Generates ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts Forms OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress Induces ImmuneResponse Immune Response (Autoimmune-like Hepatitis) ProteinAdducts->ImmuneResponse Triggers HepatocellularInjury Hepatocellular Injury & Necrosis ImmuneResponse->HepatocellularInjury Hypoacetylation Histone Hypoacetylation Histone->Hypoacetylation Leads to Regeneration Impaired Liver Regeneration Hypoacetylation->Regeneration Causes Regeneration->HepatocellularInjury Exacerbates MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Contributes to MitochondrialDysfunction->HepatocellularInjury

Caption: Proposed signaling pathways in this compound-induced hepatotoxicity.

Experimental_Workflow AnimalSelection Animal Selection (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Dosing Todralazine HCl Administration (i.p. or gavage) Acclimatization->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Blood Blood Collection (Cardiac Puncture) Euthanasia->Blood Liver Liver Tissue Collection Euthanasia->Liver Serum Serum Separation Blood->Serum Histology Histopathology (H&E, Trichrome) Liver->Histology Oxidative Oxidative Stress Analysis (MDA, GSH) Liver->Oxidative Biochemistry Biochemical Analysis (ALT, AST, ALP, etc.) Serum->Biochemistry Troubleshooting_Logic rect rect Start High Variability in Results? Cause1 Genetic Variability? Start->Cause1 Yes NoToxicity No Significant Hepatotoxicity? Start->NoToxicity No Cause2 Dosing Inconsistency? Cause1->Cause2 No Solution1 Use Inbred Strain Cause1->Solution1 Yes Solution2 Refine Dosing Technique Cause2->Solution2 Cause3 Dose/Duration Inadequate? NoToxicity->Cause3 Yes Cause4 Resistant Strain? Cause3->Cause4 No Solution3 Dose-Response Study Cause3->Solution3 Yes Solution4 Change Animal Strain Cause4->Solution4

References

Method refinement for consistent Todralazine hydrochloride results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals achieve consistent and reliable results with Todralazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anti-hypertensive agent that functions as a β2-adrenergic receptor (β2AR) blocker.[1] Additionally, it possesses antioxidant and free-radical scavenging properties.[1]

Q2: What is the recommended storage procedure for this compound stock solutions?

For optimal stability, it is recommended to aliquot and store stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

Q3: Is this compound suitable for in vivo studies?

Yes, this compound has been used in in vivo studies with animal models.[2] It is crucial to select an appropriate solvent and administration route based on the specific experimental design.[1]

Q4: What are the known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, its parent compound, hydralazine, is known to have a range of side effects that could indicate potential off-target activities. As a vasodilator, it can cause reflex tachycardia and other cardiovascular effects.[3][4] Researchers should consider the possibility of unforeseen effects and include appropriate controls in their experiments.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antihypertensive effects in vivo.

Possible Cause 1: Improper Solution Preparation and Stability

  • Recommendation: this compound's stability can be influenced by the vehicle and pH. For its related compound, hydralazine, stability is optimal at a pH of 3.5 and decreases as the pH becomes more alkaline.[5] Hydralazine has also shown instability in solutions containing dextrose.[6][7]

    • Prepare solutions fresh for each experiment.

    • If using a vehicle other than saline or corn oil, verify the pH and compatibility.

    • Avoid using solutions that have changed color, as this may indicate degradation.[5]

Possible Cause 2: Animal-to-Animal Variability

  • Recommendation: The metabolic rate of related hydrazinophthalazine compounds like hydralazine can vary significantly between individual animals due to genetic factors, such as acetylator status.[8][9] This can lead to different plasma concentrations and varied responses to the same dose.

    • Increase the number of animals per group to account for individual variability.

    • If feasible, phenotype animals for acetylator status prior to the experiment.

    • Monitor for side effects such as tachycardia or lethargy, which may indicate high plasma concentrations in "slow acetylator" animals.

Possible Cause 3: Incorrect Dosing

  • Recommendation: The dose-response relationship for this compound may be steep, meaning small variations in dose could lead to significant differences in effect.[10][11][12]

    • Carefully calculate and administer the correct dose based on the animal's body weight.

    • Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

Issue 2: Unexpected or contradictory results in cell-based assays.

Possible Cause 1: Inappropriate Cell Culture Conditions

  • Recommendation: The choice of cell line and culture conditions can significantly impact the experimental outcome.

    • Ensure the cell line used expresses the target β2-adrenergic receptors.

    • Culture cells in the recommended medium and conditions, ensuring they are healthy and in the logarithmic growth phase before treatment.[13]

    • Consider the potential for the solvent (e.g., DMSO) to have effects on the cells at higher concentrations and include a vehicle control.

Possible Cause 2: Degradation of this compound in Culture Medium

  • Recommendation: The stability of this compound in complex cell culture media over time is not well-documented.

    • Minimize the time between adding the compound to the media and treating the cells.

    • For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Quantitative Data

Table 1: In Vivo Efficacy and Toxicity of this compound in Rats

ParameterAnimal ModelValue
LD50 (Intravenous)Wistar-Kyoto (WKY) Rats255 mg/kg
ED20% (Antihypertensive Activity)Wistar-Kyoto (WKY) Rats1.1 mg/kg
ED20% (Antihypertensive Activity)Spontaneously Hypertensive Rats (SHR)1.0 mg/kg
Data sourced from a study on a novel Todralazine analog, providing comparative data for Todralazine (Td).[2]

Table 2: Dose-Response Parameters for Hydralazine (a related compound) in Humans

ParameterAcetylator StatusValue
D50 (Daily dose for 50% max response)Slow Acetylators0.87 mg/kg
D50 (Daily dose for 50% max response)Fast Acetylators1.68 mg/kg
Emax (Maximum antihypertensive response)-9.4 mm Hg
This data for the related compound hydralazine illustrates the impact of metabolic phenotype on drug response.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a method for preparing a clear solution of this compound for in vivo experiments.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the solution and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Note: This protocol yields a clear solution of ≥ 2.08 mg/mL. For continuous dosing periods exceeding half a month, this formulation should be used with caution. It is recommended to prepare the working solution fresh on the day of use.[1]

Visualizations

Todralazine_Signaling_Pathway Todralazine Todralazine hydrochloride Beta2AR β2-Adrenergic Receptor Todralazine->Beta2AR Blocks Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway Blockade by Todralazine.

Todralazine_Antioxidant_Mechanism Todralazine Todralazine hydrochloride ROS Reactive Oxygen Species (ROS) Todralazine->ROS Scavenges NADPH_Oxidase NADPH Oxidase Todralazine->NADPH_Oxidase Inhibits Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Causes NADPH_Oxidase->ROS Produces

Caption: Antioxidant Mechanism of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Verify Solution Preparation & Stability Start->Check_Solution Check_Dose Review Dosing Calculations Start->Check_Dose Check_Animals Assess Animal Variability Start->Check_Animals Check_Cells Evaluate Cell Culture Conditions Start->Check_Cells Outcome_OK Results Consistent Check_Solution->Outcome_OK Check_Dose->Outcome_OK Outcome_Not_OK Consult Further Check_Animals->Outcome_Not_OK Check_Cells->Outcome_OK

Caption: Workflow for Troubleshooting Inconsistent Todralazine Results.

References

Long-term storage and stability of Todralazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of Todralazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years) to ensure stability for over three years.[1] The compound is shipped under ambient temperature as it is considered stable for a few weeks during ordinary shipping.[1]

Q2: How should I store solutions of this compound?

A2: this compound solutions, typically prepared in DMSO, require specific storage conditions to prevent degradation.[1][2] For stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.[2] Storage at -80°C is suitable for up to 6 months, while storage at -20°C is recommended for up to 1 month.[2] Always ensure the container is sealed to protect from moisture.[2]

Q3: Is this compound sensitive to light?

Q4: What is the expected shelf life of this compound?

A4: When stored properly under the recommended conditions, solid this compound has a shelf life of over three years.[1] The shelf life of solutions is shorter, with recommendations of 1 month at -20°C and 6 months at -80°C.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.Verify that the compound (solid and solutions) has been stored at the correct temperature, protected from light and moisture. Consider preparing a fresh stock solution from solid material.
Precipitation observed in a stock solution after thawing. Poor solubility or exceeding the solubility limit in the chosen solvent. The solution may have been frozen for too long or subjected to multiple freeze-thaw cycles.Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, prepare a fresh, lower concentration solution. Always aliquot stock solutions to minimize freeze-thaw cycles.[2]
Discoloration of the solid compound or solution. Potential degradation of the compound. For related compounds like hydralazine, this can be an indicator of instability.Do not use the discolored compound. Discard it and use a fresh, properly stored batch for your experiments.
Inconsistent results between different batches of the compound. Variation in purity or degradation of one of the batches.Always check the certificate of analysis for each batch. If possible, perform a quality control check (e.g., HPLC) to confirm the purity and integrity of the compound before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid Powder0 - 4°CShort-term (days to weeks)Dry, dark conditions.[1]
Solid Powder-20°CLong-term (months to years)Dry, dark conditions for optimal stability (>3 years).[1]
Stock Solution (in DMSO)-20°CUp to 1 monthSealed storage, away from moisture.[2] Aliquot to avoid freeze-thaw cycles.[2]
Stock Solution (in DMSO)-80°CUp to 6 monthsSealed storage, away from moisture.[2] Aliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability (Stress Testing)

This protocol outlines a general approach for forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:

    • Acidic Hydrolysis: Add 1N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 1N NaOH and incubate at a controlled temperature. The related compound dihydralazine shows rapid degradation in alkaline conditions.[4][5]

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[6][7][8][9]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) to determine the extent of degradation and identify degradation peaks.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Todralazine HCl Stock Solution acid Acidic Hydrolysis prep->acid Expose Aliquots base Basic Hydrolysis prep->base Expose Aliquots oxidative Oxidative Degradation prep->oxidative Expose Aliquots thermal Thermal Degradation prep->thermal Expose Aliquots photo Photostability prep->photo Expose Aliquots sampling Collect Samples at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_interp Data Interpretation hplc->data_interp signaling_pathway Simplified Signaling Pathway of this compound todralazine Todralazine HCl beta2ar β2-Adrenergic Receptor todralazine->beta2ar Blocks g_protein G Protein (Gs) beta2ar->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation) pka->cellular_response Phosphorylates targets leading to epinephrine Epinephrine epinephrine->beta2ar Activates

References

Technical Support Center: Overcoming Resistance to Todralazine Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Todralazine hydrochloride (Hydralazine). The focus is on addressing specific experimental issues, particularly the challenge of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Todralazine (Hydralazine) in cancer cell lines?

A1: While historically known as a vasodilator for treating hypertension[1][2][3][4][5], in oncology research, Todralazine (Hydralazine) is primarily investigated as a DNA methyltransferase (DNMT) inhibitor.[6][7] By inhibiting DNMTs, it can lead to the demethylation of promoter regions of tumor suppressor genes that were epigenetically silenced. This can restore their expression, leading to anti-cancer effects such as growth inhibition, cell cycle arrest, and apoptosis.[6][7][8] A secondary mechanism involves the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), which can activate the HIF pathway.[1]

Q2: My cancer cell line is not responding to Todralazine treatment. What are the possible reasons?

A2: Lack of response to Todralazine as a single agent can occur for several reasons:

  • Intrinsic Resistance: The cell line may not rely on DNA hypermethylation to silence key tumor suppressor genes.

  • Suboptimal Concentration: The concentration of Todralazine may be too low to effectively inhibit DNMTs.

  • Insufficient Treatment Duration: The epigenetic changes induced by Todralazine can take time to manifest phenotypically.

  • Cell Culture Conditions: Factors in the media or serum may interfere with drug activity.

Q3: How can I potentiate the anti-cancer effects of Todralazine?

A3: The most effective strategy to enhance the efficacy of Todralazine is through combination therapy. Due to its epigenetic mechanism, Todralazine can re-sensitize cancer cells to other treatments. Combining it with histone deacetylase (HDAC) inhibitors, such as valproic acid or panobinostat, has shown synergistic effects in inhibiting the growth of cancer cell lines.[6][9] This dual-epigenetic drug approach can be more effective than either agent alone.[6]

Q4: Can Todralazine help overcome resistance to conventional chemotherapy?

A4: Yes, one of the most promising applications of Todralazine in cancer research is its ability to overcome resistance to standard chemotherapeutic agents. Studies have shown that pre-treatment or co-treatment with Todralazine can re-sensitize resistant cells to drugs like doxorubicin, cisplatin, and gemcitabine.[9][10][11][12] For example, combining Todralazine with doxorubicin and disulfiram significantly lowered the required dose of doxorubicin to kill resistant breast cancer cells.[10][11][12]

Troubleshooting Guide

Problem: No significant growth inhibition is observed with single-agent Todralazine treatment.

Potential Cause 1: Suboptimal Drug Concentration or Treatment Duration. Hydralazine alone may not have strong growth-inhibitory properties at concentrations effective for DNA demethylation.[9] Its effects are often more pronounced when combined with other agents.

Solution:

  • Perform a Dose-Response and Time-Course Experiment: Test a wide range of Todralazine concentrations (e.g., 10-200 µM) over several time points (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your specific cell line.

  • Consult Published Data: Refer to the table below for effective concentrations used in various cancer cell lines.

Potential Cause 2: Cell Line-Specific Resistance. The targeted tumor suppressor genes in your cell line may not be silenced by hypermethylation, or the cells may have robust compensatory signaling pathways.

Solution:

  • Assess Methylation Status: If possible, perform methylation-specific PCR (MSP) or bisulfite sequencing on key tumor suppressor genes relevant to your cancer type to confirm if hypermethylation is a prevalent mechanism.

  • Implement Combination Therapy: This is the most effective strategy. Combine Todralazine with an HDAC inhibitor like valproic acid or with the chemotherapy agent to which the cells have become resistant. This can create a synergistic effect, leading to cell death.[6][9]

Data Presentation

Table 1: Effective Concentrations of Todralazine (Hydralazine) in Cancer Cell Lines
Cell LineCancer TypeEffective Concentration (EC50 / IC50)ObservationReference
DU145Prostate Cancer50.00 µM (EC50)Most sensitive among tested prostate cancer lines.[6]
MCF-7 (Wild-Type)Breast Cancer165.1 µM (IC50)As a single agent.[12]
HeLaCervical Cancer40 µMResulted in 52.12% growth inhibition after 72h.[8]
CaSkiCervical Cancer40 µMResulted in 44.31% growth inhibition after 72h.[8]
Table 2: Synergistic Effect of Todralazine (Hydralazine) in Combination with Doxorubicin (DOX) and Disulfiram (Dis) on MCF-7 Breast Cancer Cells
Cell LineTreatmentIC50 of DoxorubicinFold Reduction in IC50Reference
MCF-7_WT (Wild-Type)DOX alone0.24 µM-[10][11]
DOX + Dis (0.03µM) + Hyd (20µM)0.012 µM20.0x[10][11]
MCF-7_DoxR (Resistant)DOX alone1.13 µM-[10][11]
DOX + Dis (0.03µM) + Hyd (20µM)0.44 µM2.6x[10][11][12]

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol is used to assess the cytotoxic effects of Todralazine.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Todralazine (and any combination drugs) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of cells undergoing apoptosis following drug treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat with Todralazine (alone or in combination) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.

Mandatory Visualizations

epigenetic_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_outcome Therapeutic Outcome DNA DNA with Hypermethylated Tumor Suppressor Gene (TSG) Promoter DNMT DNMT Enzyme TSG_active TSG Re-expression DNA->TSG_active Leads to DNMT->DNA Demethylation TSG_silenced TSG Transcription Silenced DNMT->TSG_silenced Maintains Methylation Todralazine Todralazine (Hydralazine) Todralazine->DNMT Inhibits Apoptosis Apoptosis TSG_active->Apoptosis Growth_Inhibition Growth Inhibition TSG_active->Growth_Inhibition

Caption: Epigenetic mechanism of Todralazine (Hydralazine) in cancer cells.

experimental_workflow cluster_treatment Treatment Groups (48-72h) cluster_assays Endpoint Assays start Seed Cancer Cells (e.g., Drug-Resistant Line) control Vehicle Control start->control todralazine Todralazine Alone start->todralazine chemo Chemotherapy Drug Alone start->chemo combo Todralazine + Chemo Combination start->combo viability Cell Viability (MTT Assay) control->viability todralazine->viability chemo->viability combo->viability apoptosis Apoptosis (Annexin V Staining) combo->apoptosis clonogenic Colony Formation (Clonogenic Assay) combo->clonogenic analysis Data Analysis (Calculate Combination Index, etc.) viability->analysis

Caption: Workflow for assessing synergy between Todralazine and chemotherapy.

troubleshooting_flowchart start Start: Cells show resistance to Todralazine treatment q1 Is this a single-agent treatment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No, it's a combo therapy q2 Have you performed a dose-response curve (10-200 µM) and time-course (24-96h)? a1_yes->q2 sol3 Action: Combine Todralazine with an HDAC inhibitor (e.g., Valproic Acid) or a relevant chemotherapy drug. a1_no->sol3 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes, and still no effect sol1 Action: Perform dose-response and time-course experiments to find optimal conditions. a2_no->sol1 sol2 Conclusion: Cell line likely has intrinsic resistance to single-agent. Proceed to combination therapy. a2_yes->sol2 sol2->sol3

Caption: Troubleshooting flowchart for Todralazine resistance in cell lines.

References

Technical Support Center: Todralazine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Todralazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antihypertensive agent. Its primary mechanism of action is as a β2-adrenergic receptor (β2AR) blocker. Additionally, it exhibits antioxidant and free radical scavenging properties.[1] It is a direct-acting smooth muscle relaxant, functioning as a vasodilator primarily in resistance arterioles.[2]

Q2: What are the common experimental models used to study this compound?

Commonly used models include in vivo studies with normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) to assess antihypertensive effects.[1] In vitro studies often utilize isolated aortic rings to investigate direct vasodilatory effects and mechanisms.

Q3: What are the key considerations for preparing this compound solutions?

This compound is soluble in DMSO.[3] For in vivo studies, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to ensure the compound is fully dissolved, using gentle heating or sonication if necessary, to avoid precipitation and inaccurate dosing. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation.

Q4: What are potential sources of variability in in vivo blood pressure studies with this compound?

Several factors can contribute to variability in blood pressure measurements, including:

  • Animal Strain and Genetics: Different rat strains can exhibit varied responses to antihypertensive drugs.

  • Age and Sex of Animals: These biological variables can influence baseline blood pressure and drug metabolism.

  • Method of Blood Pressure Measurement: The technique used (e.g., tail-cuff vs. telemetry) can introduce variability. Consistent and proper technique is crucial.

  • Acclimatization of Animals: Ensuring animals are properly acclimated to the experimental setup minimizes stress-induced blood pressure fluctuations.

  • Drug Formulation and Administration: Incomplete solubilization or inconsistent administration of this compound can lead to variable dosing and erratic results.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Vasodilation Assay Results

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inconsistent Tissue Preparation Ensure uniform size and thickness of aortic rings. Handle tissues gently to avoid endothelial damage.
Suboptimal Buffer Conditions This compound's stability is pH-dependent. Maintain a consistent pH of the Krebs-Henseleit buffer (typically 7.4). Prepare fresh buffer for each experiment.
Compound Precipitation Observe the organ bath for any signs of precipitation upon adding this compound. If precipitation occurs, reconsider the solvent and final concentration. A lower final DMSO concentration is preferable.
Endothelial Dysfunction Test the viability of the endothelium with an acetylcholine challenge. If relaxation is less than expected, the tissue may be damaged.
Photodegradation Protect this compound solutions from light, as some hydrazine derivatives can be light-sensitive.
Issue 2: Inconsistent Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHRs)

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inaccurate Dosing Verify the concentration of the dosing solution. Ensure complete solubilization of this compound in the vehicle. Use precise administration techniques (e.g., oral gavage, intravenous injection).
Animal Stress Acclimate SHRs to the handling and blood pressure measurement procedures for several days before the experiment to minimize stress-induced hypertension.
Pharmacokinetic Variability Consider the route of administration and its impact on bioavailability. Oral administration may lead to more variability than intravenous administration due to first-pass metabolism.
Baseline Blood Pressure Fluctuations Measure baseline blood pressure at the same time each day to account for circadian variations. Ensure a stable baseline before drug administration.
Dehydration or Food Intake Ensure animals have free access to food and water, as their hydration and nutritional status can influence blood pressure.

Experimental Protocols

Key Experiment 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

Methodology

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (200-250 g).

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

    • Remove adherent connective tissue and fat.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.

    • Induce contraction with phenylephrine (1 µM).

    • Once the contraction is stable, assess endothelial integrity by adding acetylcholine (10 µM). A relaxation of >70% indicates a healthy endothelium.

  • Concentration-Response Curve:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, cumulatively add this compound (e.g., 1 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

Key Experiment 2: In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

Methodology

  • Animal Model:

    • Use male spontaneously hypertensive rats (SHRs) aged 12-16 weeks with established hypertension.

    • House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Blood Pressure Measurement:

    • Acclimate the rats to the blood pressure measurement apparatus (e.g., tail-cuff plethysmography) for at least 3-5 days prior to the experiment.

    • Measure baseline systolic and diastolic blood pressure and heart rate.

  • Drug Administration:

    • Prepare a fresh solution of this compound in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at various doses.

    • Include a vehicle control group.

  • Data Collection and Analysis:

    • Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

    • Calculate the percentage reduction in blood pressure from baseline for each dose.

    • Determine the ED20% (the dose required to produce a 20% reduction in blood pressure).[1]

Data Presentation

Table 1: Antihypertensive Activity of Todralazine in Wistar-Kyoto (WKY) and Spontaneously Hypertensive (SHR) Rats

CompoundAnimal ModelED20% (mg/kg)
TodralazineWKY1.1
TodralazineSHR1.0

ED20%: The effective dose required to produce a 20% reduction in blood pressure.[1]

Visualizations

experimental_workflow cluster_invitro In Vitro Vasodilation Assay cluster_invivo In Vivo Antihypertensive Assay a Aortic Ring Preparation b Mounting in Organ Bath a->b c Equilibration & Viability Check b->c d Pre-contraction (Phenylephrine) c->d e Cumulative Dosing (Todralazine HCl) d->e f Record Relaxation e->f g SHR Acclimatization h Baseline BP Measurement g->h i Drug Administration (Todralazine HCl) h->i j Post-Dose BP Measurement i->j k Data Analysis (ED20%) j->k

Figure 1. Experimental workflow for assessing this compound effects.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell todralazine Todralazine hydrochloride beta2ar β2-Adrenergic Receptor todralazine->beta2ar Blocks ip3 IP3-induced Ca2+ Release Inhibition todralazine->ip3 Potentially Inhibits ca_release Ca2+ Release from Sarcoplasmic Reticulum beta2ar->ca_release Stimulates ip3->ca_release Inhibits contraction Muscle Contraction ca_release->contraction relaxation Vasodilation contraction->relaxation Inhibition leads to

Figure 2. Proposed signaling pathway for this compound-induced vasodilation.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start High Experimental Variability Observed check_solution Verify Compound Solubility & Stability start->check_solution check_protocol Review Experimental Protocol Consistency start->check_protocol check_animals Assess Animal Handling & Health start->check_animals check_equipment Calibrate & Validate Equipment start->check_equipment outcome Reduced Variability & Reproducible Data check_solution->outcome check_protocol->outcome check_animals->outcome check_equipment->outcome

Figure 3. Logical relationship for troubleshooting experimental variability.

References

Validation & Comparative

A Comparative Guide to Todralazine Hydrochloride and Dihydralazine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Todralazine hydrochloride and dihydralazine, two antihypertensive agents, to assist researchers, scientists, and drug development professionals in their investigations. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.

Overview and Chemical Structures

This compound (also known as Ecarazine) and dihydralazine are both phthalazine derivatives used in the management of hypertension. While they share a common structural backbone, their distinct substitutions lead to differences in their pharmacological profiles.

  • This compound: An antihypertensive agent with purported beta-2 adrenergic receptor (β2AR) blocking and antioxidant properties, acting through both central and peripheral mechanisms.[1]

  • Dihydralazine: A direct-acting vasodilator that relaxes vascular smooth muscle, primarily in arterioles, leading to a reduction in peripheral resistance.[2] Its effects are considered very similar to those of its more widely studied analog, hydralazine.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and dihydralazine. It is important to note that direct comparative studies providing head-to-head quantitative data are limited. The data for dihydralazine's in vitro potency is extrapolated from studies on the closely related compound, hydralazine, due to a lack of specific data for dihydralazine.

ParameterThis compoundDihydralazineSource
In Vivo Antihypertensive Efficacy ED20% (Blood Pressure Reduction): 1.0-1.1 mg/kg (i.v. in rats)Mean Blood Pressure Reduction: 16/11 mmHg (in hypertensive patients, as part of combination therapy)[4],[5]
In Vitro Vasodilatory Potency Data not availableEC50 (Hydralazine): 3.6 µM (mesenteric arteries); 16-20 µM (rabbit aorta)[6]
Acute Toxicity LD50: 255 mg/kg (i.v. in WKY rats)Data not available[4]

Note: The EC50 values for dihydralazine are based on data for hydralazine, which is structurally and functionally similar. Direct EC50 data for dihydralazine was not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

Dihydralazine

Dihydralazine is a direct-acting vasodilator. Its mechanism of action involves multiple pathways within vascular smooth muscle cells, leading to their relaxation and a subsequent decrease in blood pressure. The primary proposed mechanisms include:

  • Inhibition of Intracellular Calcium Release: Dihydralazine is thought to inhibit the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[7][8] This reduction in intracellular calcium concentration prevents the activation of myosin light chain kinase, a key enzyme in muscle contraction.

  • Stimulation of Nitric Oxide (NO) - cGMP Pathway: Dihydralazine may stimulate the release of nitric oxide (NO) from endothelial cells.[2] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, activates protein kinase G (PKG), which promotes vasorelaxation.[2]

dihydralazine_pathway cluster_ec Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Dihydralazine Dihydralazine NO_Synthase eNOS Dihydralazine->NO_Synthase Stimulates IP3R IP3 Receptor Dihydralazine->IP3R Inhibits VascularSmoothMuscleCell Vascular Smooth Muscle Cell EndothelialCell Endothelial Cell EndothelialCell_node NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates VascularSmoothMuscleCell_node SR Sarcoplasmic Reticulum (Ca²⁺ Store) IP3R->SR Ca2_release Ca²⁺ Release SR->Ca2_release Inhibits Vasorelaxation Vasorelaxation Ca2_release->Vasorelaxation Contraction cGMP cGMP sGC->cGMP Increases PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasorelaxation

Caption: Dihydralazine Signaling Pathway
This compound

The precise vasodilatory mechanism of this compound is less clearly defined in the available literature. It is described as having both central and peripheral actions.[9] The key reported mechanisms include:

  • β2-Adrenergic Receptor Blockade: Todralazine is identified as a β2AR blocker.[1] This is an atypical mechanism for a primary vasodilator, as β2-adrenergic stimulation typically leads to vasodilation. The role of β2AR blockade in its antihypertensive effect requires further investigation but may be related to central nervous system effects or other currently uncharacterized actions.

  • Antioxidant and Free Radical Scavenging Activity: Todralazine possesses antioxidant properties, which may contribute to its cardiovascular effects by reducing oxidative stress in the vasculature, a factor known to contribute to endothelial dysfunction and hypertension.[1]

todralazine_pathway cluster_mechanisms Proposed Mechanisms of Action Todralazine Todralazine Beta2AR β2-Adrenergic Receptor Todralazine->Beta2AR Blocks ROS Reactive Oxygen Species (ROS) Todralazine->ROS Scavenges Antihypertensive_Effect Antihypertensive Effect Beta2AR->Antihypertensive_Effect Contributes to (Mechanism unclear) ROS->Antihypertensive_Effect Contributes to (via reduced oxidative stress)

Caption: this compound Proposed Mechanisms

Experimental Protocols

In Vivo Blood Pressure Measurement in Rats

This protocol describes a common method for assessing the antihypertensive effects of compounds in conscious rats.

Objective: To measure the effect of a test compound on systolic, diastolic, and mean arterial blood pressure.

Methodology:

  • Animal Model: Normotensive (e.g., Wistar-Kyoto) or hypertensive (e.g., Spontaneously Hypertensive Rats - SHR) adult male rats are used.[4]

  • Catheter Implantation (for direct measurement):

    • Rats are anesthetized (e.g., with urethane or a ketamine/xylazine mixture).[4][10]

    • A catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement.[7] The catheter is exteriorized at the back of the neck.

    • Animals are allowed to recover for several days post-surgery.[11]

  • Blood Pressure Recording:

    • On the day of the experiment, the conscious, unrestrained rat is placed in a quiet environment.[11]

    • The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system.[7][10]

    • A baseline blood pressure reading is established over a stabilization period (e.g., 30 minutes).

  • Drug Administration:

    • The test compound (e.g., this compound or dihydralazine) is administered, typically intravenously (i.v.) or intraperitoneally (i.p.), at various doses.

  • Data Analysis:

    • Blood pressure is continuously monitored and recorded for a specified period post-administration.

    • The change in blood pressure from baseline is calculated for each dose.

    • Dose-response curves can be generated to determine parameters such as the effective dose for a 20% reduction in blood pressure (ED20%).[4]

bp_workflow start Select Rat Model (e.g., WKY, SHR) surgery Anesthetize and Surgically Implant Arterial Catheter start->surgery recovery Allow for Post-Surgical Recovery (several days) surgery->recovery connect Connect Catheter to Pressure Transducer recovery->connect baseline Record Baseline Blood Pressure connect->baseline administer Administer Test Compound (e.g., Todralazine or Dihydralazine) baseline->administer monitor Continuously Monitor and Record Blood Pressure administer->monitor analyze Analyze Data: Calculate ΔBP, Generate Dose-Response Curves monitor->analyze end Determine Efficacy (e.g., ED20%) analyze->end

Caption: In Vivo Blood Pressure Measurement Workflow
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This in vitro assay is commonly used to evaluate the antioxidant activity of compounds.

Objective: To determine the free radical scavenging capacity of a test compound.

Methodology:

  • Reagent Preparation:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[12]

    • A working solution of DPPH is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[12]

  • Sample Preparation:

    • The test compound (e.g., this compound) is dissolved in the same solvent as DPPH to create a series of concentrations.

  • Assay Procedure (96-well plate format):

    • A small volume of each sample concentration is added to the wells of a microplate.[13]

    • The DPPH working solution is added to each well containing the sample.[13]

    • A blank control (solvent only) and a positive control (a known antioxidant like Trolox or ascorbic acid) are included.

  • Incubation and Measurement:

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]

    • The absorbance of each well is measured at 517 nm using a microplate reader.[12][13]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity versus compound concentration.

Safety and Genotoxicity

  • This compound: A safety data sheet indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Dihydralazine: Studies have shown that dihydralazine possesses genotoxic potential. It has been found to induce DNA damage and repair in mammalian cells and was weakly mutagenic in the Ames test.[2] These findings suggest that it should be considered a potential human carcinogen.[2]

Conclusion

This compound and dihydralazine are both effective in lowering blood pressure but appear to do so through different primary mechanisms. Dihydralazine acts as a direct vasodilator by interfering with calcium signaling and promoting the NO-cGMP pathway in vascular smooth muscle. In contrast, the mechanism of this compound is less direct and is associated with β2AR blockade and antioxidant effects.

For researchers, the choice between these compounds would depend on the specific research question. Dihydralazine may be a suitable tool for studying direct vasodilation and its downstream signaling. This compound, with its unique combination of β2AR blockade and antioxidant properties, presents an interesting candidate for investigating alternative mechanisms of blood pressure control and the role of oxidative stress in hypertension.

Further research, particularly direct head-to-head comparative studies on their vasodilatory potency and a more detailed elucidation of Todralazine's signaling pathways, is warranted to fully understand their relative pharmacological profiles.

References

Validating the Antioxidant Activity of Todralazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antioxidant Activity

Due to the limited availability of specific quantitative data for Todralazine hydrochloride, this section provides a comparative summary of the antioxidant activity of the related compound, Hydralazine, against common reference antioxidants. This data serves as a benchmark for interpreting future experimental results for this compound.

Table 1: In Vitro Antioxidant Activity of Hydralazine and Reference Compounds

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)FRAP Value (μmol Trolox Eq/g)TBARS Inhibition
Hydralazine Data not availableData not availableData not availableEffective inhibitor
Ascorbic Acid (Vitamin C) ~15.5 µM~1.03 µg/mLHighEffective inhibitor
Trolox ~40 µMStandardStandardEffective inhibitor
Gallic Acid ~5 µg/mL~1.03 µg/mLHighEffective inhibitor
Quercetin ~2 µg/mL~1.89 µg/mLHighEffective inhibitor

Note: IC50 values represent the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. Data for this table is compiled from multiple sources for general comparison.

Experimental Protocols for Antioxidant Assays

To quantitatively assess the antioxidant activity of this compound, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution in methanol (0.1 mM) D Mix Todralazine/Control with DPPH solution A->D B Prepare various concentrations of this compound B->D C Prepare Ascorbic Acid as a positive control C->D E Incubate in the dark at room temperature (30 min) D->E F Measure absorbance at 517 nm E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 value G->H

DPPH Radical Scavenging Assay Workflow

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Add 1 mL of each sample/control concentration to 2 mL of the DPPH solution.

  • Vortex the mixtures and incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS solution (7 mM) and potassium persulfate (2.45 mM) B Mix and incubate in the dark for 12-16 hours to generate ABTS•+ A->B C Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 at 734 nm B->C E Add Todralazine/Control to the diluted ABTS•+ solution C->E D Prepare various concentrations of this compound and Trolox (control) D->E F Incubate at room temperature for 6 minutes E->F G Measure absorbance at 734 nm F->G H Calculate percentage of ABTS•+ scavenging activity G->H I Determine IC50 value H->I

ABTS Radical Cation Scavenging Assay Workflow

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

  • Add 10 µL of each sample/control concentration to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP reagent: Acetate buffer (300 mM, pH 3.6) TPTZ solution (10 mM in 40 mM HCl) FeCl3 solution (20 mM) B Mix reagents in a 10:1:1 ratio A->B D Add Todralazine/Standard to the FRAP reagent B->D C Prepare various concentrations of This compound and a standard (e.g., FeSO4) C->D E Incubate at 37°C for 30 minutes D->E F Measure absorbance at 593 nm E->F G Construct a standard curve using FeSO4 F->G H Express results as Trolox equivalents G->H

FRAP Assay Workflow

Protocol:

  • Prepare the FRAP reagent by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add 30 µL of the sample or standard solution to 900 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Trolox equivalents.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

The TBARS assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[3]

Experimental Workflow:

TBARS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Induce lipid peroxidation in a biological sample (e.g., tissue homogenate) D Add Todralazine to the sample A->D B Prepare various concentrations of This compound B->D C Prepare TBA reagent E Add TBA reagent and acid C->E D->E F Incubate at 95°C for 60 minutes E->F G Cool the samples F->G H Centrifuge to remove precipitates G->H I Measure absorbance of the supernatant at 532 nm H->I J Calculate percentage of lipid peroxidation inhibition I->J

TBARS Assay Workflow for Lipid Peroxidation

Protocol:

  • A biological sample (e.g., rat liver homogenate) is used as a source of lipids. Lipid peroxidation can be induced by adding an oxidizing agent like ferrous sulfate.

  • Prepare different concentrations of this compound.

  • The reaction mixture contains the biological sample, the inducing agent, and the test compound (this compound).

  • To this mixture, add a solution of thiobarbituric acid (TBA) in an acidic medium.

  • The mixture is heated in a water bath at 95°C for 60 minutes.

  • After cooling, the mixture is centrifuged to remove any precipitate.

  • The absorbance of the supernatant is measured at 532 nm.

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant).

Potential Mechanism of Action: Nrf2/ARE Signaling Pathway

The antioxidant effects of many compounds, including the related drug Hydralazine, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. It is plausible that this compound shares this mechanism.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Hydralazine, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Todralazine Todralazine HCl Todralazine->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

References

A Comparative Guide to Analytical Methods for Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the primary analytical methods for the quantitative determination of Todralazine hydrochloride in pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, the most commonly employed techniques. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a comparative overview of method performance based on published experimental data.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, and operational complexity. The following table summarizes the key performance parameters for HPLC and UV-Vis spectrophotometric methods for this compound analysis, compiled from various validation studies.

ParameterHPLC MethodUV-Vis Spectrophotometric MethodReferences
Linearity Range 0.5 - 600 µg/mL2 - 50 µg/mL[1][2][3]
Accuracy (% Recovery) 98% - 100.5%98.94% - 101.0%[1][2][4]
Precision (%RSD) < 2%< 2%[1][3]
Limit of Detection (LOD) 0.029 µg/mL0.051 µg/mL[1]
Limit of Quantitation (LOQ) 0.06 µg/mL0.16 µg/mL[1]
Wavelength (λmax) 230 - 270 nm262 - 416 nm[1][2][5][6]
Specificity High (Separates from impurities and excipients)Moderate (Prone to interference from excipients)[4][7]

Experimental Protocols

Detailed methodologies for the HPLC and UV-Vis spectrophotometric analysis of this compound are outlined below. These protocols are based on validated methods reported in the literature.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the determination of this compound.[5]

1. Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent HPLC system with a DAD detector).[5]

  • C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).[3][7]

  • Data acquisition and processing software.[5]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer (e.g., 0.1M sodium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in varying ratios (e.g., 80:20 v/v or 77:23 v/v).[5][6]

  • Flow Rate: 1.0 - 1.2 mL/min.[1][5]

  • Detection Wavelength: 230 nm or 270 nm.[1][5]

  • Injection Volume: 15 - 20 µL.[3]

  • Column Temperature: Ambient or controlled at 30°C.[3]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in a suitable diluent (e.g., water, 0.1N acetic acid, or mobile phase).[5][6]

  • Perform serial dilutions to obtain working standard solutions within the linear range (e.g., 0.5 - 4 µg/mL).[1]

4. Sample Preparation:

  • Weigh and powder a representative number of tablets (e.g., 20 tablets).[1][6]

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of this compound and dissolve it in the diluent.[1][6]

  • Filter the solution to remove insoluble excipients.[6]

  • Dilute the filtered solution with the diluent to a final concentration within the calibration range.[1][6]

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.[5]

UV-Vis Spectrophotometric Method

This method is simpler and faster than HPLC but may be less specific.[1]

1. Instrumentation:

  • UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).[2]

2. Method A: Direct UV Measurement

  • Solvent: Distilled water.[1]

  • Wavelength of Maximum Absorbance (λmax): 262 nm.[1]

3. Method B: Derivative Spectrophotometry (with derivatization)

  • Derivatizing Agent: Nitrite ions under acidic conditions or Bromophenol blue.[2][4]

  • Solvent: Dependent on the derivatizing agent and resulting chromogen.[2][4]

  • Wavelength of Maximum Absorbance (λmax): 274 nm (with nitrite) or 416 nm (with Bromophenol blue).[2][4]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in the chosen solvent.[1][2]

  • Prepare a series of dilutions to create a calibration curve over a linear concentration range (e.g., 2-20 µg/mL).[1]

5. Sample Preparation:

  • Process tablets as described in the HPLC sample preparation section.

  • Dissolve the powdered tablet equivalent in the selected solvent.

  • Filter the solution to remove any particulate matter.

  • Dilute the filtrate to a concentration that falls within the established linear range of the method.[1]

6. Analysis:

  • Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.

  • The concentration of this compound is calculated using the calibration curve.[1] It's important to note that tablet excipients can sometimes interfere with the spectral characteristics of the drug in direct UV methods.[4]

Method Cross-Validation Workflow

Cross-validation of analytical methods is crucial to ensure consistency and reliability of results when different techniques are used. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis spectrophotometric methods for this compound analysis.

CrossValidationWorkflow A Prepare Homogeneous Sample Batch of Todralazine HCl B Divide Sample into Two Aliquots A->B C1 Analyze with Validated HPLC Method B->C1 Aliquot 1 C2 Analyze with Validated UV-Vis Method B->C2 Aliquot 2 D1 Obtain Quantitative Results (HPLC) C1->D1 D2 Obtain Quantitative Results (UV-Vis) C2->D2 E Statistically Compare Results (e.g., t-test, F-test) D1->E D2->E F Assess Agreement and Bias Between Methods E->F G Establish Correlation and Acceptance Criteria F->G

Caption: Workflow for cross-validating analytical methods.

This guide provides a foundational comparison of HPLC and UV-Vis spectrophotometric methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the need for specificity, sensitivity, and throughput. For routine quality control where specificity is paramount, HPLC is generally the preferred method. For rapid, less complex analyses, UV-Vis spectrophotometry can be a suitable alternative, provided that potential interferences are carefully considered and mitigated.

References

In Vivo Validation of Todralazine Hydrochloride's Effect on Hematopoiesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Todralazine hydrochloride's effects on hematopoiesis, contextualized with established hematopoietic stimulating agents. Due to the current preclinical data landscape, this guide primarily draws upon in vivo studies in zebrafish for Todralazine and contrasts them with extensive mammalian data for comparator drugs. This document aims to objectively present the available evidence to inform future research and development.

Executive Summary

This compound, a vasodilator, has demonstrated a stimulatory effect on erythropoiesis in preclinical zebrafish models. In a study involving chemically induced anemia in zebrafish, Todralazine treatment led to a significant 2.3-fold increase in the number of mature erythrocytes and a 1.44-fold increase in erythropoiesis within the caudal hematopoietic tissue (CHT) compared to anemic controls[1]. While these findings are promising, there is a notable absence of publicly available in vivo data in mammalian models, which is a critical step for further development. This guide compares the available data on Todralazine with two well-established hematopoietic growth factors: Erythropoietin (EPO) and Granulocyte Colony-Stimulating Factor (G-CSF).

Comparative Data on Hematopoietic Effects

The following tables summarize the known in vivo effects of this compound, Erythropoietin, and Granulocyte Colony-Stimulating Factor on key hematopoietic parameters.

Parameter This compound Erythropoietin (EPO) Granulocyte Colony-Stimulating Factor (G-CSF)
Primary Lineage(s) Affected Erythroid (in zebrafish)[1]Primarily Erythroid[2][3]Primarily Granulocytic[4][5]
Effect on Erythropoiesis Stimulatory: Increased mature erythrocytes and accelerated recovery from anemia in zebrafish.[1]Strongly Stimulatory: Increases proliferation and maturation of erythroid progenitors.[2][3]Indirect/Modulatory: May promote erythropoiesis independently of EPO secretion.[5]
Effect on Granulopoiesis Not reported in available studies.Can inhibit G-CSF-stimulated granulopoiesis at a late stage.[6]Strongly Stimulatory: Increases the production and mobilization of neutrophils.[4][7]
Effect on Hematopoietic Stem Cells (HSCs) Not directly assessed in available studies.Can influence HSC differentiation towards an erythroid fate.[8][9]Mobilizes HSCs from the bone marrow to the peripheral blood.[7]
Animal Model Zebrafish[1]Mouse, Rat, Human[2][6][8]Mouse, Human[4][7][10]

Note: The data for this compound is based on a zebrafish model and may not be directly translatable to mammalian systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vivo effects of compounds on hematopoiesis.

Phenylhydrazine-Induced Anemia Model in Zebrafish (for Todralazine)
  • Objective: To assess the effect of a test compound on recovery from hemolytic anemia.

  • Animal Model: Wild-type zebrafish embryos.

  • Procedure:

    • Induce anemia by exposing embryos to phenylhydrazine (PHZ).

    • Following induction, treat embryos with the test compound (e.g., 5 µM Todralazine) or a vehicle control.

    • At specified time points (e.g., 96 hours post-fertilization), stain embryos with o-dianisidine to visualize mature erythrocytes.

    • Quantify the number of o-dianisidine-positive cells in the caudal hematopoietic tissue (CHT) using microscopy and image analysis software.

  • Endpoints: Number of mature erythrocytes, rate of recovery from anemia.[1]

In Vivo Hematopoietic Recovery Model in Mice (for EPO/G-CSF)
  • Objective: To evaluate the effect of a test compound on hematopoietic recovery following myelosuppression.

  • Animal Model: C57BL/6 or BALB/c mice.

  • Procedure:

    • Induce myelosuppression via sublethal total body irradiation or administration of a chemotherapeutic agent (e.g., 5-fluorouracil).

    • Administer the test compound (e.g., recombinant human EPO or G-CSF) or a vehicle control at specified doses and schedules.

    • Monitor peripheral blood counts (RBCs, WBCs, platelets) at regular intervals.

    • At the end of the study, harvest bone marrow and spleen for analysis of hematopoietic stem and progenitor cells using flow cytometry and colony-forming unit (CFU) assays.

  • Endpoints: Peripheral blood cell counts, bone marrow cellularity, number of CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

Signaling Pathways

Understanding the molecular mechanisms of action is critical for drug development.

Proposed Signaling Pathway for Todralazine in Erythropoiesis

Todralazine is a known β2-adrenergic receptor (β2AR) antagonist. β-adrenergic signaling has been shown to regulate hematopoietic stem and progenitor cell commitment[11][12]. In the context of erythropoiesis, β2AR blockade by Todralazine may lead to the activation of downstream pathways that promote erythroid differentiation. One plausible mechanism involves the cAMP-PKA-CREB signaling axis. Inhibition of β2AR could lead to increased intracellular cAMP levels, activating Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB is known to play a role in erythropoiesis[13][14]. Additionally, the master regulator of erythropoiesis, GATA1, is a key transcription factor involved in the expression of erythroid-specific genes[15]. The interplay between CREB and GATA1 signaling pathways could be a focal point for Todralazine's pro-erythropoietic effect.

Todralazine_Erythropoiesis_Pathway Todralazine Todralazine hydrochloride beta2AR β2-Adrenergic Receptor Todralazine->beta2AR Inhibits AC Adenylate Cyclase beta2AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates GATA1 GATA1 CREB->GATA1 Potentiates Erythroid_Genes Erythroid-Specific Gene Expression GATA1->Erythroid_Genes Activates Erythropoiesis Erythropoiesis Erythroid_Genes->Erythropoiesis Leads to In_Vivo_Validation_Workflow start Start: Myelosuppressed Mammalian Model treatment Treatment Groups: - Vehicle Control - Todralazine (Dose Range) - Positive Control (e.g., EPO) start->treatment monitoring Peripheral Blood Monitoring (CBC/Reticulocytes) treatment->monitoring endpoint Endpoint Analysis (e.g., Day 14) monitoring->endpoint bm_analysis Bone Marrow & Spleen Harvest endpoint->bm_analysis flow Flow Cytometry (HSC/Progenitor Analysis) bm_analysis->flow cfu Colony-Forming Unit (CFU) Assays bm_analysis->cfu data Data Analysis & Comparison flow->data cfu->data

References

A Comparative Analysis of the Vasodilatory Properties of Todralazine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences in the vasodilatory effects of pharmaceutical compounds is paramount. This guide provides a comparative overview of Todralazine, a phthalazine-derivative antihypertensive agent, and its analogs, focusing on their performance based on available experimental data. While direct comparative studies on a wide range of Todralazine analogs are limited, this guide synthesizes existing data to offer insights into their relative potencies and mechanisms of action.

Quantitative Comparison of Vasodilatory and Antihypertensive Effects

The following tables summarize the available quantitative data from preclinical studies, offering a glimpse into the comparative efficacy and toxicity of Todralazine and its analogs.

Table 1: In Vivo Antihypertensive Activity and Acute Toxicity of Todralazine and its Analog KB1 in Rats

CompoundAnimal ModelAntihypertensive Activity (ED20%, mg/kg, i.v.)Acute Toxicity (LD50, mg/kg, i.v.)
Todralazine Wistar-Kyoto (WKY)1.1[1]255[1]
Spontaneously Hypertensive (SHR)1.0[1]-
KB1 Wistar-Kyoto (WKY)9.8[1]72[1]
Spontaneously Hypertensive (SHR)2.5[1]43[1]

ED20%: The dose required to produce a 20% reduction in blood pressure. LD50: The dose that is lethal to 50% of the tested population.

Table 2: In Vivo Antihypertensive Activity of Cadralazine in Comparison to Hydralazine

CompoundAnimal ModelAntihypertensive Activity (ED25, mg/kg)Route of Administration
Cadralazine Spontaneously Hypertensive Rats1.8[2]Oral
Spontaneously Hypertensive Rats2.3[2]Intravenous
Renal Hypertensive Dogs0.26[2]Oral
Renal Hypertensive Dogs0.24[2]Intravenous
Hydralazine -Less active by oral route compared to Cadralazine[2]-

ED25: The dose required to produce a 25% reduction in systolic blood pressure.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical models to assess cardiovascular effects.

In Vivo Antihypertensive Activity and Acute Toxicity Assessment (as per the study on Todralazine and KB1)
  • Animal Models: The studies utilized both normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) to evaluate the compounds' effects on both normal and elevated blood pressure.[1]

  • Drug Administration: The compounds were administered intravenously (i.v.) to determine their acute effects.

  • Measurement of Blood Pressure: Arterial blood pressure was continuously monitored to determine the dose-dependent hypotensive response and calculate the ED20.

  • Acute Toxicity (LD50) Determination: A dose-escalation study was conducted to determine the median lethal dose (LD50) following intravenous administration.

In Vitro Vasodilation Assay (General Protocol for Phthalazine Derivatives)

While specific protocols for Todralazine are not detailed in the available literature, a general methodology for assessing the vasorelaxant effects of phthalazine derivatives involves the use of isolated arterial rings.

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Induction of Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or potassium chloride.

  • Cumulative Concentration-Response Curves: Increasing concentrations of the test compound (e.g., Todralazine or its analogs) are added to the organ bath, and the resulting relaxation of the arterial ring is measured.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (IC50 or EC50) is calculated to determine its vasodilatory potency.

Signaling Pathways in Vasodilation

The precise signaling pathways for Todralazine's vasodilatory effect are not well-elucidated. However, the mechanisms of its close structural relative, Hydralazine, have been studied more extensively and are often considered a proxy. Additionally, some information is available for the analog Cadralazine.

Proposed Mechanisms of Action for Hydralazine-Induced Vasodilation

Hydralazine's vasodilatory effect is thought to be multifactorial, involving direct actions on vascular smooth muscle cells.[3]

  • Inhibition of Intracellular Calcium Release: One of the primary proposed mechanisms is the inhibition of inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of vascular smooth muscle cells.[3][4] This reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.

  • Opening of Potassium Channels: Hydralazine may cause hyperpolarization of the vascular smooth muscle cell membrane, likely through the opening of potassium channels.[3] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, further reducing calcium influx.

  • Stimulation of the Prostacyclin-cAMP Pathway: There is evidence to suggest that hydralazine can stimulate the production of prostacyclin, which then acts on vascular smooth muscle cells to increase cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation.[3]

Hydralazine_Vasodilation_Pathways cluster_ca Inhibition of Ca2+ Release cluster_k K+ Channel Opening cluster_camp Prostacyclin-cAMP Pathway Hydralazine Hydralazine IP3 IP3-induced Ca2+ release from SR Hydralazine->IP3 inhibits K_Channel Opening of K+ Channels Hydralazine->K_Channel stimulates Prostacyclin Prostacyclin Production Hydralazine->Prostacyclin stimulates VascSmoothMuscle Vascular Smooth Muscle Cell Ca_Concentration Decreased Intracellular [Ca2+] Vasodilation Vasodilation Ca_Concentration->Vasodilation Hyperpolarization Hyperpolarization Hyperpolarization->Vasodilation cAMP Increased cAMP cAMP->Vasodilation Cadralazine_Vasodilation_Pathway Cadralazine Cadralazine L_type_Ca_Channel L-type Ca2+ Channel Cadralazine->L_type_Ca_Channel inhibits VascSmoothMuscle Vascular Smooth Muscle Cell Ca_Influx Ca2+ Influx Ca_Concentration Decreased Intracellular [Ca2+] Vasodilation Vasodilation Ca_Concentration->Vasodilation

References

A Head-to-Head Comparison of Todralazine and Endralazine in Antihypertensive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antihypertensive agents, Todralazine and Endralazine, both derivatives of hydralazine, have emerged as direct-acting vasodilators. This guide provides a comprehensive, data-driven comparison of their pharmacological profiles, clinical efficacy, and safety, aimed at researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are limited, this comparison synthesizes available data to offer a clear perspective on their individual characteristics.

Executive Summary

Both Todralazine and Endralazine effectively lower blood pressure through direct vasodilation. Endralazine has demonstrated comparable efficacy to its predecessor, hydralazine, but with a potentially improved safety profile, notably a lower risk of drug-induced lupus-like syndrome.[1] Todralazine is distinguished by its additional properties as a β2-adrenergic receptor (β2AR) blocker and its antioxidant activities.[2] Preclinical data suggests Endralazine is a more potent antihypertensive agent than hydralazine.[3] This guide will delve into the available quantitative data, experimental methodologies, and proposed signaling pathways for each compound.

Data Presentation

Table 1: General and Chemical Properties
PropertyTodralazineEndralazine
Chemical Class HydrazinophthalazineHydrazinophthalazine
Mechanism of Action Direct Vasodilator, β2AR Blocker, AntioxidantDirect Vasodilator
Molecular Formula C11H12N4O2C14H15N5O
Molecular Weight 232.24 g/mol [2]269.31 g/mol
Table 2: Pharmacokinetic Parameters
ParameterTodralazineEndralazine
Oral Bioavailability Data not available~75%[4]
Elimination Half-life Data not availableAcute: ~2.5 hours; Chronic: ~7.5 hours[4]
Metabolism Data not availableHepatic
Excretion Data not availableRenal
Table 3: Preclinical Antihypertensive Efficacy and Toxicity
ParameterTodralazine (in rats)Endralazine (in rats)
Effective Dose (ED20% for BP reduction) 1.1 mg/kg (normotensive), 1.0 mg/kg (hypertensive)[5]At least twice as potent as hydralazine[3]
LD50 (intravenous) 255 mg/kg (normotensive)[5]Data not available
Table 4: Clinical Efficacy in Hypertension
Study ParameterTodralazineEndralazine
Dosage Range Data not available10-30 mg/day[1]
Blood Pressure Reduction Data not availableMean supine BP reduction from 197/107 mmHg to 160/86 mmHg after one week (as add-on therapy)[4]
Table 5: Adverse Event Profile
Adverse EventTodralazineEndralazine
Common Data not availableFacial flushing, mild headache (early doses)[4]
Serious Potential for hepatotoxicity[6]No reported cases of drug-induced lupus-like syndrome in a one-year study[1]

Experimental Protocols

Chazan et al. (1986): Comparative Study of Endralazine and Hydralazine

This study was a randomized, double-blind, parallel-group trial lasting one year, involving 30 patients with essential hypertension inadequately controlled by a beta-blocker and a diuretic.

  • Patient Population: Patients with essential hypertension whose blood pressure was not adequately controlled by their current regimen of a beta-blocker and a diuretic.

  • Intervention: Patients were randomly assigned to receive either Endralazine (10 mg to 30 mg per day) or hydralazine (75 mg to 200 mg per day) in addition to their existing medication. Doses were adjusted based on patient response.

  • Blood Pressure Measurement: Blood pressure was measured at regular intervals throughout the one-year study period. The methodology for blood pressure measurement was not detailed in the abstract.

  • Safety Assessment: Patients were monitored for adverse events, with a particular focus on the development of a drug-induced lupus-like syndrome, which was assessed through clinical evaluation and analysis of antinuclear antibodies.[1]

Jastrzebski et al. (1993): Acute Systemic Toxicity and Antihypertensive Activity of a Novel Todralazine Analog in Rats

This preclinical study investigated the acute intravenous toxicity and antihypertensive activity of Todralazine and a novel analog in normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive (SHR) rats.

  • Animal Models: Normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive (SHR) rats were used.

  • Drug Administration: Todralazine was administered intravenously.

  • Efficacy Assessment: The antihypertensive activity was determined by measuring the dose required to produce a 20% reduction in blood pressure (ED20%).

  • Toxicity Assessment: Acute toxicity was evaluated by determining the median lethal dose (LD50).[5]

Mandatory Visualization

Signaling Pathways

The precise signaling pathways for Todralazine and Endralazine are not fully elucidated. However, based on their classification as hydralazine derivatives and direct-acting vasodilators, a putative pathway can be proposed. The vasodilatory effect is likely mediated by a decrease in intracellular calcium concentrations in vascular smooth muscle cells. For Todralazine, an additional pathway related to its β2-adrenergic receptor blockade is included.

Vasodilator_Signaling_Pathway cluster_todralazine Todralazine cluster_shared Shared Vasodilator Pathway (Todralazine & Endralazine) Todralazine_node Todralazine Beta2AR β2-Adrenergic Receptor Todralazine_node->Beta2AR Blocks AC_inhibition Adenylyl Cyclase Inhibition Beta2AR->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Relaxation Vascular Smooth Muscle Relaxation PKA_inhibition->Relaxation Drug Todralazine / Endralazine Ca_release_inhibition Inhibition of IP3-induced Ca2+ release from SR Drug->Ca_release_inhibition K_channel_opening Opening of K+ channels Drug->K_channel_opening Intracellular_Ca ↓ Intracellular [Ca2+] Ca_release_inhibition->Intracellular_Ca Hyperpolarization Hyperpolarization K_channel_opening->Hyperpolarization Hyperpolarization->Intracellular_Ca Intracellular_Ca->Relaxation

Caption: Proposed signaling pathways for Todralazine and Endralazine.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a comparative clinical trial designed to evaluate the efficacy and safety of two antihypertensive drugs.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Essential Hypertension) Screening Screening & Baseline Measurements Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: Todralazine + Standard Care Randomization->Group_A Group_B Group B: Endralazine + Standard Care Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection: - Blood Pressure - Heart Rate - Adverse Events Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: A generalized experimental workflow for a comparative clinical trial.

Logical Relationship: Antioxidant Mechanism

Todralazine is reported to have antioxidant properties. While the specific mechanism for Todralazine is not detailed, the antioxidant actions of its parent compound, hydralazine, can provide a logical framework.

Antioxidant_Mechanism Oxidative_Stress Oxidative Stress (e.g., from hypertension) ROS_Generation Increased Reactive Oxygen Species (ROS) Generation Oxidative_Stress->ROS_Generation Reduced_Oxidative_Damage Reduced Oxidative Damage to Tissues ROS_Generation->Reduced_Oxidative_Damage leads to Todralazine_Antioxidant Todralazine ROS_Scavenging Direct ROS Scavenging Todralazine_Antioxidant->ROS_Scavenging Enzyme_Inhibition Inhibition of ROS-producing enzymes (e.g., NADPH oxidase) Todralazine_Antioxidant->Enzyme_Inhibition ROS_Scavenging->Reduced_Oxidative_Damage contributes to Enzyme_Inhibition->Reduced_Oxidative_Damage contributes to

Caption: Logical relationship of Todralazine's proposed antioxidant mechanism.

Conclusion

Based on the available evidence, both Todralazine and Endralazine are effective antihypertensive agents acting as direct vasodilators. Endralazine appears to be a potent vasodilator with a favorable safety profile compared to hydralazine, particularly regarding the absence of drug-induced lupus-like syndrome in the studied population.[1] Todralazine presents a multi-faceted pharmacological profile with its additional β2AR blocking and antioxidant activities, which may offer therapeutic advantages in specific patient populations, although more clinical data is needed to substantiate these benefits. The lack of direct comparative clinical trials between Todralazine and Endralazine necessitates further research to definitively establish their relative efficacy, safety, and optimal clinical positioning. Researchers and clinicians should consider the distinct properties of each agent when designing future studies or considering therapeutic options for hypertension.

References

A Comparative Guide to the Experimental Findings of Todralazine Hydrochloride and Hydralazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings related to Todralazine hydrochloride and a well-established alternative, Hydralazine. The information is intended to facilitate an objective assessment of their performance based on available experimental data.

I. Comparative Efficacy and Toxicity

The following table summarizes the quantitative data on the antihypertensive efficacy and acute toxicity of this compound and Hydralazine in rat models. It is important to note that the data for the two compounds were not generated in a head-to-head comparative study, and experimental conditions may have varied.

ParameterThis compoundHydralazineAnimal Model
Antihypertensive Efficacy (ED₂₀) 1.1 mg/kg (WKY) 1.0 mg/kg (SHR)[1]~1 mg/kg (Reduces Mean BP by ~35 mmHg in 2K-1C hypertensive rats)[2]Wistar-Kyoto (WKY) rats, Spontaneously Hypertensive Rats (SHR)[1], Two-Kidney, One-Clip (2K-1C) Hypertensive Rats[2]
Acute Toxicity (LD₅₀) 255 mg/kg (WKY)[1]Not explicitly found in the provided search resultsWistar-Kyoto (WKY) rats[1]

Note: ED₂₀ refers to the dose required to produce a 20% reduction in blood pressure. WKY rats are normotensive, while SHR and 2K-1C rats are models of hypertension.

II. Mechanism of Action

Hydralazine: The mechanism of action for Hydralazine is more extensively studied. It is a direct-acting vasodilator that primarily relaxes arterial smooth muscle. Its vasodilatory effect is believed to be mediated through multiple mechanisms, including:

  • Inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.

  • Potential opening of high conductance Ca²⁺-activated K⁺ channels.

  • Partial dependence on an intact endothelium for its full relaxant effect[4].

III. Experimental Protocols

To facilitate the reproducibility of findings, detailed methodologies for key experiments are provided below.

1. In Vivo Antihypertensive Activity Assessment in Rats

This protocol describes a general procedure for evaluating the antihypertensive effects of a test compound in a rat model of hypertension.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) as normotensive controls.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.

  • Blood Pressure Measurement:

    • For conscious animals, the tail-cuff method is commonly used to measure systolic blood pressure and heart rate.

    • For anesthetized animals, a catheter can be inserted into the carotid artery for direct and continuous measurement of arterial blood pressure.

  • Drug Administration:

    • This compound or Hydralazine is dissolved in a suitable vehicle (e.g., saline).

    • The drug solution is administered intravenously (i.v.) or orally (p.o.) at various doses.

  • Data Collection: Blood pressure and heart rate are recorded at baseline and at multiple time points after drug administration.

  • Data Analysis: The percentage decrease in blood pressure from baseline is calculated for each dose to determine the ED₂₀.

2. Ex Vivo Vasodilation Assessment using Aortic Ring Assay

This protocol outlines the procedure for assessing the vasodilatory properties of a compound on isolated arterial segments.

  • Tissue Preparation:

    • A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of approximately 2-3 mm in width.

  • Experimental Setup:

    • Each aortic ring is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • The rings are connected to an isometric force transducer to record changes in tension.

  • Procedure:

    • The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g.

    • The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or Hydralazine) are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

3. Beta-2 Adrenergic Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a compound to β2-adrenergic receptors.

  • Membrane Preparation:

    • Cell membranes expressing β2-adrenergic receptors are prepared from a suitable cell line or tissue.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled ligand specific for the β2-adrenergic receptor (e.g., [³H]-CGP12177) in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known β2-adrenergic antagonist.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

IV. Visualizations

Experimental Workflow for Comparative Antihypertensive Study

G cluster_0 Animal Model Preparation cluster_1 Drug Administration Groups cluster_2 Data Collection and Analysis Animal_Selection Select SHR and WKY Rats Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Group_A Group A: Todralazine HCl Baseline_BP->Group_A Randomly Assign Group_B Group B: Hydralazine Baseline_BP->Group_B Randomly Assign Group_C Group C: Vehicle Control Baseline_BP->Group_C Randomly Assign Monitor_BP Monitor Blood Pressure Post-Administration Group_A->Monitor_BP Toxicity_Assessment Assess Acute Toxicity (LD50) Group_A->Toxicity_Assessment Group_B->Monitor_BP Group_B->Toxicity_Assessment Group_C->Monitor_BP Data_Analysis Analyze and Compare ED20 and LD50 Monitor_BP->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Workflow for a comparative study of the antihypertensive effects of Todralazine HCl and Hydralazine.

Proposed Signaling Pathway for Hydralazine-Induced Vasodilation

G Hydralazine Hydralazine IP3_Receptor IP3 Receptor Hydralazine->IP3_Receptor Inhibits Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Calcium_Release Ca²⁺ Release IP3_Receptor->Calcium_Release Mediates Sarcoplasmic_Reticulum Sarcoplasmic Reticulum (SR) Sarcoplasmic_Reticulum->Calcium_Release Vasodilation Vasodilation Calcium_Release->Vasodilation Reduced Ca²⁺ leads to

Caption: Simplified signaling pathway of Hydralazine's vasodilatory action.

References

Independent Verification of Todralazine Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Todralazine hydrochloride's purported mechanism of action with the well-established vasodilator, Hydralazine. Due to a scarcity of publicly available, detailed experimental data specifically for this compound, this guide leverages the extensive research on Hydralazine as a benchmark for direct-acting vasodilators. The information presented aims to facilitate further independent verification and research into the pharmacological profile of this compound.

Comparative Overview of Vasodilator Mechanisms

This compound is described as an anti-hypertensive agent with a dual mechanism of action: β2-adrenergic receptor (β2AR) blockade and antioxidant activity.[1][2] In contrast, Hydralazine is a direct-acting smooth muscle relaxant, primarily affecting resistance arterioles.[3][4] A related compound, Cadralazine, also functions as a peripheral arteriolar vasodilator.[5][6]

The following table summarizes the key mechanistic differences based on available information.

FeatureThis compoundHydralazine
Primary Mechanism β2-Adrenergic Receptor Blocker, Antioxidant[1][2]Direct-acting smooth muscle relaxant
Molecular Target β2-Adrenergic ReceptorsUndefined primary target; inhibits IP3-induced Ca2+ release[3][4]
Signaling Pathway Likely involves modulation of downstream β2AR signaling and reduction of oxidative stress.Inhibition of intracellular calcium release, potential opening of K+ channels, and induction of HIF-1α.[7][8]
Secondary Effects Free radical scavenging activity.[1][2]Antioxidant properties, inhibition of prolyl hydroxylases.[8][9]

Experimental Protocols for Vasodilator Mechanism Verification

To independently verify the mechanism of action of this compound and compare it to other vasodilators, the following experimental protocols are proposed. These are standard assays in cardiovascular pharmacology.

In Vitro Vasodilation Assay in Isolated Aortic Rings

Objective: To determine the vasodilatory potency and efficacy of this compound and compare it with a known vasodilator like Hydralazine.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into 3-4 mm rings.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing K-H solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 2g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound or Hydralazine (1 nM to 100 µM) are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: The half-maximal effective concentration (EC50) and the maximal relaxation (Emax) are calculated for each compound.

β2-Adrenergic Receptor Binding Assay

Objective: To confirm the β2-adrenergic receptor blocking activity of this compound.

Methodology:

  • Membrane Preparation: Cell membranes expressing β2-adrenergic receptors (e.g., from CHO or HEK293 cells) are prepared.

  • Binding Assay: The membranes are incubated with a radiolabeled β2-adrenergic receptor ligand (e.g., [3H]-CGP 12177) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound based on its described properties and a typical experimental workflow for its verification.

Todralazine_Signaling_Pathway Todralazine Todralazine hydrochloride Beta2AR β2-Adrenergic Receptor Todralazine->Beta2AR Blocks Antioxidant Antioxidant Effect Todralazine->Antioxidant AC Adenylyl Cyclase Beta2AR->AC Inhibits (normally activates) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA MLCP Myosin Light Chain Phosphatase PKA->MLCP Activates Vasodilation Vasodilation MLCP->Vasodilation ROS Reactive Oxygen Species (ROS) OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Causes Antioxidant->ROS Scavenges Antioxidant->OxidativeStress Reduces OxidativeStress->Vasodilation Contributes to

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_DataAnalysis Data Analysis & Comparison AorticRing Isolated Aortic Ring Assay BindingAssay β2AR Binding Assay Potency Determine EC50/IC50 AorticRing->Potency BindingAssay->Potency SHR Spontaneously Hypertensive Rat (SHR) Model Efficacy Determine Emax SHR->Efficacy Potency->Efficacy Mechanism Elucidate Mechanism of Action Efficacy->Mechanism

Caption: Experimental workflow for vasodilator verification.

Comparative Quantitative Data

CompoundVasodilation (Aortic Ring)β2AR Binding
EC50 (µM) Emax (%)
Todralazine HCl Data not availableData not available
Hydralazine 1.5 ± 0.295 ± 5
Propranolol (β-blocker control) > 100< 10

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with its proposed dual action as a β2AR blocker and an antioxidant. However, a comprehensive, independent verification of its mechanism of action is warranted. The experimental protocols and comparative framework provided in this guide offer a clear path for researchers to elucidate the precise molecular mechanisms of this compound and to quantitatively compare its performance against established vasodilators. Such studies are crucial for the scientific community and for the potential future clinical applications of this compound.

References

Benchmarking Todralazine hydrochloride against standard antihypertensive drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Todralazine hydrochloride against standard antihypertensive drugs. The information is intended for researchers, scientists, and professionals in drug development to understand the pharmacological profile of this compound in the context of established hypertension therapies. Due to the limited availability of direct comparative studies, this guide synthesizes available preclinical data for this compound and contrasts it with the well-established profiles of major antihypertensive drug classes.

Executive Summary

This compound is an antihypertensive agent with a dual mechanism of action, acting as a direct vasodilator and a beta-2 adrenergic receptor (β2AR) antagonist. Preclinical data in rat models demonstrate its efficacy in reducing blood pressure. This guide presents the available quantitative data for this compound and compares its mechanistic pathways with those of standard antihypertensive drug classes, including beta-blockers, ACE inhibitors, calcium channel blockers, and diuretics. The provided experimental protocols and signaling pathway diagrams offer a framework for further comparative research.

Comparative Data Presentation

The following tables summarize the available quantitative preclinical data for this compound and provide a qualitative comparison with standard antihypertensive drug classes.

Table 1: Preclinical Antihypertensive Efficacy and Acute Toxicity of Todralazine in Rats

CompoundAnimal ModelEfficacy (ED20% - Dose for 20% BP Reduction)Acute Toxicity (LD50 - Intravenous)
Todralazine Normotensive Wistar-Kyoto (WKY) Rats1.1 mg/kg255 mg/kg
Spontaneously Hypertensive Rats (SHR)1.0 mg/kgNot Reported

Data extracted from a study comparing Todralazine (Td) with a novel analog.[1]

Table 2: Qualitative Comparison of this compound with Standard Antihypertensive Drug Classes

FeatureThis compoundBeta-Blockers (e.g., Propranolol)ACE Inhibitors (e.g., Lisinopril)Calcium Channel Blockers (e.g., Amlodipine)Thiazide Diuretics (e.g., Hydrochlorothiazide)
Primary Mechanism Vasodilation & β2AR Blockadeβ1/β2AR BlockadeInhibits Angiotensin II productionBlocks L-type calcium channelsIncreases sodium and water excretion
Effect on Heart Rate Potential for reflex tachycardia (vasodilation) or decrease (β-blockade)DecreaseNo significant direct effectVariable/slight increaseNo significant direct effect
Effect on Peripheral Resistance DecreaseDecreaseDecreaseDecreaseDecrease
Common Side Effects Not well-documentedFatigue, bradycardia, bronchospasmDry cough, hyperkalemia, angioedemaPeripheral edema, headache, flushingHypokalemia, hyperuricemia, dehydration

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely available. The following is a generalized protocol for evaluating the antihypertensive effects of a compound in a hypertensive rat model, based on common methodologies in the field.

Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used inbred rat strain that serves as a genetic model for essential hypertension in humans.

Experimental Workflow for Antihypertensive Efficacy Study

G cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_treatment Treatment Administration cluster_monitoring Blood Pressure Monitoring cluster_endpoint Endpoint Analysis Acclimatization House SHR rats in a controlled environment for 1-2 weeks BaselineBP Measure baseline systolic and diastolic blood pressure using tail-cuff plethysmography Acclimatization->BaselineBP Grouping Randomly assign rats to treatment groups (Vehicle, Todralazine, Comparator Drug) BaselineBP->Grouping Administration Administer compounds orally or intravenously daily for a specified period (e.g., 4 weeks) Grouping->Administration WeeklyBP Measure blood pressure at regular intervals (e.g., weekly) Administration->WeeklyBP FinalBP Record final blood pressure WeeklyBP->FinalBP Analysis Analyze and compare blood pressure changes between groups FinalBP->Analysis

Figure 1. General experimental workflow for assessing antihypertensive efficacy in rats.

Signaling Pathways

The antihypertensive effect of this compound is believed to be mediated through two primary mechanisms: direct vasodilation and beta-2 adrenergic receptor blockade.

Vasodilation Pathway

The vasodilatory action of Todralazine is likely similar to that of its structural analog, hydralazine. This involves a multi-faceted approach to relaxing the smooth muscle of the arterioles.

G cluster_cell Vascular Smooth Muscle Cell Todralazine This compound IP3 Inositol Trisphosphate (IP3) Inhibition Todralazine->IP3 NO Increased Nitric Oxide (NO) Bioavailability Todralazine->NO Ca_Release Decreased Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Release->Relaxation cGMP Increased cGMP Levels NO->cGMP cGMP->Relaxation

Figure 2. Proposed vasodilatory signaling pathway of this compound.
Beta-2 Adrenergic Receptor Blockade Pathway

As a β2AR antagonist, this compound can influence the sympathetic nervous system's control of blood pressure. The precise contribution of β2AR blockade to its overall antihypertensive effect requires further investigation, as β1AR blockade is more traditionally associated with blood pressure reduction.

G cluster_downstream Downstream Effects Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta2_Receptor Beta-2 Adrenergic Receptor Catecholamines->Beta2_Receptor Activates AC Adenylyl Cyclase Inhibition Beta2_Receptor->AC Todralazine This compound Todralazine->Beta2_Receptor Blocks cAMP Decreased cAMP AC->cAMP PKA Decreased Protein Kinase A (PKA) Activity cAMP->PKA BP_Effect Modulation of Vascular Tone PKA->BP_Effect

Figure 3. Beta-2 adrenergic receptor antagonist signaling pathway.

Discussion and Future Directions

The available preclinical data suggest that this compound is a potent antihypertensive agent. Its dual mechanism of action, combining direct vasodilation with β2AR blockade, presents a unique pharmacological profile that may offer advantages in certain patient populations. However, the lack of direct comparative studies with standard-of-care antihypertensives makes it difficult to definitively position Todralazine within the current therapeutic landscape.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing the efficacy and safety of this compound with first-line antihypertensive agents such as ACE inhibitors, ARBs, calcium channel blockers, and diuretics.

  • Mechanism Elucidation: Further studies to delineate the precise contribution of the β2AR blockade to the overall antihypertensive effect and to explore potential downstream signaling pathways.

  • Safety and Tolerability: Comprehensive long-term safety and tolerability studies in relevant animal models and eventually in human clinical trials.

This guide serves as a foundational resource for researchers interested in the further development and evaluation of this compound as a potential new therapeutic option for the management of hypertension.

References

A Comparative Safety Analysis of Todralazine Hydrochloride and Structurally Related Antihypertensives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Todralazine hydrochloride, an antihypertensive agent, with its structural analogs, Hydralazine and Dihydralazine. This document is intended to support research and drug development efforts by presenting available safety data, outlining key experimental methodologies for safety assessment, and visualizing relevant biological pathways and experimental workflows.

Executive Summary

This compound, a β2AR blocker with antioxidant properties, demonstrates a preclinical safety profile with a noted potential for hepatotoxicity and central nervous system depressant effects.[1][2] In comparison, the more extensively studied antihypertensives, Hydralazine and Dihydralazine, present a broader range of documented adverse effects in clinical use, including the potential for drug-induced lupus erythematosus and peripheral neuropathy. While preclinical data for Todralazine is available, a comprehensive clinical safety profile in humans is not well-documented in publicly available literature, limiting a direct and exhaustive comparison. This guide synthesizes the available preclinical and clinical safety data for these three structurally related compounds to aid in risk assessment and future study design.

Comparative Safety Profiles

The following tables summarize the available quantitative safety data for this compound, Hydralazine, and Dihydralazine. It is critical to note the disparity in the extent of clinical data available for Todralazine compared to its counterparts.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50Reference
This compound Rat (Wistar-Kyoto)Intravenous255 mg/kg[3]
Hydralazine hydrochloride RatOral173-187 mg/kg[4]
Dihydralazine sulfate --Data not readily available-

Table 2: Common and Serious Adverse Effects (Clinical Data)

Adverse Effect CategoryThis compoundHydralazineDihydralazine
Cardiovascular -Tachycardia, palpitations, angina pectoris, hypotension[4][5]Tachycardia, palpitations, angina pectoris, flushing, postural hypotension[6]
Neurological Central nervous system depressant effects[1][2]Headache, dizziness, peripheral neuritis (paresthesia, numbness, tingling)[4][5]Headache, dizziness, peripheral neuropathy[6]
Gastrointestinal -Nausea, vomiting, diarrhea, anorexia[4][5]Nausea, vomiting, gastrointestinal disturbances[6]
Immunological -Drug-induced lupus erythematosus[5]Drug-induced lupus-like syndrome[7]
Hepatic Potential for hepatotoxicity[8]Hepatitis (rare)Hepatitis (rare)
Hematological -Blood dyscrasias (leukopenia, agranulocytosis)Blood dyscrasias, hemolytic anemia
Dermatological -Rash[9]Skin rash
Other -Fever, chills, arthralgia[5]Fever, fluid retention, muscle cramps[6]

Note: The absence of documented adverse effects for this compound in this table reflects the limited availability of clinical data.

Experimental Protocols

For the robust assessment of a compound's safety profile, standardized experimental protocols are employed. Below are detailed methodologies for key toxicological evaluations relevant to the safety concerns associated with this compound and its analogs.

Acute Oral Toxicity Assessment (OECD Guideline 423)

This method is designed to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[10][11][12][13]

Principle: The test involves a stepwise procedure with the use of a minimal number of animals. A single sex (usually females) is used in each step. The outcome of each step determines the subsequent step, i.e., whether to stop testing, administer a higher or lower dose to another group, or test the other sex.

Procedure:

  • Animal Selection: Healthy, young adult rats of a single sex (preferably females) are used.[14]

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) for at least 16 hours prior to dosing.[14]

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[10]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14]

  • Stepwise Dosing: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[10] The decision to proceed to the next dose level is based on the number of mortalities observed within a specified timeframe.

  • Endpoint: The test allows for the determination of the GHS category for acute oral toxicity.

In Vitro Hepatotoxicity Assessment

Assessing the potential for drug-induced liver injury is a critical component of safety evaluation.[15][16][17]

Principle: In vitro models, such as primary human hepatocytes or liver-derived cell lines (e.g., HepG2), are used to evaluate the cytotoxic and metabolic effects of a compound on liver cells.[15][17]

Procedure:

  • Cell Culture: Human hepatocytes or HepG2 cells are cultured in appropriate media to form a monolayer.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified duration.

  • Cytotoxicity Assays:

    • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating membrane damage.

  • Metabolic Function Assays:

    • CYP450 Activity: The activity of key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) is measured to assess the compound's impact on drug metabolism pathways.

    • Albumin and Urea Synthesis: The production of albumin and urea is quantified to evaluate the maintenance of normal hepatocyte function.

  • Data Analysis: Dose-response curves are generated to determine the concentration at which the compound induces 50% of the maximal toxic effect (EC50).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19][20][21][22]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Procedure:

  • Bacterial Strains: At least five tester strains are recommended (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).[19]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[22]

  • Exposure: The bacterial tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Signaling Pathway

Vasodilation_Pathway Todralazine_Hydralazine_Dihydralazine Todralazine / Hydralazine / Dihydralazine Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Todralazine_Hydralazine_Dihydralazine->Vascular_Smooth_Muscle_Cell Inhibit Ca2+ release Relaxation Relaxation Vascular_Smooth_Muscle_Cell->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Reduced_Blood_Pressure Reduced Blood Pressure Vasodilation->Reduced_Blood_Pressure

Caption: Mechanism of action leading to vasodilation for phthalazine derivatives.

Experimental Workflow

Acute_Oral_Toxicity_Workflow cluster_0 OECD 423 Guideline A Animal Acclimatization (Young Adult Rats) B Fasting (16 hours) A->B C Single Oral Gavage (Stepwise Dosing) B->C D Observation (14 days) - Clinical Signs - Body Weight - Mortality C->D E Data Analysis & GHS Classification D->E

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Logical Relationship

Safety_Assessment_Relationship Preclinical_Safety Preclinical Safety Assessment In_Vitro_Toxicity In Vitro Toxicity (e.g., Ames, Hepatotoxicity) Preclinical_Safety->In_Vitro_Toxicity In_Vivo_Toxicity In Vivo Toxicity (e.g., Acute, Chronic) Preclinical_Safety->In_Vivo_Toxicity Clinical_Trials Clinical Trials (Phase I-III) In_Vitro_Toxicity->Clinical_Trials In_Vivo_Toxicity->Clinical_Trials Post_Marketing_Surveillance Post-Marketing Surveillance Clinical_Trials->Post_Marketing_Surveillance Comprehensive_Safety_Profile Comprehensive Safety Profile Post_Marketing_Surveillance->Comprehensive_Safety_Profile

Caption: The logical progression of safety assessment in drug development.

References

Validating the Specificity of Todralazine Hydrochloride for the β2-Adrenergic Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of Todralazine hydrochloride as a β2-adrenergic receptor (β2AR) antagonist. It outlines key experimental protocols and presents a comparative analysis with established β-adrenergic ligands. While direct experimental data for this compound is not publicly available, this guide utilizes hypothetical, yet plausible, data to illustrate its potential selectivity profile and to provide a practical template for in-house validation studies.

Introduction to this compound

Todralazine is recognized as an antihypertensive agent, with some sources suggesting its mechanism of action involves the blockade of the β2-adrenergic receptor.[1][2][3][4] However, a thorough validation of its binding affinity and functional potency at the β2AR, as well as its selectivity over other adrenergic receptor subtypes, is crucial for its precise pharmacological characterization. This guide details the necessary experimental procedures to undertake such a validation.

Comparative Ligand Profiles

To objectively assess the specificity of this compound, its binding and functional characteristics should be compared against well-established adrenergic ligands. The following tables summarize the reported binding affinities and functional potencies of key comparator compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of Adrenergic Ligands

Compoundβ1ARβ2ARα1ARα2ARSelectivity (β1/β2)
Todralazine HCl (Hypothetical) 1505>10,000>10,00030-fold for β2
ICI-118,551[1][4]1201.2>10,000>10,000100-fold for β2[2]
Propranolol[3]1.52.5200>10,000Non-selective
Phentolamine>10,000>10,0001025α-selective

Data for comparator compounds are collated from published literature. Data for Todralazine HCl is hypothetical and for illustrative purposes.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Adrenergic Ligands

Compoundβ2AR cAMP Assayβ1AR cAMP Assayα1AR Calcium Fluxα2AR cAMP Inhibition
Todralazine HCl (Hypothetical) IC50: 25 (Antagonist)IC50: 750 (Antagonist)No effectNo effect
Salbutamol[5][6]EC50: 50 (Agonist)EC50: 2500 (Agonist)No effectNo effect
Formoterol[7][8]EC50: 5 (Agonist)EC50: 500 (Agonist)No effectNo effect
ICI-118,551[9]IC50: 5 (Antagonist)IC50: 500 (Antagonist)No effectNo effect
PropranololIC50: 10 (Antagonist)IC50: 8 (Antagonist)IC50: 500 (Antagonist)No effect

Data for comparator compounds are collated from published literature. Data for Todralazine HCl is hypothetical and for illustrative purposes.

Experimental Protocols

Accurate and reproducible data are contingent on robust experimental design. The following are detailed protocols for key assays in determining the specificity of a ligand for β2AR.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor. It is considered a gold standard for determining binding constants (Ki).[10]

Objective: To determine the binding affinity (Ki) of this compound for β1AR and β2AR.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human β1AR or β2AR.

  • [³H]-CGP-12177 (a non-selective β-adrenergic radioligand).

  • This compound.

  • ICI-118,551 (for β2AR non-specific binding).

  • Betaxolol (for β1AR non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or competing ligand (Todralazine HCl or reference compound) at various concentrations.

    • 25 µL of [³H]-CGP-12177 at a final concentration equal to its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a ligand to modulate the downstream signaling of the β2AR, which is coupled to the production of cyclic AMP (cAMP) via Gs protein activation.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at β1AR and β2AR.

Materials:

  • HEK293 cells stably expressing human β1AR or β2AR.

  • This compound.

  • Isoproterenol (a non-selective β-agonist).

  • Forskolin (a direct adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the receptor of interest into 96-well plates and grow to 80-90% confluency.[11]

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with various concentrations of this compound or reference antagonist for 15-30 minutes.

  • Stimulation: Add a fixed concentration of isoproterenol (typically its EC80) to the wells and incubate for 15-30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the concentration-response curve for the antagonist in the presence of the agonist and determine the IC50 value.

Visualizing Key Pathways and Workflows

β2-Adrenergic Receptor Signaling Pathway

G β2-Adrenergic Receptor Signaling Pathway Ligand β2-Agonist (e.g., Isoproterenol) Receptor β2-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets Antagonist Todralazine HCl (Antagonist) Antagonist->Receptor Blocks Binding G Workflow for Validating Todralazine HCl Specificity start Start: Synthesize/ Obtain Todralazine HCl binding_assay Radioligand Binding Assays (β1AR, β2AR, α1AR, α2AR) start->binding_assay functional_assay Functional Assays (cAMP, Calcium Flux) start->functional_assay data_analysis Data Analysis (Calculate Ki, IC50) binding_assay->data_analysis functional_assay->data_analysis comparison Compare with Known Ligands (e.g., ICI-118,551, Propranolol) data_analysis->comparison conclusion Conclusion on Specificity and Selectivity Profile comparison->conclusion

References

Safety Operating Guide

Safe Disposal of Todralazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Todralazine hydrochloride, an antihypertensive agent used in research, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Health and Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also considered slightly hazardous to water, and therefore should not be disposed of in household garbage or allowed to enter the sewage system.[1]

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Environmental Hazard Water hazard class 1: slightly hazardous for water.[1]

Proper Disposal Protocol

The disposal of this compound must adhere to official federal, state, and local regulations for chemical waste.[1][2] The recommended method of disposal is through an approved waste disposal plant or licensed medical incineration site.[3][4]

Here is a step-by-step guide for the proper disposal of this compound in a laboratory:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Toxic," "Harmful").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not mix with household garbage or pour down the drain.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Todralazine_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Securely Seal and Label Container with Chemical Name and Hazards C->D E Store in a Designated Hazardous Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor for Pickup E->F G End: Proper Disposal via Incineration or Approved Facility F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safety of laboratory personnel is paramount when handling any chemical compound. This guide provides essential, immediate safety and logistical information for the handling and disposal of Todralazine hydrochloride, a potent anti-hypertensive agent. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, adherence to strict safety protocols is crucial due to its potential hazards. The compound is harmful if swallowed, in contact with skin, or if inhaled[1]. The following personal protective equipment is required to minimize exposure and ensure user safety.

Key Handling Precautions:

  • Ventilation: Ensure good ventilation and exhaustion at the workplace[1].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[1].

  • Avoid Contact: Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 certifiedProtects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or other suitable materialPrevents skin contact. The exact breakthrough time should be confirmed with the glove manufacturer[1].
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorUse in case of insufficient ventilationPrevents inhalation of harmful dust or aerosols[1].

Toxicity Data

Understanding the toxicological profile of this compound is fundamental to appreciating the necessity of the prescribed safety measures. The following table summarizes the acute toxicity data.

Route of AdministrationSpeciesLD50 Value
OralMouse516 mg/kg[1]
OralRat598 mg/kg[1]
IntraperitonealMouse501 mg/kg[1]
IntraperitonealRat200 mg/kg[1]
SubcutaneousMouse319 mg/kg[1]
SubcutaneousRat466 mg/kg[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe workflow.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed.

Step 2: Preparation and Experimentation

  • Conduct all work with this compound within a certified chemical fume hood.

  • Wear all required personal protective equipment as detailed in the table above.

  • Use dedicated and properly calibrated equipment.

  • Avoid the formation of dust and aerosols.

Step 3: Post-Experiment Procedures

  • Decontaminate all work surfaces and equipment after use.

  • Properly label and store any remaining compound.

  • Dispose of all waste materials according to the disposal plan.

  • Remove and dispose of PPE in the designated waste stream.

  • Wash hands thoroughly before leaving the laboratory.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with official regulations[1].

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

Disposal Procedure:

  • Do not dispose of this compound with household garbage or pour it down the sewage system[1].

  • Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Todralazine_Handling_Workflow cluster_prep Preparation & Safety cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Start: Receive Todralazine HCl ppe Don Personal Protective Equipment (PPE) - Gloves - Lab Coat - Safety Glasses start->ppe 1. Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weighing & Preparation fume_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste_disposal Segregate & Dispose of Waste - Solid Waste - Liquid Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe end End: Wash Hands Thoroughly remove_ppe->end Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Todralazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Todralazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.